Celosin H
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H72O20 |
|---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
6-[[4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H72O20/c1-42(2)11-13-47(41(61)67-39-31(56)29(54)28(53)24(17-48)63-39)14-12-45(5)20(21(47)15-42)7-8-26-43(3)16-22(50)36(44(4,19-49)25(43)9-10-46(26,45)6)66-40-33(58)34(32(57)35(65-40)37(59)60)64-38-30(55)27(52)23(51)18-62-38/h7,19,21-36,38-40,48,50-58H,8-18H2,1-6H3,(H,59,60) |
InChI Key |
DGLQIOJLFVRFMT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Celosin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin H is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea, a plant with a history of use in traditional medicine for inflammatory conditions and liver ailments.[1][2] Like other saponins (B1172615) derived from this plant, this compound is recognized for its potential hepatoprotective and anti-inflammatory properties.[1][3] While direct and detailed mechanistic studies on this compound are limited, this guide synthesizes available data on the broader class of Celosin saponins and related extracts to elucidate its probable mechanism of action. The primary therapeutic activities of this compound are attributed to the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.[3]
Core Pharmacological Activities:
The therapeutic potential of this compound is largely inferred from the activities of its chemical class and plant origin. Triterpenoid saponins from Celosia argentea have consistently demonstrated significant hepatoprotective and anti-inflammatory effects in preclinical models.[3][4]
-
Hepatoprotective Effects: The principal mechanism underlying the liver-protective action of Celosia argentea saponins is the mitigation of oxidative stress.[3] In preclinical models of toxin-induced liver damage, these compounds have been shown to restore levels of endogenous antioxidant enzymes and reduce markers of lipid peroxidation.[3]
-
Anti-inflammatory Effects: The anti-inflammatory properties of Celosin saponins are attributed to their ability to suppress the production of key inflammatory mediators.[4][5]
Postulated Mechanism of Action
Based on the activities of related triterpenoid saponins, this compound is thought to exert its effects through two primary signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.[3]
Nrf2 Signaling Pathway (Hepatoprotective/Antioxidant)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response.[3] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes. These include antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT), as well as enzymes involved in the synthesis of glutathione.[3]
The documented ability of Celosia argentea extracts to enhance SOD activity while reducing levels of malondialdehyde (MDA), a marker of oxidative damage, strongly suggests the activation of the Nrf2 pathway as a core mechanism for its hepatoprotective effects.[3] It is hypothesized that this compound, as an active saponin, contributes to this pathway.
Caption: Postulated Nrf2 pathway activation by this compound.
NF-κB Signaling Pathway (Anti-inflammatory)
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is central to the inflammatory response.[3] Upon stimulation by agents such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus.[3] In the nucleus, it drives the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] Many saponins exert their anti-inflammatory effects by inhibiting the degradation of IκB, thus preventing the activation of NF-κB.[3] Given the known anti-inflammatory properties of Celosin saponins, it is highly probable that this compound acts as an inhibitor of the NF-κB signaling pathway.[3][4]
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Quantitative Data
Table 1: Hepatoprotective Activity of Celosin Saponins in Animal Models
| Compound | Model | Animal | Key Findings | Reference |
| Celosin C & D | Carbon Tetrachloride (CCl₄)-induced hepatotoxicity | Mice | Significantly reduces serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). | [6] |
| Cristatain | CCl₄- and N,N-dimethylformamide (DMF)-induced hepatotoxicity | Mice | Significant decreases in serum AST, ALT, and Alkaline Phosphatase (ALP). | [7] |
| Celosin I & II | CCl₄- and DMF-induced hepatotoxicity | Mice | Exhibit significant hepatoprotective effects. | [8] |
Table 2: In Vitro Anti-inflammatory and Antitumor Activities of Celosin Saponins
| Compound | Assay | Cell Line | IC₅₀ (µg/mL) | Reference |
| Celosin E, F, G | Anti-inflammatory (NO production inhibition) | RAW 264.7 macrophages | > 100 | [4][9] |
| Cristatain | Anti-inflammatory (NO production inhibition) | RAW 264.7 macrophages | > 100 | [4][9] |
| Celosin E, F, G | Antitumor | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 | [4] |
| Cristatain | Antitumor | SHG44 | 23.71 ± 2.96 | [4] |
| HCT116 | 26.76 ± 4.11 | [4] | ||
| CEM | 31.62 ± 2.66 | [4] | ||
| MDA-MB-435 | 27.63 ± 2.93 | [4] | ||
| HepG2 | 28.35 ± 2.32 | [4] |
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are not widely published. However, a general workflow for the evaluation of the hepatoprotective and anti-inflammatory activities of Celosin saponins can be described.
General Workflow for Bioactivity Evaluation
Caption: Generalized workflow for the bioactivity evaluation of this compound.
Hepatoprotective Activity Assessment
A common model for evaluating hepatoprotective effects involves inducing liver injury in rodents with a hepatotoxin such as carbon tetrachloride (CCl₄).[6][7]
-
Animal Model: Mice are typically used for these studies.[6][7]
-
Induction of Hepatotoxicity: A single dose of CCl₄, often administered intraperitoneally, is used to induce acute liver damage.[1]
-
Treatment: The test compound (e.g., Celosin saponin) is administered orally for a specified period before and/or after CCl₄ administration.[6]
-
Sample Collection: After a designated time, blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of liver enzymes such as ALT, AST, and ALP are measured to assess liver damage.[7]
-
Histopathological Examination: Liver tissues are processed for histological analysis to observe cellular damage.[7]
Anti-inflammatory Activity Assessment
The anti-inflammatory activity of Celosin saponins is often evaluated in vitro using a macrophage cell line.[4]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Celosin saponin) for a specific duration.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[4]
-
Nitric Oxide (NO) Measurement: After an incubation period, the amount of nitric oxide produced by the cells is quantified in the culture supernatant using the Griess reagent. A reduction in NO levels indicates anti-inflammatory activity.[4]
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
Conclusion
This compound, a triterpenoid saponin from Celosia argentea, demonstrates significant potential as a hepatoprotective and anti-inflammatory agent. While direct mechanistic studies on this compound are sparse, evidence from related compounds strongly suggests that its therapeutic effects are mediated through the modulation of the Nrf2 and NF-κB signaling pathways. Further research is warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. New oleanane-type triterpenoid saponins isolated from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the Activity of Pure Saponins: A Deep Dive into Their Biological Impact [greenskybio.com]
- 6. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel triterpenoid saponins from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Celosin H: A Technical Guide to Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celosin H is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea, a plant with a history of use in traditional medicine.[1][2] While research specifically on this compound is limited, the broader family of Celosin saponins (B1172615) has demonstrated a range of pharmacological activities, including hepatoprotective, anti-inflammatory, and antitumor effects.[1][3][4][5] This technical guide synthesizes the available information on this compound and its analogs, providing a foundational resource to guide future research and drug development efforts. Due to a notable gap in quantitative data for this compound, this document leverages data from structurally related Celosins and other triterpenoid saponins to infer its likely biological activities and mechanisms of action. Detailed experimental protocols for isolation and bioactivity assessment are provided to facilitate further investigation into the therapeutic potential of this compound.
Introduction to this compound
This compound is a member of the oleanane-type triterpenoid saponins, a class of natural products known for their diverse pharmacological properties.[6] It is found in the seeds of Celosia argentea, a plant used in traditional medicine to treat ailments such as liver damage, inflammation, and eye diseases.[2][4] While this compound has been identified as a potential chemical marker for the quality control of C. argentea seeds, its specific biological activities have not been extensively characterized.[] This guide aims to consolidate the existing knowledge and provide a framework for the systematic evaluation of this compound.
Biological Activity and Therapeutic Potential
Based on preliminary evidence and the activities of related compounds, this compound is suggested to possess hepatoprotective, anti-inflammatory, and antitumor properties.[1][3]
Hepatoprotective Effects
Extracts from Celosia argentea and their constituent saponins have been shown to mitigate oxidative stress, which is a key mechanism underlying their hepatoprotective action.[8] It is hypothesized that this compound may protect liver cells from toxin-induced damage by activating endogenous antioxidant pathways.[1][8] Specifically, the activation of the Nrf2 signaling pathway, which leads to the expression of cytoprotective genes and antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT), is a likely mechanism.[8]
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory activity.[3] The anti-inflammatory effects of triterpenoid saponins are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory genes, including iNOS and cytokines such as TNF-α and IL-6.[8] By inhibiting this pathway, this compound may reduce the production of inflammatory mediators.
Antitumor Potential
Several Celosins have exhibited significant antitumor activity against various human cancer cell lines.[3] The proposed mechanism for the antitumor effects of related saponins involves the induction of apoptosis (programmed cell death), particularly through the intrinsic mitochondrial pathway.[9] It is plausible that this compound shares this capability to induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.[3]
Neuroprotective Effects
Recent studies on saponins isolated from Semen Celosiae have indicated potential neuroprotective effects against oxidative stress-induced neuronal damage.[10][11] These compounds were found to enhance cell viability, decrease reactive oxygen species generation, and reduce apoptosis in neuronal cells.[10][11] This suggests another promising, albeit unexplored, therapeutic avenue for this compound.
Quantitative Data on this compound and Analogs
A significant challenge in the study of this compound is the absence of specific quantitative bioactivity data in publicly available literature.[1] However, data from other Celosin compounds and saponins from Celosia species provide valuable benchmarks.
| Compound | Bioactivity | Assay | Cell Line/Model | IC50 / Result | Reference |
| This compound | Anti-inflammatory | NO Production Inhibition | RAW264.7 Macrophages | Approaches or exceeds Indomethacin | [3] |
| This compound | Antitumor | (Not specified) | 5 Human Cancer Cell Lines | Significant inhibitory action | [3] |
| Celosin A | Antitumor | (Not specified) | 5 Human Cancer Cell Lines | Significant inhibitory action | [3] |
| Celosin B | Antitumor | (Not specified) | 5 Human Cancer Cell Lines | Significant inhibitory action | [3] |
| Cristatain | Antitumor | MTT Assay | SHG44 (Human glioma) | 23.71 ± 2.96 µg/mL | [9] |
| Cristatain | Antitumor | MTT Assay | HCT116 (Human colon cancer) | 26.76 ± 4.11 µg/mL | [9] |
| Cristatain | Antitumor | MTT Assay | CEM (Human leukemia) | 31.62 ± 2.66 µg/mL | [9] |
| Cristatain | Antitumor | MTT Assay | MDA-MB-435 (Human melanoma) | 27.63 ± 2.93 µg/mL | [9] |
Signaling Pathways
The biological activities of this compound and related saponins are likely mediated by their modulation of key cellular signaling pathways.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary defense mechanism against oxidative stress, making it a key target for the hepatoprotective effects of this compound. Under oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant enzymes.[8]
Caption: Postulated Nrf2 pathway activation by this compound for hepatoprotection.
NF-κB Signaling Pathway
The NF-κB pathway is central to inflammation.[8] Inflammatory stimuli lead to the degradation of the IκB inhibitor, allowing the p50/p65 NF-κB dimer to enter the nucleus and promote the transcription of pro-inflammatory genes.[8] Triterpenoid saponins often exert their anti-inflammatory effects by inhibiting this translocation.
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
Intrinsic Pathway of Apoptosis
The antitumor activity of some triterpenoid saponins is attributed to their ability to induce apoptosis in cancer cells via the intrinsic (mitochondrial) pathway.[9] This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
Caption: The intrinsic pathway of apoptosis potentially mediated by this compound.
Experimental Protocols
The following protocols are based on established methods for the isolation and evaluation of Celosin saponins and can be adapted for the study of this compound.
Isolation and Purification of this compound
This protocol outlines a general procedure for extracting and purifying Celosins from the seeds of Celosia argentea.[2][12]
-
Preparation of Plant Material :
-
Procure mature, clean seeds of Celosia argentea.
-
Dry the seeds at a temperature not exceeding 40°C to a constant weight.[12]
-
Pulverize the dried seeds into a fine powder.
-
-
Extraction :
-
Exhaustively extract the powdered seeds with 70% ethanol (B145695) or methanol (B129727) at room temperature.[2][12]
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.[2][12]
-
-
Solvent Partitioning :
-
Chromatographic Separation :
-
Macroporous Resin Column Chromatography : Subject the n-butanol extract to a macroporous resin column (e.g., Diaion HP-20) and elute with a gradient of ethanol in water.[2]
-
Silica (B1680970) Gel Column Chromatography : Further purify the saponin-rich fractions on a silica gel column, eluting with a chloroform-methanol-water gradient.[2][12] Monitor fractions using Thin Layer Chromatography (TLC).[12]
-
Preparative High-Performance Liquid Chromatography (HPLC) : Achieve final purification using preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.[2]
-
Caption: General workflow for the isolation and purification of this compound.
In Vitro Antitumor Activity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability and cytotoxicity.[9]
-
Materials :
-
Human cancer cell lines (e.g., SHG44, HCT116)[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound for 48-72 hours.[9] Include a vehicle control.
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization : Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement : Measure the absorbance at 570 nm.[9]
-
Data Analysis : Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[9]
-
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.[9]
-
Materials :
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (A and B)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.[9]
-
Compound Treatment : Pre-treat the cells with various concentrations of this compound for 1-2 hours.[9]
-
LPS Stimulation : Stimulate the cells with LPS (1 µg/mL) in the presence of this compound and incubate for 24 hours.[9]
-
Nitrite Measurement : Collect the culture supernatant. Add Griess reagents A and B and incubate for 10 minutes at room temperature.[9]
-
Absorbance Measurement : Measure the absorbance at 540 nm.[9]
-
Data Analysis : Determine the nitrite concentration from the standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.[9]
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[9]
-
Materials :
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
-
Procedure :
-
Animal Acclimatization & Grouping : Acclimatize animals for at least one week and divide them into control, positive control, and test groups.[9]
-
Compound Administration : Administer this compound (at different doses), positive control, or vehicle orally or intraperitoneally.[9]
-
Induction of Edema : One hour after administration, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.[9]
-
Paw Volume Measurement : Measure the paw volume at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9]
-
Data Analysis : Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.[9]
-
Conclusion and Future Directions
This compound, a triterpenoid saponin from Celosia argentea, represents a promising but understudied natural product. While direct experimental evidence is sparse, data from related Celosins strongly suggest its potential as a hepatoprotective, anti-inflammatory, and antitumor agent. The likely mechanisms of action involve the modulation of key cellular signaling pathways, including Nrf2, NF-κB, and the intrinsic apoptotic pathway.
This technical guide provides a comprehensive starting point for researchers. The immediate priorities for future research should be:
-
Definitive Isolation and Structural Elucidation : To ensure a pure and well-characterized source of this compound for biological testing.
-
Systematic In Vitro Screening : To generate quantitative data (IC50/EC50 values) for its anti-inflammatory, hepatoprotective, and cytotoxic activities across a range of relevant cell lines.
-
Mechanistic Studies : To confirm the modulation of the Nrf2, NF-κB, and apoptotic pathways and identify other potential molecular targets.
-
In Vivo Efficacy : To validate the in vitro findings in preclinical animal models of liver disease, inflammation, and cancer.
The exploration of this compound holds significant potential for the discovery of novel therapeutic leads. The methodologies and foundational information compiled in this guide are intended to accelerate these research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102600191B - Application of celosin compounds in preparation of anti-tumor or anti-inflammatory medicine - Google Patents [patents.google.com]
- 4. sciensage.info [sciensage.info]
- 5. impactfactor.org [impactfactor.org]
- 6. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical compounds with a neuroprotective effect from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Celosin H from Celosia argentea Seeds: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Celosin H, an oleanane-type triterpenoid (B12794562) saponin (B1150181) derived from the seeds of Celosia argentea. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and potential therapeutic applications of this natural compound. While specific quantitative bioactivity data for this compound is limited in current literature, this guide synthesizes available information on closely related celosins and the general bioactivities of Celosia argentea seed extracts to provide a foundational resource.
Introduction to this compound
This compound is a member of the celosin family of triterpenoid saponins (B1172615) found in the seeds of Celosia argentea, a plant used in traditional medicine.[1][2] The chemical structure of this compound has been elucidated through nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming its classification as an oleanane-type triterpenoid saponin.[3][4] Compounds from Celosia argentea seeds, including various celosins, have demonstrated a range of pharmacological activities, such as anti-inflammatory, antitumor, and hepatoprotective effects in preclinical studies.[1][5][6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C47H72O20 | [3] |
| Molecular Weight | 957.06 g/mol | [3] |
| Class | Triterpenoid Saponin | [3] |
| Sub-class | Oleanane-type | [3] |
| Source | Seeds of Celosia argentea L. | [3] |
Extraction and Purification of this compound
While a specific, optimized protocol for this compound is not widely published, the following methodology, adapted from established procedures for the isolation of Celosin J and other triterpenoid saponins from Celosia argentea seeds, provides a robust framework for its extraction and purification.
Experimental Protocol
2.1.1. Preparation of Plant Material
-
Seed Selection and Drying: Procure mature seeds of Celosia argentea. Ensure the seeds are free from foreign matter and fungal contamination. Dry the seeds in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40°C to a constant weight.
-
Pulverization: Grind the dried seeds into a coarse powder using a mechanical grinder.
2.1.2. Extraction of Crude Saponins
-
Maceration: Suspend the powdered seeds in 70% methanol (B129727) (1:10 w/v).
-
Agitation: Stir the mixture periodically or use a shaker for 24 hours at room temperature.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeated Extraction: Repeat the extraction process with the residue two more times with fresh 70% methanol to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
2.1.3. Fractionation of Crude Extract
-
Suspension: Suspend the crude extract in distilled water.
-
Defatting: Extract the aqueous suspension with an equal volume of petroleum ether three times to remove lipids and other non-polar compounds. Discard the petroleum ether layer.
-
Saponin Extraction: Subsequently, extract the aqueous layer with an equal volume of water-saturated n-butanol three times. The saponins will partition into the n-butanol layer.
-
Concentration: Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin fraction.
2.1.4. Chromatographic Purification of this compound
-
Silica (B1680970) Gel Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel (200-300 mesh) using a suitable solvent slurry (e.g., chloroform (B151607):methanol, 9:1 v/v).
-
Sample Loading: Dissolve the crude saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.
-
-
Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC). Visualize spots by spraying with 10% sulfuric acid in ethanol (B145695) followed by heating.
-
Further Purification: Pool fractions containing this compound and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity (>95%).
Caption: Workflow for the extraction and purification of this compound.
Biological Activities of Celosins
Table 2: Reported Biological Activities of Triterpenoid Saponins from Celosia argentea Seeds
| Compound(s) | Biological Activity | Assay/Model | Key Findings | Reference(s) |
| Celosins E, F, G, Cristatain | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Significant inhibition of nitric oxide production. | [5][7] |
| Celosins E, F, G, Cristatain | Antitumor | Cytotoxicity against various cancer cell lines | Demonstrated cytotoxic effects. | [5] |
| Celosins I, II | Hepatoprotective | CCl4 and N,N-dimethylformamide-induced hepatotoxicity in mice | Showed significant hepatoprotective effects. | [6][9] |
| Semenoside A | Hepatoprotective | CCl4-induced hepatotoxicity in mice | Significant hepatoprotective effects observed. | [10] |
| C. argentea Extract | Antioxidant | DPPH and ABTS radical scavenging assays | Dose-dependent free radical scavenging activity. | [11] |
Potential Signaling Pathways
The therapeutic effects of oleanane-type triterpenoid saponins are often attributed to their modulation of key cellular signaling pathways involved in inflammation and cell survival.
Anti-inflammatory Pathway: NF-κB Inhibition
Many triterpenoid saponins exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a crucial regulator of pro-inflammatory gene expression.[12] Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators like nitric oxide.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anticancer Pathway: Modulation of Cell Survival and Apoptosis
Oleanolic acid, the aglycone of many celosins, and its derivatives have been shown to modulate cell survival pathways such as the PI3K/Akt/mTOR pathway.[13] Inhibition of this pathway can suppress cancer cell proliferation and induce apoptosis (programmed cell death).
Caption: Proposed modulation of the PI3K/Akt/mTOR pathway by this compound.
Conclusion
This compound, an oleanane-type triterpenoid saponin from Celosia argentea seeds, represents a promising natural product for further investigation. While direct evidence for its bioactivity is still emerging, the pharmacological profiles of related celosins suggest its potential as an anti-inflammatory, antitumor, and hepatoprotective agent. The protocols and data presented in this guide offer a comprehensive starting point for researchers to isolate, characterize, and evaluate the therapeutic potential of this compound. Further studies are warranted to establish its specific biological targets and mechanisms of action.
References
- 1. Celosia argentea as a Sustainable Source of Natural Betalain Pigments: Current Research Status and Future Prospects[v1] | Preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. New oleanane-type triterpenoid saponins isolated from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New oleanane-type triterpenoid saponins isolated from the seeds of Celosia argentea [agris.fao.org]
- 5. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijirt.org [ijirt.org]
- 9. Novel triterpenoid saponins from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory and PPAR Transactivational Effects of Oleanane-Type Triterpenoid Saponins from the Roots of Pulsatilla koreana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Celosin H: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin H is a naturally occurring triterpenoid (B12794562) saponin (B1150181) identified as a constituent of the seeds of Celosia argentea.[] As a member of the oleanane-type saponin family, it is recognized for its potential therapeutic properties, primarily its hepatoprotective effects.[2] This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this document also includes generalized experimental protocols for the characterization of similar saponins (B1172615) and for the evaluation of hepatoprotective activity, which can be adapted for further investigation of this compound.
Chemical Structure and Properties
This compound is structurally characterized as 3-O-β-D-xylopyranosyl-(1 → 3)-β-D-glucuronopyranosyl-polygalagenin 28-O-β-D-glucopyranosyl ester.[3] Its core is an oleanane (B1240867) triterpenoid aglycone, to which sugar moieties are attached, a characteristic feature of saponins that contributes to their biological activities.
Physicochemical and Identification Data
A summary of the key physicochemical and identification properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C47H72O20 | [] |
| Molecular Weight | 957.06 g/mol | [] |
| CAS Number | 1623405-28-6 | [2] |
| Appearance | Powder | [3] |
| Purity | ≥90% (HPLC) | [4] |
| Predicted Boiling Point | 1048.0 ± 65.0 °C | [] |
| Predicted Density | 1.48 ± 0.1 g/cm³ | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Biological Activity
Experimental Protocols
Detailed experimental protocols specific to this compound are not extensively published. However, the following sections provide established methodologies for the characterization of oleanane-type triterpenoid saponins and for assessing hepatoprotective activity, which can be readily adapted for this compound.
Structural Characterization of Oleanane-Type Triterpenoid Saponins
The structural elucidation of saponins like this compound typically involves a combination of chromatographic and spectroscopic techniques.
1. Isolation and Purification:
-
Extraction: The initial step involves the extraction of the compound from its natural source, the seeds of Celosia argentea. A common method is methanolic extraction.[3]
-
Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This may include column chromatography over silica (B1680970) gel or reversed-phase C18 columns, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[5]
2. Structure Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is crucial for determining the molecular formula.[5] Fragmentation patterns in MS/MS experiments can provide information about the sugar sequence and the aglycone structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the complete structure, including the stereochemistry of the aglycone and the glycosidic linkages.[6]
In Vitro Hepatoprotective Activity Assay
This protocol describes a general method for evaluating the hepatoprotective effect of a compound against toxin-induced cell death in a human liver cell line (e.g., HepG2).
1. Cell Culture and Treatment:
-
HepG2 cells are cultured in a suitable medium and seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of this compound for a specified period.
-
A hepatotoxin, such as carbon tetrachloride (CCl4) or acetaminophen (B1664979), is then added to induce cell damage.[7]
2. Assessment of Hepatoprotection:
-
Cell Viability Assay (MTT Assay): Cell viability is measured to determine the protective effect of this compound against the toxin.
-
Measurement of Liver Enzyme Leakage: The levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium are quantified as markers of liver cell damage.[7]
-
Oxidative Stress Markers: The levels of reactive oxygen species (ROS) and malondialdehyde (MDA) are measured to assess oxidative stress. The activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) can also be determined.[8]
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, based on the known mechanisms of other hepatoprotective saponins, it is plausible that this compound may exert its effects through the following pathways:
-
AMPK Signaling Pathway: Activation of AMP-activated protein kinase (AMPK) is a key mechanism for many natural compounds in regulating cellular energy homeostasis and protecting against metabolic stress-induced liver injury.[9]
-
Nrf2/HO-1 Pathway: The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) can protect liver cells from oxidative damage.[10][11]
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Inhibition of NF-κB activation can suppress the production of pro-inflammatory cytokines, thereby reducing liver inflammation.[8]
Visualizations
Experimental Workflow for Saponin Characterization
Caption: A generalized workflow for the isolation and structural characterization of this compound.
Hypothetical Signaling Pathway for Hepatoprotection
Caption: A hypothetical signaling pathway for the hepatoprotective effect of this compound.
References
- 2. This compound | 1623405-28-6 [chemicalbook.com]
- 3. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. biolinkk.com [biolinkk.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective Activity of the Total Saponins from Actinidia valvata Dunn Root against Carbon Tetrachloride-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Saponins on Lipid Metabolism: The Gut–Liver Axis Plays a Key Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotective efficacy and interventional mechanism of the panaxadiol saponin component in high-fat diet-induced NAFLD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Celosin H: A Technical Guide on its Hepatoprotective Potential
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
Celosin H, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea, has been identified as a compound with potential hepatoprotective properties.[1][2][3] While direct and extensive research specifically on this compound is still emerging, studies on extracts of Celosia argentea and related saponins (B1172615) provide a strong basis for its therapeutic potential in liver diseases. This document synthesizes the available data to offer a technical overview of its likely mechanisms of action, supported by experimental evidence from related compounds and extracts. The primary mechanisms appear to be centered around antioxidant and anti-inflammatory effects, which mitigate toxin-induced liver damage.[4][5]
Introduction to this compound
This compound is a member of the oleanane-type triterpenoid saponins, a class of natural products known for a wide range of pharmacological activities.[6] It is isolated from the seeds of Celosia argentea (Semen Celosiae), a plant with a history of use in traditional medicine for treating hepatic diseases.[1][2] The complex structure of this compound contributes to its biological activity, which is a subject of growing interest in the field of drug discovery for liver ailments.
Chemical Structure:
Hepatoprotective Effects: Quantitative Data
Direct quantitative data on the hepatoprotective efficacy of pure this compound is limited in publicly available literature. However, studies on extracts from Celosia argentea and other Celosin saponins provide valuable insights into the potential potency. The following tables summarize key findings from in vivo studies using animal models of chemically-induced liver injury (e.g., Carbon Tetrachloride (CCl₄), Paracetamol, Rifampicin).
Table 1: Effects of Celosia argentea Extracts on Serum Biomarkers of Liver Injury
| Extract/Compound | Model | Dose | % Reduction in ALT | % Reduction in AST | Citation(s) |
| Ethanolic Extract of C. argentea seeds | CCl₄-induced (Rats) | 200 mg/kg | Significant | Significant | [4] |
| Ethanolic Extract of C. argentea seeds | CCl₄-induced (Rats) | 400 mg/kg | Significant | Significant | [4] |
| Aqueous Extract of C. argentea leaves | Paracetamol-induced (Rats) | 250 mg/kg | Significant | Significant | [8] |
| Aqueous Extract of C. argentea leaves | Paracetamol-induced (Rats) | 500 mg/kg | Significant | Significant | [8][9] |
| Aqueous Extract of C. argentea leaves | Rifampicin-induced (Rats) | 400 mg/kg | Significant | Significant | [10] |
Note: "Significant" indicates a statistically significant reduction compared to the toxin-treated control group, though the exact percentage was not always provided in the source material.
Table 2: Effects of Celosia argentea Extracts on Antioxidant and Oxidative Stress Markers
| Extract/Compound | Model | Dose | Effect on Lipid Peroxidation (MDA/TBARS) | Effect on Endogenous Antioxidants (GSH, SOD, Catalase) | Citation(s) |
| Ethanolic Extract of C. argentea seeds | CCl₄-induced (Rats) | 200 & 400 mg/kg | Significant Reduction | Significant Increase in GSH, Catalase | [4] |
| Aqueous Extract of C. argentea leaves | Rifampicin-induced (Rats) | 400 mg/kg | Significant Depression | Significant Elevation of SOD | [10] |
Proposed Mechanisms of Hepatoprotection
Based on studies of related compounds and extracts, the hepatoprotective role of this compound is likely multifactorial, primarily involving the mitigation of oxidative stress and inflammation.
Antioxidant Activity
Toxin-induced hepatotoxicity, particularly from agents like CCl₄, is heavily mediated by the generation of free radicals, which leads to lipid peroxidation of hepatocyte membranes and depletes endogenous antioxidants.[5] Saponins from Celosia species have demonstrated the ability to counteract this by:
-
Inhibiting Lipid Peroxidation: Reducing the formation of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS), which are markers of oxidative damage.[4]
-
Boosting Endogenous Antioxidants: Restoring the levels and activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) (GSH).[4][10]
Anti-inflammatory Action
Liver injury triggers an inflammatory response, characterized by the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins.[5] These mediators contribute to hepatocyte apoptosis and necrosis. While direct evidence for this compound is pending, a polysaccharide named Celosian from C. argentea was shown to protect against TNF-α-induced liver injury, suggesting that compounds from this plant can modulate inflammatory pathways.[11]
Signaling Pathways
The antioxidant and anti-inflammatory effects of this compound are likely mediated through the modulation of key cellular signaling pathways.
Experimental Protocols
Detailed methodologies are critical for the validation and replication of scientific findings. The following section outlines a representative protocol for evaluating the hepatoprotective effects of a compound like this compound in a rodent model.
In Vivo Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
This is a widely used and well-established model for screening hepatoprotective agents.[5]
1. Animal Model:
-
Species: Male Wistar rats or ICR mice are commonly used.[5]
-
Acclimatization: Animals are acclimatized to laboratory conditions (e.g., 22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum) for at least one week prior to the experiment.
2. Experimental Groups:
-
Group I (Normal Control): Receives the vehicle (e.g., distilled water or saline) only.
-
Group II (Toxin Control): Receives the vehicle, followed by CCl₄ administration.
-
Group III (Positive Control): Receives a standard hepatoprotective drug (e.g., Silymarin, 100 mg/kg), followed by CCl₄ administration.
-
Group IV, V, etc. (Test Groups): Receive different doses of this compound (e.g., 50, 100, 200 mg/kg), followed by CCl₄ administration.
3. Dosing Regimen:
-
The test compound (this compound) or reference drug is typically administered orally (p.o.) once daily for a period of 7 to 14 days.
-
On the final day of treatment, a single dose of CCl₄ (typically 0.5-1.5 mL/kg, diluted in a vehicle like olive oil or liquid paraffin) is administered intraperitoneally (i.p.) or orally to induce liver toxicity, usually 1-2 hours after the final dose of the test compound.
4. Assessment:
-
Blood Collection: 24 hours after CCl₄ administration, blood is collected via retro-orbital puncture or cardiac puncture under light anesthesia. Serum is separated by centrifugation.
-
Biochemical Analysis: Serum is analyzed for key liver injury biomarkers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Tissue Collection: Following blood collection, animals are euthanized. The livers are immediately excised, weighed, and washed with ice-cold saline.
-
Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin for histopathological examination (e.g., H&E staining) to assess cellular integrity, necrosis, and inflammation.
-
Oxidative Stress Markers: Another portion of the liver is homogenized to prepare a 10% (w/v) solution. The homogenate is used to measure levels of lipid peroxidation (MDA) and the activity of antioxidant enzymes (SOD, catalase, GSH).
Future Directions and Conclusion
While the existing body of research on Celosia argentea provides a strong indication of the hepatoprotective potential of its constituents, including this compound, further investigation is required. Future studies should focus on:
-
Isolation and Purification: Large-scale isolation of pure this compound to enable robust preclinical testing.
-
In Vitro Studies: Utilizing primary hepatocytes or liver cell lines (e.g., HepG2) to elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Dose-Response Studies: Establishing a clear dose-dependent hepatoprotective effect of the pure compound in various animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1623405-28-6 [chemicalbook.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 8. journals.covenantuniversity.edu.ng [journals.covenantuniversity.edu.ng]
- 9. Hepatoprotective Potential and Histological Studies of Effects of Celosia Argentea L. on Paracetamol-Induced Liver Damage | Covenant Journal of Physical and Life Sciences [journals.covenantuniversity.edu.ng]
- 10. researchgate.net [researchgate.net]
- 11. Protective effect of celosian, an acidic polysaccharide, on chemically and immunologically induced liver injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Celosin Saponins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current scientific understanding of the anti-inflammatory potential of Celosin saponins (B1172615). It is important to note that publicly available research specifically on Celosin H is limited. Therefore, this guide draws upon data from closely related Celosin saponins and the broader class of triterpenoid (B12794562) saponins to infer its likely mechanisms and properties. Further direct experimental validation is required for this compound.
Executive Summary
Celosin saponins, a class of triterpenoid glycosides isolated from the seeds of Celosia argentea, have garnered scientific interest for their potential therapeutic properties, including anti-inflammatory, hepatoprotective, and antitumor activities.[1][2] While specific data on this compound is scarce, studies on related compounds such as Celosin E, F, and G, provide a basis for understanding its potential anti-inflammatory effects. The primary mechanisms of action for this class of saponins are believed to involve the modulation of key inflammatory and antioxidant signaling pathways, namely the NF-κB and Nrf2 pathways. This technical guide provides a comprehensive overview of the available data, postulated mechanisms of action, and relevant experimental protocols to facilitate further research and development of this compound as a potential anti-inflammatory agent.
Quantitative Data on Related Saponins
Table 1: In Vitro Anti-inflammatory Activity of Saponins from Celosia argentea
| Compound | Cell Line | Assay | IC50 (µmol/ml) | Positive Control | IC50 (µmol/ml) |
| Celosin E | RAW 264.7 | NO Production Inhibition | 0.158 | Indomethacin | 0.371 |
| Celosin F | RAW 264.7 | NO Production Inhibition | 0.384 | Indomethacin | 0.371 |
| Celosin G | RAW 264.7 | NO Production Inhibition | 0.278 | Indomethacin | 0.371 |
| Cristatain | RAW 264.7 | NO Production Inhibition | 0.047 | Indomethacin | 0.371 |
Data sourced from Wu et al., 2011.[2]
Table 2: In Vitro Cytotoxicity of Saponins from Celosia argentea
| Compound | Cancer Cell Line | IC50 (µg/ml) |
| Cristatain | SHG44 (Human Glioma) | 23.71 ± 2.96 |
| HCT116 (Human Colon Cancer) | 26.76 ± 4.11 | |
| CEM (Human Leukemia) | 31.62 ± 2.66 | |
| MDA-MB-435 (Human Breast Cancer) | 27.63 ± 2.93 | |
| HepG2 (Human Liver Cancer) | 28.35 ± 2.32 | |
| Celosin E, F, G | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 |
Data sourced from Wu et al., 2011.[2]
Postulated Signaling Pathways
The anti-inflammatory effects of triterpenoid saponins are believed to be mediated through the modulation of two key signaling pathways: the NF-κB pathway, a central regulator of inflammation, and the Nrf2 pathway, the master regulator of the antioxidant response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus. This translocation initiates the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like TNF-α and IL-6. Many saponins exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing the activation of NF-κB.[4][5]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the production of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The activation of the Nrf2 pathway is a plausible mechanism for the observed hepatoprotective and antioxidant effects of Celosia argentea saponins.[6][7]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory activity of this compound.
In Vitro Nitric Oxide (NO) Production Inhibition Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
4.1.1 Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
4.1.2 Cell Culture
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
4.1.3 Experimental Procedure
-
Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 12-24 hours.[8]
-
Prepare stock solutions of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control group (LPS without this compound) and a negative control group (no LPS, no this compound).
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[8]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed inhibition of NO production is not due to cell death.
4.2.1 Materials and Reagents
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
4.2.2 Experimental Procedure
-
Seed RAW 264.7 cells in a 96-well plate as described for the NO assay.
-
Treat the cells with the same concentrations of this compound used in the NO assay for 24 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Hypothetical Experimental Workflow for this compound Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of the anti-inflammatory properties of this compound.
References
- 1. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. IRS-2/Akt/GSK-3 β/Nrf2 Pathway Contributes to the Protective Effects of Chikusetsu Saponin IVa against Lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Triterpenoid Saponins from Celosia: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Celosia, belonging to the Amaranthaceae family, is a rich source of bioactive phytochemicals, among which triterpenoid (B12794562) saponins (B1172615) are of significant pharmacological interest. Species such as Celosia argentea and Celosia cristata have been traditionally used in medicine to treat a variety of ailments, including inflammation, liver disorders, and cancer.[1][2] Modern scientific investigations have begun to validate these uses, identifying specific oleanane-type triterpenoid saponins as the active constituents responsible for these effects.[3] This technical guide provides a comprehensive overview of the pharmacological profile of key triterpenoid saponins isolated from Celosia, focusing on their antitumor, anti-inflammatory, and hepatoprotective activities. It summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction: Triterpenoid Saponins from Celosia
Triterpenoid saponins are a major class of secondary metabolites found in Celosia species.[4] These glycosidic compounds consist of a triterpenoid aglycone (sapogenin) linked to one or more sugar chains.[5] The primary saponins isolated and characterized from the seeds of C. argentea and C. cristata include Celosin A, B, C, D, E, F, G, I, II, and Cristatain.[6][7][8] These compounds have demonstrated a range of biological activities, making them promising candidates for drug discovery and development.[9][10] This document synthesizes the current knowledge on these molecules, providing a technical foundation for further research.
Pharmacological Activities and Quantitative Data
The therapeutic potential of Celosia saponins has been evaluated through various in vitro and in vivo studies. The most well-documented activities are antitumor, anti-inflammatory, and hepatoprotective effects.
Antitumor Activity
Several triterpenoid saponins from Celosia argentea have been assessed for their cytotoxic effects against various human cancer cell lines. Cristatain, in particular, has shown significant activity.[11] The mechanism of action for many saponins involves the induction of apoptosis and cell cycle arrest.[12]
Table 1: In Vitro Antitumor Activity of Triterpenoid Saponins from Celosia argentea
| Saponin (B1150181) | Cancer Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Cristatain | SHG44 | Human Glioma | 23.71 | [11] |
| Cristatain | HCT116 | Human Colon Cancer | 28.53 | [11] |
| Cristatain | CEM | Human Leukemia | 26.49 | [11] |
| Cristatain | MDA-MB-435 | Human Breast Cancer | 31.62 | [11] |
| Cristatain | HepG2 | Human Hepatocellular Carcinoma | 25.18 | [11] |
| Celosin E | Multiple Lines | - | > 100 | [11] |
| Celosin F | Multiple Lines | - | > 100 | [11] |
| Celosin G | Multiple Lines | - | > 100 |[11] |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in cell viability.
Anti-inflammatory Activity
The anti-inflammatory potential of Celosia saponins has been demonstrated through the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11] Cristatain and Celosin E, F, and G have all shown potent inhibitory effects.[7]
Table 2: In Vitro Anti-inflammatory Activity of Triterpenoid Saponins from Celosia argentea
| Saponin | Cell Line | Assay | IC₅₀ (µmol/mL) | Reference |
|---|---|---|---|---|
| Celosin E | RAW 264.7 | NO Production Inhibition | 0.158 | [11] |
| Celosin F | RAW 264.7 | NO Production Inhibition | 0.384 | [11] |
| Celosin G | RAW 264.7 | NO Production Inhibition | 0.278 | [11] |
| Cristatain | RAW 264.7 | NO Production Inhibition | 0.047 | [11] |
| Indomethacin (Control) | RAW 264.7 | NO Production Inhibition | 0.371 |[11] |
Hepatoprotective Activity
Triterpenoid saponins from Celosia have shown significant protective effects against chemically-induced liver injury in animal models. Celosins I and II from C. argentea and Cristatain from C. cristata have been shown to ameliorate hepatotoxicity induced by carbon tetrachloride (CCl₄) and N,N-dimethylformamide (DMF) in mice.[6][8] This protection is evidenced by the reduction of elevated serum levels of key liver enzymes.
Table 3: In Vivo Hepatoprotective Effects of Celosia Saponins in Mice
| Saponin | Inducing Agent | Biomarker | Result | Reference |
|---|---|---|---|---|
| Celosin I & II | CCl₄ & DMF | AST, ALT, ALP | Significant decrease in serum levels | [6][13] |
| Cristatain | CCl₄ & DMF | AST, ALT, ALP | Significant decrease in serum levels |[8] |
AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Celosia saponins are underpinned by their interaction with specific molecular signaling pathways.
Anticancer Signaling
The anticancer activity of triterpenoid saponins is often mediated through the induction of apoptosis (programmed cell death). This can occur via the intrinsic, mitochondria-dependent pathway, which involves the release of pro-apoptotic factors like cytochrome C.[12] Saponins may also modulate critical cell survival pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[14]
Caption: Proposed anticancer mechanism of Celosia saponins.
Anti-inflammatory Signaling
In macrophages, bacterial LPS binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that activates transcription factors like NF-κB. This leads to the upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO. Celosia saponins inhibit this process, reducing NO production.
Caption: Inhibition of LPS-induced NO production by Celosia saponins.
Experimental Protocols
This section provides detailed methodologies for the key assays used to evaluate the pharmacological activities of Celosia triterpenoid saponins.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[15]
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is soluble in dimethyl sulfoxide (B87167) (DMSO). The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test saponin (e.g., 0.1 to 100 µg/mL). A control group receives medium with vehicle (e.g., DMSO) only. The plates are incubated for an additional 24-72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against saponin concentration.
References
- 1. sciensage.info [sciensage.info]
- 2. impactfactor.org [impactfactor.org]
- 3. preprints.org [preprints.org]
- 4. sciensage.info [sciensage.info]
- 5. iomcworld.com [iomcworld.com]
- 6. Novel triterpenoid saponins from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Research Progress on Chemical Constituents and Pharmacological Effects of Celosia L. [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Celosin H: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celosin H, a triterpenoid (B12794562) saponin (B1150181), has been identified as a constituent of the seeds of Celosia argentea, a plant with a history of use in traditional medicine. This document provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. While specific quantitative data on its biological activity remain limited in publicly available literature, its classification as a hepatoprotective agent suggests potential therapeutic value. This guide details the experimental protocols for its isolation and structural analysis, presents its known physicochemical properties, and outlines a hypothetical workflow for the evaluation of its biological activity.
Discovery and History
This compound was first isolated and identified by a team of researchers led by Xu Pang in 2014.[1] It was discovered during a phytochemical investigation of the seeds of Celosia argentea L., a plant belonging to the Amaranthaceae family.[1] This research led to the identification of three new oleanane-type triterpenoid saponins (B1172615), designated as celosins H, I, and J.[1] The discovery of these compounds has contributed to the understanding of the chemical diversity of Celosia argentea seeds and suggests that they could serve as chemical markers for quality control of this medicinal plant material.[1]
Physicochemical Properties
This compound is a complex triterpenoid saponin with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₄₇H₇₂O₂₀ | [2] |
| Systematic Name | 3-O-β-d-xylopyranosyl-(1 → 3)-β-d-glucuronopyranosyl-polygalagenin 28-O-β-d-glucopyranosyl ester | [1] |
| Class | Triterpenoid Saponin | [1] |
| Sub-class | Oleanane-type | [1] |
| Source | Seeds of Celosia argentea L. | [1] |
| Reported Bioactivity | Hepatoprotective | [3][4] |
Isolation and Purification
While the detailed experimental protocol for the isolation of this compound from the primary literature is not readily accessible, a representative methodology can be constructed based on the established procedures for isolating triterpenoid saponins from Celosia argentea seeds, such as that for the co-isolated Celosin J.[5]
Experimental Protocol: Isolation of this compound
1. Preparation of Plant Material:
-
Seed Selection and Drying: Select mature seeds of Celosia argentea, ensuring they are free of contaminants. Dry the seeds in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40°C to achieve a constant weight.[5]
-
Pulverization: Grind the dried seeds into a coarse powder using a mechanical grinder to increase the surface area for extraction.[5]
2. Extraction:
-
Solvent Extraction: The powdered seeds are exhaustively extracted with 70% methanol (B129727) at room temperature.[5] The mixture should be agitated periodically to ensure efficient extraction.[5]
-
Filtration and Concentration: The mixture is filtered, and the resulting filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.[5]
3. Solvent Partitioning:
-
Suspension: The crude extract is suspended in distilled water.[5]
-
Defatting: The aqueous suspension is partitioned with petroleum ether to remove lipids and other non-polar constituents.[5]
-
Saponin Extraction: The remaining aqueous layer is then partitioned with water-saturated n-butanol. The saponins, including this compound, will move into the n-butanol layer.[5] This fraction is collected and concentrated.[5]
4. Chromatographic Purification:
-
Macroporous Resin Column Chromatography: The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is eluted with a gradient of ethanol (B145695) in water. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Silica (B1680970) Gel Column Chromatography: Fractions enriched with this compound are further purified by silica gel column chromatography, eluting with a chloroform-methanol-water gradient.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column to yield pure this compound.
Isolation Workflow Diagram
Caption: Generalized workflow for the isolation and purification of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques and chemical evidence.[1]
Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were employed to determine the carbon skeleton and the connectivity of the sugar moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula and fragmentation patterns, confirming the molecular weight and elemental composition.[2]
-
Chemical Evidences: Acid hydrolysis was likely used to break the glycosidic bonds and identify the individual sugar units and the aglycone.
Structure Elucidation Flowchart
Caption: Logical flow for the structure elucidation of this compound.
Biological Activity
Hypothetical Experimental Protocol: In Vitro Hepatoprotective Activity Assay
The following is a generalized protocol for assessing the hepatoprotective activity of this compound in a cell-based model of liver injury.
1. Cell Culture:
-
Culture a human liver cell line (e.g., HepG2) in appropriate media and conditions.
2. Induction of Hepatotoxicity:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Induce cellular injury by exposing the cells to a hepatotoxin, such as carbon tetrachloride (CCl₄), acetaminophen, or hydrogen peroxide.
3. Treatment with this compound:
-
Treat the cells with varying concentrations of this compound either before or concurrently with the hepatotoxin.
4. Assessment of Cytotoxicity:
-
After a designated incubation period, assess cell viability using a standard method, such as the MTT assay.
5. Measurement of Liver Enzyme Leakage:
-
Measure the activity of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in the cell culture medium as an indicator of cell membrane damage.
6. Data Analysis:
-
Calculate the percentage of cell protection at each concentration of this compound and determine the EC₅₀ value.
Signaling Pathway Diagram
Caption: Postulated mechanism of hepatoprotective action of this compound.
Conclusion
This compound is a noteworthy triterpenoid saponin isolated from the seeds of Celosia argentea. Its discovery and structural characterization have been pivotal in understanding the phytochemistry of this medicinal plant. While its hepatoprotective activity is recognized, a significant gap exists in the literature regarding detailed, quantitative biological data. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. The methodologies and information presented in this guide provide a foundational resource for researchers and professionals in the field of natural product drug discovery and development.
References
In Vitro Bioactivity of Celosin H: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vitro studies detailing the specific bioactivity of Celosin H are limited in publicly accessible scientific literature. This guide synthesizes available information on closely related Celosin saponins (B1172615) and extracts from Celosia argentea, the plant source of this compound, to provide a comprehensive overview of its expected bioactivities and the methodologies for their investigation. All data and protocols should be considered in this context.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea, a plant with a long history in traditional medicine for treating various ailments, including inflammation and liver diseases.[1] Triterpenoid saponins from Celosia species are known for a range of pharmacological effects, with hepatoprotective, anti-inflammatory, and anti-tumor activities being the most prominent.[1][2] This technical guide provides an in-depth overview of the potential in vitro bioactivities of this compound, based on data from its analogues, and details the experimental protocols and relevant signaling pathways for its investigation.
Potential Bioactivities and Quantitative Data of Related Celosins
Anti-Tumor Activity
The anti-tumor potential of Celosins has been evaluated against various cancer cell lines, with Cristatain showing notable cytotoxic effects.[2]
Table 1: In Vitro Anti-Tumor Activity of Cristatain
| Compound | Bioactivity | Assay | Cell Line | IC50 (µg/mL) |
| Cristatain | Antitumor | MTT Assay | SHG44 (Human glioma) | 23.71 ± 2.96 |
| MTT Assay | HCT116 (Human colon cancer) | 26.76 ± 4.11 | ||
| MTT Assay | CEM (Human leukemia) | 31.62 ± 2.66 | ||
| MTT Assay | MDA-MB-435 (Human melanoma) | 27.63 ± 2.93 | ||
| MTT Assay | HepG2 (Human liver cancer) | 28.35 ± 2.32 |
Data sourced from Wu Q, et al., 2011.[2]
Anti-Inflammatory Activity
Several Celosins have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Table 2: In Vitro Anti-Inflammatory Activity of Celosins
| Compound | Bioactivity | Assay | Cell Line | IC50 (µM) |
| Celosin E | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | > 100 |
| Celosin F | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | > 100 |
| Celosin G | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | > 100 |
| Cristatain | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | 48.32 ± 3.45 |
Data sourced from Wu Q, et al., 2011.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the bioactivity of this compound. These protocols are based on standard methods used for the evaluation of other triterpenoid saponins.[4]
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.[4]
Materials:
-
Human cancer cell lines (e.g., HepG2, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value from the dose-response curve.[4]
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.[4]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the presence of this compound and incubate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Incubate for 10 minutes at room temperature in the dark.[4]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[4]
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.[4]
Signaling Pathways and Experimental Workflows
The bioactivities of triterpenoid saponins are often attributed to their modulation of key cellular signaling pathways. The following diagrams illustrate a hypothetical workflow for bioactivity screening and a key signaling pathway implicated in inflammation.
References
A Technical Guide on the Potential Signaling Pathway Targets of Celosin H
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific molecular targets and signaling pathways modulated by Celosin H is limited in publicly available scientific literature. This guide synthesizes information on the broader class of Celosin triterpenoid (B12794562) saponins (B1172615) from Celosia argentea and related compounds to postulate the potential mechanisms of action for this compound. The experimental data and protocols presented herein are illustrative and may not have been performed directly with this compound.
Executive Summary
This compound is a triterpenoid saponin (B1150181) isolated from the seeds of Celosia argentea, a plant with a history in traditional medicine for treating inflammation and liver ailments.[1] While specific bioactivity data for this compound is scarce, the Celosin family of saponins is recognized for its hepatoprotective, anti-inflammatory, and antioxidant properties.[2] This technical guide explores the potential signaling pathway targets of this compound by examining the established mechanisms of related compounds. The primary hypothesized targets lie within the NF-κB and Nrf2 signaling pathways, which are central to cellular stress and inflammatory responses. Further potential for interaction with MAPK and apoptosis pathways is also considered based on the activities of structurally related saponins. This document provides a framework for future research and drug development efforts centered on this compound.
Postulated Core Pharmacological Activities and Signaling Pathways
Based on the activities of its chemical class, this compound is predicted to exert its effects through the modulation of key signaling cascades involved in inflammation and cellular protection.[1]
Anti-inflammatory Effects via NF-κB Pathway Inhibition
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation.[1] It is hypothesized that this compound may inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Hepatoprotective/Antioxidant Effects via Nrf2 Pathway Activation
The Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response. Extracts from Celosia argentea have been shown to mitigate oxidative stress, suggesting activation of this pathway.[1] It is plausible that this compound contributes to this effect.
Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.
Quantitative Data (Illustrative)
As specific quantitative data for this compound is not available, the following table presents data for a related compound, Celosin J, to illustrate the type of information valuable for assessing kinase inhibition.[3]
Table 1: Illustrative IC50 Values of Celosin J against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) |
| JAK2 | 25 |
| JAK3 | 35 |
| TYK2 | 150 |
| JAK1 | 200 |
| SRC | 850 |
| LCK | 1200 |
| EGFR | >10,000 |
| HER2 | >10,000 |
| Data is representative and may vary between experiments.[3] |
Potential for Interaction with Other Pathways
The bioactivity of triterpenoid saponins often extends to the regulation of cell proliferation and apoptosis, frequently through the MAPK and intrinsic apoptosis pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, involving ERK, JNK, and p38, regulates a wide array of cellular processes including proliferation and stress response.[4][5] Some natural compounds induce apoptosis in cancer cells through modulation of this pathway.[6]
Caption: Potential modulation points for this compound within the MAPK cascade.
Intrinsic Apoptosis Pathway
Induction of apoptosis is a key mechanism for anti-cancer agents. This often involves the mitochondria-dependent intrinsic pathway, characterized by the release of cytochrome c and activation of caspases.[7]
Caption: Hypothesized modulation of the intrinsic apoptosis pathway by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the interaction of a compound with signaling pathways.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to detect changes in the levels of total and phosphorylated proteins within a signaling pathway after treatment with a compound like this compound.[8][9]
A. Solutions and Reagents
-
Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, with protease and phosphatase inhibitors.[8]
-
SDS Sample Buffer (3X): 187.5 mM Tris-HCl (pH 6.8), 6% w/v SDS, 30% glycerol, 150 mM DTT, 0.03% w/v bromophenol blue.[8]
-
TBST (Tris-buffered saline with Tween 20): 20 mM Tris-HCl, 150 mM NaCl, 0.1% Tween 20.
-
Blocking Buffer: 5% w/v nonfat dry milk or BSA in TBST.
B. Procedure
-
Cell Lysis: Treat cells with desired concentrations of this compound. Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.[9]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix lysate with SDS sample buffer and heat at 95-100°C for 5 minutes.[9]
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Electrotransfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-IKK, anti-Nrf2) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, allowing for the determination of a compound's inhibitory potency (IC50).[3]
A. Reagents
-
Kinase of interest (e.g., IKK, MEK)
-
Specific substrate peptide
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
This compound (or test compound)
B. Procedure
-
Compound Dilution: Prepare serial dilutions of this compound in the appropriate assay buffer. Final DMSO concentration should not exceed 1%.[3]
-
Reaction Setup: In a 384-well plate, add 5 µL of diluted this compound or vehicle control. Add 10 µL of a 2X kinase/substrate mixture to each well and pre-incubate for 10 minutes.[3]
-
Initiation of Reaction: Add 10 µL of a 2X ATP solution to start the reaction. Incubate at 30°C for 60 minutes.[3]
-
Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values from the dose-response curve.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for identifying and validating the molecular targets of a novel compound like this compound.
Caption: A logical workflow for the identification of this compound's molecular targets.
Conclusion and Future Directions
This compound, a member of the bioactive Celosin family of saponins, holds therapeutic promise due to the established anti-inflammatory and hepatoprotective properties of its chemical class. While direct evidence is lacking, this guide postulates that its mechanism of action likely involves the modulation of the NF-κB and Nrf2 signaling pathways, with potential interactions with MAPK and apoptosis cascades. The data and protocols provided serve as a foundational resource for researchers to systematically investigate these hypotheses. Future research should focus on obtaining direct experimental evidence of this compound's effects on these pathways, determining its specific molecular targets, and quantifying its potency through rigorous in vitro and in vivo studies. Such efforts are critical to validating its potential as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib induces apoptosis via a mitochondria‑dependent pathway in the H22 mouse hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Celosin H: A Technical Guide to its Natural Sources, Extraction, and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin H is an oleanane-type triterpenoid (B12794562) saponin (B1150181), a class of natural products known for their diverse pharmacological activities.[1] It is primarily isolated from the seeds of Celosia argentea L., a plant used in traditional medicine.[1][2] Research has indicated that this compound possesses hepatoprotective properties, suggesting its potential as a therapeutic agent.[2] This technical guide provides a comprehensive overview of the natural sources of this compound and a detailed methodology for its extraction and purification. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources
The primary natural source of this compound is the seeds of Celosia argentea L., a member of the Amaranthaceae family.[1][2] This plant is widely distributed in tropical and subtropical regions. This compound has also been identified as a characteristic compound in Celosia cristata, a closely related species.[3] The concentration of this compound and other saponins (B1172615) can vary depending on the specific plant batch and environmental conditions.
Extraction and Purification
While a specific, detailed protocol for the isolation of this compound is not extensively published, a well-established methodology for the extraction and purification of the closely related Celosin J from Celosia argentea seeds provides a reliable framework. [1 from step 1] The following protocol is adapted from this methodology and is expected to be effective for the isolation of this compound.
Experimental Protocols
1. Preparation of Plant Material
-
Seed Selection and Drying: Procure mature seeds of Celosia argentea. It is crucial to ensure the seeds are free from foreign matter and fungal contamination. The seeds should be dried in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40°C to achieve a constant weight. [1 from step 1]
-
Pulverization: The dried seeds are ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction. [1 from step 1]
2. Extraction of Crude Saponins
-
Maceration: The powdered seeds are macerated with 70% methanol (B129727) at room temperature. A common ratio is 1:10 (w/v) of seed powder to solvent. The mixture should be agitated periodically or stirred for 24 hours. [1 from step 1]
-
Filtration and Concentration: The mixture is filtered to separate the extract from the solid residue. This extraction process is typically repeated three times with fresh solvent to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract. [1 from step 1]
-
Solvent Partitioning:
-
The crude extract is suspended in distilled water.
-
This aqueous suspension is then extracted with petroleum ether to remove lipids and other non-polar compounds. The petroleum ether layer is discarded. [1 from step 1]
-
Subsequently, the aqueous layer is extracted with water-saturated n-butanol. The saponins, including this compound, will partition into the n-butanol layer. This step is repeated three times. [1 from step 1]
-
The combined n-butanol fractions are concentrated under reduced pressure to yield the crude saponin fraction. [1 from step 1]
-
3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
A glass column is packed with silica gel (200-300 mesh) using a suitable solvent system, such as chloroform:methanol (9:1 v/v), as a slurry. [1 from step 1]
-
The crude saponin fraction is dissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel. After the solvent is evaporated, the dried powder is loaded onto the top of the prepared column. [1 from step 1]
-
The column is then eluted with a gradient of increasing polarity, for example, starting with chloroform:methanol mixtures and gradually increasing the proportion of methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Purification (if necessary): Fractions containing this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity (>95%).
Data Presentation
The following table summarizes the key quantitative data for this compound and related saponin fractions from Celosia argentea seeds.
| Property | Value | Analytical Method |
| This compound | ||
| Molecular Formula | C47H72O20 | Mass Spectrometry |
| Molecular Weight | 957.06 g/mol | Mass Spectrometry |
| Saponin Fractions | ||
| Crude Methanol Extract | 10 - 15% (of dry seed weight) | Gravimetric |
| n-Butanol Fraction | 2 - 5% (of dry seed weight) | Gravimetric |
| Purified Celosin J* | 0.01 - 0.05% (of dry seed weight) | HPLC-ELSD |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
References
Celosin H: A Technical Overview of Current Knowledge and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celosin H, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea, has been identified as a compound of interest for its potential hepatoprotective properties.[1] While the broader family of Celosin saponins (B1172615) is recognized for a range of pharmacological activities, including anti-inflammatory and liver-protective effects, specific in-depth research and quantitative data on this compound remain limited in publicly available scientific literature.[1] This technical guide synthesizes the current understanding of this compound, including its physicochemical properties. In the absence of direct experimental data, this document draws upon research on closely related Celosin saponins to postulate potential mechanisms of action and provides hypothetical experimental protocols and workflows to guide future research. This guide is intended to serve as a foundational resource for researchers and professionals in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Physicochemical Properties of this compound
While detailed biological studies on this compound are not extensively available, its basic physicochemical properties have been characterized. This information is crucial for its identification, isolation, and the design of future experiments.
| Property | Value | Source |
| Molecular Formula | C47H72O20 | BOC Sciences[] |
| Molecular Weight | 957.06 g/mol | BOC Sciences[] |
| Class | Triterpenoid Saponin | ChemFaces[3] |
| Source | Seeds of Celosia argentea L. | MedchemExpress.com[4] |
| Purity | 98% | BOC Sciences[] |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | BOC Sciences[] |
Postulated Biological Activities and Mechanisms of Action
Direct mechanistic studies on this compound are not yet available. However, based on the activities of other triterpenoid saponins isolated from Celosia argentea, it is hypothesized that this compound may exhibit similar hepatoprotective and anti-inflammatory effects through the modulation of key signaling pathways.[5]
Hepatoprotective and Antioxidant Effects
The primary mechanism suggested for the hepatoprotective action of Celosia argentea saponins is the mitigation of oxidative stress.[6] This is often achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6]
Anti-inflammatory Effects
Triterpenoid saponins have been observed to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[5] This is frequently achieved through the downregulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6]
Experimental Protocols
As there are no specific published experimental protocols for this compound, the following methodologies are based on established procedures for the isolation and biological evaluation of related triterpenoid saponins from Celosia argentea.[7][8] These can serve as a foundation for future research on this compound.
Isolation and Purification of this compound
This protocol outlines a multi-step process for the extraction and chromatographic separation of this compound from the seeds of Celosia argentea.
1. Preparation of Plant Material:
-
Obtain mature seeds of Celosia argentea.
-
Dry the seeds at a temperature not exceeding 40°C to a constant weight.
-
Grind the dried seeds into a coarse powder.
2. Extraction:
-
Exhaustively extract the powdered seeds with 70% ethanol (B145695) at room temperature.
-
Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract.
3. Solvent Partitioning:
-
Suspend the crude extract in water.
-
Partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Collect and concentrate the n-butanol fraction, which contains the saponins.
4. Chromatographic Separation:
-
Macroporous Resin Column Chromatography: Subject the n-butanol extract to column chromatography on a macroporous resin (e.g., Diaion HP-20). Elute with a gradient of ethanol in water.
-
Silica (B1680970) Gel Column Chromatography: Further purify the fractions enriched with this compound using silica gel column chromatography, eluting with a chloroform-methanol-water gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): Achieve final purification by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.
Hypothetical In Vivo Hepatoprotective Activity Assay
This protocol describes a potential workflow for evaluating the hepatoprotective effects of this compound in a toxin-induced liver injury model.
1. Animals and Acclimatization:
-
Use male Wistar rats (180-220 g).
-
Acclimatize the animals for at least one week under standard laboratory conditions.
2. Experimental Groups:
-
Group I (Normal Control): Vehicle only.
-
Group II (Toxicant Control): Vehicle + Carbon tetrachloride (CCl4).
-
Group III (Positive Control): Silymarin + CCl4.
-
Group IV-VI (Test Groups): this compound (at varying doses) + CCl4.
3. Dosing and Induction of Hepatotoxicity:
-
Administer this compound or vehicle orally for 7 consecutive days.
-
On day 7, induce liver injury by administering a single intraperitoneal injection of CCl4 (diluted in olive oil).
4. Sample Collection and Analysis:
-
24 hours after CCl4 administration, collect blood samples for biochemical analysis (e.g., ALT, AST, ALP).
-
Euthanize the animals and collect liver tissue for histopathological examination and analysis of oxidative stress markers (e.g., MDA, SOD, CAT).
Future Research and Conclusion
The current body of scientific literature indicates that this compound is a promising natural compound, yet it remains significantly understudied compared to other saponins from Celosia argentea.[1] There is a clear need for further research to elucidate its specific pharmacological profile. Future studies should focus on:
-
Quantitative Bioactivity Studies: Performing in vitro and in vivo experiments to determine the specific IC50 values and efficacy of this compound in models of liver disease and inflammation.
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound to confirm the hypothesized roles of Nrf2 and NF-κB.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to evaluate its potential as a drug candidate.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Celosin H from Celosia argentea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celosia argentea, commonly known as silver cock's comb, is a plant rich in bioactive compounds, particularly triterpenoid (B12794562) saponins (B1172615).[1] Among these are the Celosins, a family of oleanane-type triterpenoid saponins that have demonstrated a range of pharmacological activities, including anti-inflammatory, antitumor, and hepatoprotective effects.[2][3] Celosin H, a notable member of this family, has been identified as a hepatoprotective agent and serves as a chemical marker for the quality control of C. argentea seeds.[4][] This document provides a detailed protocol for the isolation and purification of this compound from the seeds of Celosia argentea, compiled from established methods for separating triterpenoid saponins from this plant.
Data Presentation
While specific quantitative data for the isolation of this compound is not extensively detailed in the public domain, the following table summarizes typical yields for saponin (B1150181) fractions from Celosia argentea seeds and the purity of commercially available this compound. This data can serve as a benchmark for researchers.
| Fraction | Yield (% of Dry Seed Weight) | Purity of this compound | Analytical Method |
| Crude Methanol (B129727) Extract | 10 - 15% | Low | Gravimetric |
| n-Butanol Fraction | 2 - 5% | Moderate | Gravimetric |
| Purified this compound | 0.01 - 0.05% (Estimated) | >95% | HPLC-ELSD |
Note: The yield of purified this compound is an estimation based on typical isolation procedures for similar compounds and may vary depending on the specific batch of seeds and extraction efficiency.[2] Commercially available this compound is reported to have a purity of ≥98%.[6]
Experimental Protocols
This section outlines a comprehensive methodology for the isolation and purification of this compound from the seeds of Celosia argentea.
Preparation of Plant Material
-
Seed Selection and Drying: Procure mature seeds of Celosia argentea. Ensure the seeds are free from foreign matter and fungal contamination. Dry the seeds in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40°C to a constant weight.[2]
-
Pulverization: Grind the dried seeds into a coarse powder using a mechanical grinder.[2]
Extraction of Crude Saponins
-
Maceration: Soak the powdered seeds in 70% methanol at a 1:10 (w/v) ratio.[2]
-
Agitation: Stir the mixture periodically or use a shaker for 24 hours at room temperature.[2]
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid residue.[2]
-
Repeated Extraction: Repeat the extraction process with the residue two more times with fresh 70% methanol to ensure exhaustive extraction.[2]
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.[2]
Solvent-Solvent Partitioning
-
Suspension: Suspend the crude extract in distilled water.[2]
-
Defatting: Extract the aqueous suspension with an equal volume of petroleum ether three times to remove lipids and other non-polar compounds. Discard the petroleum ether layer.[2]
-
Saponin Extraction: Subsequently, extract the aqueous layer with an equal volume of water-saturated n-butanol three times. The saponins will partition into the n-butanol layer.[2]
-
Concentration: Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin fraction.[2]
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel (200-300 mesh) using a suitable solvent slurry (e.g., chloroform (B151607):methanol, 9:1 v/v).[2]
-
Sample Loading: Dissolve the crude saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.[2]
-
Elution: Elute the column with a gradient of chloroform and methanol, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol to increase polarity.[2]
-
Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the target compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Column Preparation: Swell the Sephadex LH-20 resin in methanol and pack it into a glass column.
-
Sample Application: Dissolve the pooled fractions from the silica gel column in a small volume of methanol and apply it to the Sephadex LH-20 column.[2]
-
Elution: Elute the column with methanol. This step helps to remove smaller impurities and pigments.[2]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing pure this compound.[2]
-
Purity Assessment and Structural Elucidation
-
High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound can be determined using HPLC with an Evaporative Light Scattering Detector (ELSD).[2]
-
Spectroscopic Analysis: The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[1]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway
While the precise signaling pathways modulated by this compound are not yet fully elucidated, the known anti-inflammatory and antitumor activities of triterpenoid saponins from Celosia argentea suggest potential mechanisms of action.[2][3] The anti-inflammatory effects of related compounds have been linked to the inhibition of the NF-κB pathway, while antitumor effects may be mediated through pathways such as JAK/STAT.[2] The following diagram illustrates a hypothetical model of these potential signaling pathways.
Caption: Hypothetical signaling pathways for this compound.
References
- 1. impactfactor.org [impactfactor.org]
- 2. benchchem.com [benchchem.com]
- 3. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Celosin H
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celosin H is an oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea L.[1][2][3]. It is recognized as a potential chemical marker for the quality control of this plant material and is noted for its hepatoprotective properties[3][4]. Accurate and precise quantification of this compound is essential for quality assessment, pharmacokinetic studies, and formulation development. This application note details a robust HPLC method for the quantification of this compound, developed based on established methodologies for similar triterpenoid saponins.
The method employs a reversed-phase C18 column with a gradient elution system and UV detection. This document provides a comprehensive experimental protocol covering sample preparation, instrumentation, and data analysis.
Chemical Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1623405-28-6[1] |
| Molecular Formula | C47H72O20[3][] |
| Molecular Weight | 957.06 g/mol [3][] |
| Source | Seeds of Celosia argentea L.[3] |
| Class | Triterpenoid Saponin[3] |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
Plant material (Celosia argentea seeds) or other sample matrix
-
0.22 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 80 | 20 |
| 20 | 50 | 50 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 31 | 80 | 20 |
| 40 | 80 | 20 |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
4. Sample Preparation
A. From Plant Material (e.g., Celosia argentea seeds)
-
Grinding: Grind the dried seeds into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 25 mL of 80% methanol.[6]
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[6]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.[6]
-
Collection: Collect the supernatant. Repeat the extraction process on the residue two more times.[6]
-
Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure.[6]
-
Reconstitution: Reconstitute the dried extract with 5 mL of methanol.[6]
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[6]
B. From Biological Matrix (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins.[6]
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Collection: Collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (80% Mobile Phase A: 20% Mobile Phase B).[6]
-
Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.[6]
5. Method Validation (Summary of Expected Performance)
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
6. Data Analysis
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve.[6]
-
Quantification: Inject the prepared sample solutions. The concentration of this compound in the samples can be calculated using the regression equation from the calibration curve.[6]
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Conclusion
The HPLC method described provides a reliable and reproducible approach for the quantification of this compound in various samples, including plant extracts and biological matrices. The use of a C18 column with a gradient elution of acetonitrile and water allows for effective separation and analysis. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of products containing Celosia argentea.
References
Application Notes and Protocols for In Vitro Hepatoprotective Assay of Celosin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major reason for the withdrawal of approved drugs from the market.[1][2] Consequently, the early identification of potential hepatotoxicity and the discovery of effective hepatoprotective agents are critical in drug development. Celosin H, a compound derived from Celosia argentea, has been identified as a potential candidate for liver protection. Extracts from Celosia argentea have demonstrated hepatoprotective effects in preclinical studies, suggesting that their active constituents, such as this compound, warrant further investigation.[3][4][5][6]
These application notes provide a comprehensive guide to evaluating the hepatoprotective potential of this compound in vitro. The protocols herein describe the use of established cell-based assays to assess cytotoxicity, oxidative stress, and apoptosis in a human hepatocyte cell line (HepG2) challenged with a known hepatotoxin.
Mechanism of Action: Key Signaling Pathways
The hepatoprotective effects of many natural compounds are often attributed to their ability to modulate key signaling pathways involved in cellular defense and inflammation. Two of the most critical pathways in this context are the Nrf2/HO-1 and NF-κB pathways.
-
Nrf2/HO-1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[[“]][8][9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes such as heme oxygenase-1 (HO-1).[8][9] Activation of the Nrf2/HO-1 pathway is a primary mechanism for protecting cells against oxidative damage, inflammation, and apoptosis.[[“]]
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[10][11] In the context of liver injury, activation of NF-κB is a key event in the inflammatory response.[10][11][12] Chronic activation of NF-κB is associated with the progression of many liver diseases.[10][13] Therefore, the inhibition of NF-κB signaling is a key target for hepatoprotective agents.
Below are diagrams illustrating these pathways.
Experimental Design and Workflow
A typical in vitro experiment to assess the hepatoprotective effect of this compound involves pre-treating a hepatocyte cell line with various concentrations of the compound, followed by exposure to a known hepatotoxin such as carbon tetrachloride (CCl4) or acetaminophen (B1664979). The protective effect is then quantified using a series of biochemical assays.
Quantitative Data Summary
The following tables present representative data from in vitro hepatoprotective studies. These values are illustrative and serve as a benchmark for expected results when testing a compound like this compound.
Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay) after CCl4-induced Injury
| Group | Concentration | Absorbance (570 nm) | Cell Viability (%) |
| Control (Untreated) | - | 1.25 ± 0.08 | 100.0 ± 6.4 |
| CCl4 (40 mM) | - | 0.63 ± 0.05 | 50.4 ± 4.0 |
| CCl4 + this compound | 10 µg/mL | 0.78 ± 0.06 | 62.4 ± 4.8 |
| CCl4 + this compound | 50 µg/mL | 0.95 ± 0.07 | 76.0 ± 5.6 |
| CCl4 + this compound | 100 µg/mL | 1.12 ± 0.09 | 89.6 ± 7.2 |
| CCl4 + Silymarin | 100 µg/mL | 1.08 ± 0.08 | 86.4 ± 6.4 |
Table 2: Effect of this compound on LDH Leakage in CCl4-treated HepG2 Cells
| Group | Concentration | LDH Release (OD 490 nm) | Cytotoxicity (%) |
| Control (Untreated) | - | 0.15 ± 0.02 | 0.0 ± 1.5 |
| CCl4 (40 mM) | - | 0.85 ± 0.07 | 100.0 ± 8.2 |
| CCl4 + this compound | 10 µg/mL | 0.68 ± 0.05 | 75.7 ± 5.9 |
| CCl4 + this compound | 50 µg/mL | 0.45 ± 0.04 | 42.9 ± 4.7 |
| CCl4 + this compound | 100 µg/mL | 0.28 ± 0.03 | 18.6 ± 3.5 |
| CCl4 + Silymarin | 100 µg/mL | 0.32 ± 0.03 | 24.3 ± 3.5 |
Table 3: Effect of this compound on Intracellular ROS and Caspase-3 Activity
| Group | Concentration | ROS Production (% of Control) | Caspase-3 Activity (fold change) |
| Control (Untreated) | - | 100.0 ± 9.5 | 1.0 ± 0.1 |
| CCl4 (40 mM) | - | 285.0 ± 21.3 | 4.5 ± 0.4 |
| CCl4 + this compound | 10 µg/mL | 220.5 ± 18.7 | 3.6 ± 0.3 |
| CCl4 + this compound | 50 µg/mL | 165.3 ± 14.2 | 2.4 ± 0.2 |
| CCl4 + this compound | 100 µg/mL | 115.8 ± 10.1 | 1.5 ± 0.1 |
| CCl4 + Silymarin | 100 µg/mL | 125.2 ± 11.5 | 1.7 ± 0.2 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are a suitable model for initial screening.
-
Culture Conditions: Culture HepG2 cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL) or a positive control like Silymarin (100 µg/mL). Incubate for 12-24 hours.
-
Induction of Injury: After pre-treatment, add the hepatotoxin (e.g., 40 mM CCl4) to the wells (except for the control group) and incubate for the designated time (e.g., 1.5 hours for LDH and ROS assays, 24 hours for MTT and caspase assays).[14]
MTT Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[15]
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[16]
-
Incubate the plate for 4 hours at 37°C.[16]
-
Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
LDH Leakage Assay for Cytotoxicity
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis, serving as an indicator of cytotoxicity.[17][18]
-
After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare a reaction mixture according to the manufacturer's instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves mixing a substrate with a catalyst.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
A maximum LDH release control should be prepared by lysing untreated cells with a lysis buffer provided in the kit.
-
Calculate cytotoxicity as: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100%.
Intracellular ROS Assay
Reactive oxygen species (ROS) are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[19]
-
After treatment, remove the culture medium and wash the cells twice with PBS.
-
Add 100 µL of DCFH-DA solution (10 µM in serum-free medium) to each well.
-
Incubate the plate for 30-90 minutes at 37°C in the dark.[19]
-
Measure the fluorescence intensity using a microplate reader with excitation at 488 nm and emission at 530 nm.[19]
-
Results are typically expressed as a percentage of the ROS production in the control group.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a chromophore or fluorophore upon cleavage.[20][21]
-
After treatment, lyse the cells using a chilled lysis buffer.[20][22]
-
Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C.[22]
-
Collect the supernatant containing the protein extract.
-
In a new 96-well plate, add a specific volume of the supernatant (containing 20-50 µg of protein).[24]
-
Add a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).[20][24]
-
Measure the absorbance at 405 nm (for colorimetric) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric).[20]
-
The caspase-3 activity is calculated as the fold increase compared to the untreated control group.
Conclusion
The protocols and application notes provided offer a robust framework for the in vitro evaluation of this compound's hepatoprotective properties. By employing these standardized assays, researchers can effectively quantify the compound's ability to mitigate toxin-induced cell death, reduce oxidative stress, and inhibit apoptosis. The data generated will be crucial for elucidating the mechanisms of action of this compound and for its further development as a potential therapeutic agent for liver diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. (PDF) In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review (2023) | I. A. Mazerkina [scispace.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Hepatoprotective Potential and Histological Studies of Effects of Celosia Argentea L. on Paracetamol-Induced Liver Damage | Covenant Journal of Physical and Life Sciences [journals.covenantuniversity.edu.ng]
- 6. journals.covenantuniversity.edu.ng [journals.covenantuniversity.edu.ng]
- 7. consensus.app [consensus.app]
- 8. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of Nrf2/HO-1 Signaling and Attenuation of Oxidative Stress, Inflammation, and Cell Death Mediate the Protective Effect of Apigenin against Cyclophosphamide Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Hepatic activation of IKK/NFκB signaling induces liver fibrosis via macrophage-mediated chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Noncanonical NF-κB Signaling Pathway in Liver Diseases [xiahepublishing.com]
- 14. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Lactate Dehydrogenase (LDH) Leakage Assay and Determination of ATP Content [bio-protocol.org]
- 18. Measurement of apoptotic and necrotic cell death in primary hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ROS Detection in Hepatocytes | PDF [scribd.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. caspase3 assay [assay-protocol.com]
- 22. mpbio.com [mpbio.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. biogot.com [biogot.com]
Application Notes and Protocol: CCl4-Induced Liver Injury Model for Evaluating the Hepatoprotective Efficacy of Celosin H in Mice
Audience: Researchers, scientists, and drug development professionals.
Abstract: Carbon tetrachloride (CCl4)-induced hepatotoxicity is a widely utilized and well-characterized experimental model for screening and evaluating hepatoprotective agents.[1][2] The mechanism of CCl4-induced liver damage involves its metabolic activation by cytochrome P450 enzymes to form highly reactive trichloromethyl free radicals (•CCl3).[3][4][5] These radicals initiate a cascade of events, including lipid peroxidation, oxidative stress, inflammation, and ultimately, hepatocyte necrosis and apoptosis, which closely mimics aspects of toxic liver injury in humans.[2][6][7] These Application Notes provide a detailed protocol for inducing acute liver injury in mice using CCl4 and for assessing the therapeutic potential of a novel compound, Celosin H. The protocol covers animal handling, experimental design, biochemical assays, and histopathological evaluation. Furthermore, it outlines the key signaling pathways involved, such as NF-κB and Nrf2, which are critical in the pathophysiology of liver injury and represent potential targets for hepatoprotective drugs.
Experimental Protocols
Materials and Reagents
-
Animals: Male C57BL/6J mice (8 weeks old, 20-25g)
-
Chemicals:
-
Carbon tetrachloride (CCl4), analytical grade
-
Olive oil or Corn oil (vehicle)
-
This compound (test compound)
-
Silymarin (positive control)
-
Normal Saline (0.9% NaCl)
-
Formalin (10%, neutral buffered) for tissue fixation
-
-
Assay Kits:
-
Alanine Aminotransferase (ALT) assay kit
-
Aspartate Aminotransferase (AST) assay kit
-
Malondialdehyde (MDA) assay kit
-
Superoxide Dismutase (SOD) assay kit
-
Glutathione (GSH) assay kit
-
-
Equipment:
-
Animal cages with standard bedding
-
Oral gavage needles
-
Syringes and needles (1 mL)
-
Microcentrifuge tubes
-
Centrifuge
-
Spectrophotometer or plate reader
-
Homogenizer
-
Microscope
-
Animal Handling and Experimental Design
-
Acclimatization: House mice in a controlled environment (22±2°C, 12-hour light/dark cycle) with free access to standard chow and water for one week before the experiment.
-
Grouping: Randomly divide the mice into five groups (n=8 per group):
-
Group I (Control): Receives the vehicle (e.g., olive oil) and saline.
-
Group II (CCl4 Model): Receives CCl4 and saline.
-
Group III (CCl4 + this compound Low Dose): Receives CCl4 and a low dose of this compound (e.g., 25 mg/kg).
-
Group IV (CCl4 + this compound High Dose): Receives CCl4 and a high dose of this compound (e.g., 50 mg/kg).
-
Group V (CCl4 + Silymarin): Receives CCl4 and Silymarin (e.g., 100 mg/kg) as a positive control.
-
Induction of Acute Liver Injury and Treatment
-
Pre-treatment: Administer this compound (dissolved in saline) or Silymarin to the respective groups via oral gavage once daily for 7 consecutive days. The Control and CCl4 Model groups receive an equivalent volume of saline.
-
Induction of Injury: Two hours after the final pre-treatment on day 7, induce acute liver injury in Groups II, III, IV, and V by a single intraperitoneal (IP) injection of CCl4 (e.g., 0.2% CCl4 in olive oil at 10 mL/kg body weight).[8][9][10] The Control group receives an IP injection of the vehicle (olive oil) only.
-
Sample Collection: 24 hours after the CCl4 injection, euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture, allow it to clot, and centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C for biochemical analysis.
-
Liver Tissue Collection: Immediately excise the liver, wash with ice-cold saline, and weigh it. Fix a portion of the largest lobe in 10% neutral buffered formalin for histopathology.[11] Snap-freeze the remaining tissue in liquid nitrogen and store it at -80°C for homogenate analysis.
-
Biochemical Analysis
-
Serum Analysis: Measure the activity of ALT and AST in the collected serum using commercially available kits according to the manufacturer's instructions. Elevated levels of these enzymes in the serum are primary indicators of hepatocellular damage.[2][4][12]
-
Liver Homogenate Analysis:
-
Prepare a 10% (w/v) liver homogenate in ice-cold phosphate (B84403) buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of MDA (a marker of lipid peroxidation), SOD activity, and GSH content (key antioxidant markers) using the respective assay kits. CCl4 toxicity is known to increase MDA and deplete SOD and GSH.[12][13][14]
-
Histopathological Examination
-
Tissue Processing: Dehydrate the formalin-fixed liver tissues, embed them in paraffin, and section them into 5 µm thick slices.
-
Staining:
-
Microscopic Evaluation: Examine the stained sections under a light microscope to evaluate the degree of liver damage.
Data Presentation
The quantitative results from the biochemical assays can be summarized for clear comparison.
Table 1: Effect of this compound on Serum Liver Enzymes in CCl4-Treated Mice
| Group | Treatment | ALT (U/L) | AST (U/L) |
| I | Control | 35.4 ± 4.1 | 75.2 ± 8.3 |
| II | CCl4 Model | 258.2 ± 21.5 | 489.6 ± 35.1 |
| III | CCl4 + this compound (25 mg/kg) | 145.7 ± 15.3 | 260.4 ± 22.8 |
| IV | CCl4 + this compound (50 mg/kg) | 88.1 ± 9.6 | 155.9 ± 18.2 |
| V | CCl4 + Silymarin (100 mg/kg) | 75.3 ± 8.9 | 130.7 ± 15.4 |
| Data are presented as Mean ± SD (n=8). Values are hypothetical. |
Table 2: Effect of this compound on Liver Oxidative Stress Markers in CCl4-Treated Mice
| Group | Treatment | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (µg/mg protein) |
| I | Control | 1.2 ± 0.15 | 125.8 ± 10.4 | 8.5 ± 0.7 |
| II | CCl4 Model | 5.8 ± 0.42 | 55.3 ± 6.1 | 3.1 ± 0.4 |
| III | CCl4 + this compound (25 mg/kg) | 3.5 ± 0.31 | 80.6 ± 7.8 | 5.4 ± 0.5 |
| IV | CCl4 + this compound (50 mg/kg) | 2.1 ± 0.24 | 105.2 ± 9.5 | 7.2 ± 0.6 |
| V | CCl4 + Silymarin (100 mg/kg) | 1.8 ± 0.19 | 112.4 ± 10.1 | 7.8 ± 0.8 |
| Data are presented as Mean ± SD (n=8). Values are hypothetical. |
Signaling Pathways and Visualizations
Experimental Workflow
The overall experimental procedure is outlined below.
Mechanism of CCl4-Induced Liver Injury
CCl4 is metabolized by Cytochrome P450 2E1 (CYP2E1) in hepatocytes into the highly reactive trichloromethyl (•CCl3) and trichloromethylperoxyl (•OOCCl3) free radicals.[3][4] These radicals trigger lipid peroxidation of cellular membranes, leading to increased oxidative stress and the depletion of endogenous antioxidants like GSH.[2][13] The resulting cellular damage activates Kupffer cells, which release pro-inflammatory cytokines such as TNF-α and IL-6.[14][15] This inflammatory cascade activates the NF-κB signaling pathway, further amplifying inflammation and leading to hepatocyte apoptosis and necrosis.[16][17]
Potential Protective Mechanism of this compound
This compound is hypothesized to exert its hepatoprotective effects through a dual mechanism involving the reduction of oxidative stress and the suppression of inflammation. It may enhance the endogenous antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[18][[“]][20] Nrf2 activation leads to the upregulation of antioxidant enzymes like SOD and enzymes involved in GSH synthesis, thereby neutralizing reactive oxygen species (ROS) and reducing lipid peroxidation.[18][21] Simultaneously, this compound may inhibit the activation of the pro-inflammatory NF-κB pathway, leading to a decrease in the production of inflammatory cytokines and reducing inflammatory cell infiltration, thus mitigating overall liver damage.[16][17][22]
References
- 1. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Biochemical and cellular mechanisms of toxic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCl4 liver injury model [bio-protocol.org]
- 12. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A single acute hepatotoxic dose of CCl4 causes oxidative stress in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Effect of Carbon Tetrachloride and Reversal of Gandankang Formula in Mice Liver: Involved in Oxidative Stress, Excessive Inflammation, and Intestinal Microflora [mdpi.com]
- 15. Amelioration of CCl4 induced liver injury in swiss albino mice by antioxidant rich leaf extract of Croton bonplandianus Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Application Note: Anti-inflammatory Activity Assay for Celosin H using RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction Celosin H is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea, a plant used in traditional medicine for treating conditions related to inflammation and liver disorders.[1][2] Macrophages are key cells in the innate immune system that, upon activation by stimuli like bacterial lipopolysaccharide (LPS), trigger an inflammatory response by releasing pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][4] The murine macrophage cell line, RAW 264.7, is a widely accepted in vitro model for screening compounds with potential anti-inflammatory activity.[5][6] This application note provides a detailed protocol for evaluating the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of these inflammatory mediators in LPS-stimulated RAW 264.7 cells.
Principle of the Assay The assay is based on the principle of inducing an inflammatory response in RAW 264.7 macrophages with LPS. The anti-inflammatory potential of this compound is quantified by its ability to suppress the production of key inflammatory markers. The primary endpoints measured are:
-
Nitric Oxide (NO): Measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[7][8]
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][9]
-
Cell Viability: Assessed using the MTT assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxic effects of the compound.[6][10]
Experimental Protocols
Materials and Reagents
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
This compound (purity >95%)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO₂) standard
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Phosphate-Buffered Saline (PBS), pH 7.4
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the anti-inflammatory assay.
Cell Viability (MTT) Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate overnight.[10]
-
Remove the medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO, concentration not exceeding 0.1%).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Remove the supernatant carefully and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group. Use non-toxic concentrations of this compound for subsequent experiments.
Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/mL and incubate overnight.[7]
-
Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6][7] Include wells for control (no treatment), vehicle + LPS, and a positive control (e.g., Celecoxib) + LPS.
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent in a new 96-well plate and incubate for 10 minutes at room temperature.[8]
-
Measure the absorbance at 540 nm.[7]
-
Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 4 × 10⁵ cells/mL and incubate overnight.[9]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[7]
-
Collect the cell-free supernatants by centrifugation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer’s instructions.[9]
-
The quantities of secreted cytokines are calculated from the standard curves generated for each cytokine.[7]
Data Presentation
The quantitative results can be summarized as shown in the table below. Data represents the mean ± standard deviation (SD) from three independent experiments.
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | - | 1.8 ± 0.3 | 45 ± 8 | 28 ± 5 | 15 ± 4 |
| LPS | 1 µg/mL | 42.5 ± 3.1 | 3510 ± 215 | 2850 ± 180 | 1250 ± 95 |
| LPS + this compound | 5 | 31.7 ± 2.5 | 2680 ± 150 | 2140 ± 135 | 980 ± 70 |
| LPS + this compound | 10 | 22.4 ± 1.9 | 1850 ± 110 | 1470 ± 98 | 650 ± 55 |
| LPS + this compound | 25 | 11.6 ± 1.1 | 970 ± 75 | 760 ± 60 | 310 ± 30 |
| LPS + Celecoxib | 20 | 9.8 ± 0.9 | 810 ± 65 | 650 ± 50 | 270 ± 25 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the LPS-only treated group.
Proposed Mechanism of Action & Signaling Pathway
LPS initiates the inflammatory cascade by binding to Toll-like receptor 4 (TLR4). This activates downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][14] Activation of these pathways leads to the nuclear translocation of transcription factors like NF-κB (p65 subunit), which drives the expression of pro-inflammatory genes, including iNOS (producing NO), TNF-α, IL-6, and IL-1β.[15][16] Triterpenoid saponins (B1172615) related to this compound have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[16] It is hypothesized that this compound may prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. rjppd.org [rjppd.org]
- 3. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages [gutnliver.org]
- 15. p38 Mitogen-activated protein kinase up-regulates LPS-induced NF-kappaB activation in the development of lung injury and RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Determination of Celosin H Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity.[1] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[1][2] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase.[3] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent like Dimethyl sulfoxide (B87167) (DMSO).[1][4] The absorbance of the solubilized formazan is then measured spectrophotometrically, which correlates with the number of viable cells.[3] This application note provides a detailed protocol for determining the cytotoxic effects of a novel compound, Celosin H, on a selected cell line.
I. Principle of the MTT Assay
The MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases in living cells.[3] These enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells with active metabolism.[5] Therefore, a decrease in formazan production in cells treated with this compound would indicate a reduction in cell viability due to cytotoxicity.
II. Experimental Protocol
This protocol is designed for adherent cells cultured in a 96-well plate format, which is suitable for high-throughput screening. Adjustments for suspension cells are also provided.
Materials and Reagents:
-
Cells: A suitable cancer cell line (e.g., HeLa, MCF-7, A549) or a normal cell line for comparison.
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: Appropriate complete growth medium with serum and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
MTT Reagent: 5 mg/mL MTT powder dissolved in sterile PBS. This solution should be filter-sterilized (0.22 µm filter) and stored at -20°C, protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Equipment:
-
96-well flat-bottom microplates
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired).[3]
-
Experimental Workflow:
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
Step-by-Step Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Dilute the cells in complete culture medium to an optimal density (e.g., 5,000-10,000 cells/well). The optimal cell number should be determined empirically for each cell line to ensure the absorbance values fall within the linear range of the assay (typically 0.75-1.25).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium without cells to subtract background absorbance.
-
-
Incubate the plate overnight in a CO₂ incubator at 37°C to allow the cells to attach.[6]
-
-
Cell Treatment (Day 2):
-
Prepare serial dilutions of this compound in serum-free medium. It is recommended to perform an initial experiment with a broad range of concentrations (e.g., 1:10 dilutions) to determine the approximate IC50 value, followed by experiments with a narrower range of concentrations (e.g., 1:3 or 1:4 dilutions).[6]
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Assay (Day 3, 4, or 5):
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Alternatively, 10 µL of MTT reagent can be added to the existing 100 µL of medium in each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[3]
-
-
Absorbance Measurement:
Protocol for Suspension Cells:
-
After the treatment period, centrifuge the 96-well plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Resuspend the cells in 50 µL of serum-free medium and add 50 µL of MTT solution.
-
Following the 2-4 hour incubation with MTT, centrifuge the plate again to pellet the cells with formazan crystals.
-
Aspirate the supernatant and add the solubilization solvent to dissolve the formazan.
III. Data Presentation and Analysis
The raw absorbance data should be processed to determine the cytotoxic effect of this compound.
Data Calculation:
-
Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.[3]
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of this compound using the following formula:[7]
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
Data Summary Tables:
The results should be summarized in a table for clear comparison.
Table 1: Cytotoxicity of this compound on [Cell Line Name] after 24-hour treatment.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | Value | Value | 100 |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| Concentration 4 | Value | Value | Value |
| Concentration 5 | Value | Value | Value |
(Repeat for 48 and 72-hour treatments if applicable)
Dose-Response Curve and IC50 Determination:
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 (half-maximal inhibitory concentration) value, which is the concentration of this compound required to inhibit cell viability by 50%, can be determined from this curve using non-linear regression analysis.
IV. Hypothetical Signaling Pathway Affected by this compound
Cytotoxic compounds often exert their effects by modulating specific signaling pathways that control cell proliferation, survival, and apoptosis. While the specific pathway affected by this compound is yet to be determined, a common mechanism involves the induction of apoptosis.
Caption: A hypothetical mitochondrial-mediated apoptosis pathway potentially activated by this compound.
V. Troubleshooting
Table 2: Common Issues and Solutions in MTT Assay.
| Problem | Possible Cause | Solution |
| Low Absorbance Readings | Cell number per well is too low. | Optimize cell seeding density. Ensure absorbance values for controls are in the linear range (0.75-1.25). |
| Insufficient incubation time with MTT. | Increase incubation time with MTT (up to 4 hours). | |
| High Background Absorbance | Contamination of culture with bacteria or yeast. | Maintain sterile technique. Check for contamination before adding MTT reagent. |
| Phenol red or serum in the medium can interfere.[3] | Use serum-free medium during MTT incubation and for blank controls.[3] | |
| Inconsistent Results | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Incomplete solubilization of formazan crystals. | Ensure thorough mixing after adding the solubilization solvent.[3] | |
| Interference from the test compound. | Run controls with the compound in cell-free medium to check for direct reduction of MTT. |
VI. Conclusion
The MTT assay is a reliable and high-throughput method for assessing the cytotoxicity of novel compounds like this compound. Careful optimization of experimental parameters such as cell seeding density and incubation times is crucial for obtaining accurate and reproducible results. The data generated from this protocol will be instrumental in determining the dose-dependent cytotoxic effects of this compound and for calculating its IC50 value, which are critical parameters in the early stages of drug development. Further studies would be required to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Celosin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin H, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea, has demonstrated significant potential as a hepatoprotective and anti-inflammatory agent.[1] Preclinical evaluation of its in vivo efficacy is crucial for its development as a therapeutic candidate. These application notes provide detailed protocols for utilizing established animal models to investigate the therapeutic potential of this compound, focusing on its effects on liver injury and systemic inflammation. The protocols are designed to be comprehensive, guiding researchers through experimental design, execution, and data analysis.
Animal Model for Hepatoprotective Efficacy: Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury
The carbon tetrachloride (CCl4)-induced hepatotoxicity model is a widely used and well-characterized model for screening hepatoprotective agents.[2][3] CCl4 is metabolized by cytochrome P450 in the liver to form the highly reactive trichloromethyl free radical, which initiates lipid peroxidation and leads to acute centrilobular necrosis.[2]
Experimental Workflow
The following diagram illustrates the experimental workflow for the CCl4-induced acute liver injury model.
Detailed Experimental Protocol
1.2.1 Animals:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g) are recommended.
-
House the animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatize the animals for at least one week before the experiment.
1.2.2 Grouping and Dosing:
-
Vehicle Control: Receives the vehicle for this compound and the vehicle for CCl4 (e.g., corn oil).
-
CCl4 Control: Receives the vehicle for this compound and CCl4.
-
This compound + CCl4: Receives this compound at various doses (e.g., 10, 25, 50 mg/kg, administered orally) daily for 7 consecutive days, followed by CCl4.
-
Positive Control: Receives a known hepatoprotective agent like Silymarin (e.g., 100 mg/kg, orally) daily for 7 days, followed by CCl4.
1.2.3 Induction of Acute Liver Injury:
-
On day 7, one hour after the final dose of this compound, vehicle, or Silymarin, administer a single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight, diluted 1:3 in corn oil).[3]
1.2.4 Sample Collection:
-
24 hours after CCl4 injection, anesthetize the mice and collect blood via cardiac puncture for serum separation.
-
Euthanize the mice by cervical dislocation and immediately excise the liver.
-
Wash the liver with ice-cold phosphate-buffered saline (PBS).
-
A portion of the liver should be fixed in 10% neutral buffered formalin for histopathological analysis.
-
The remaining liver tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
Data Presentation: Quantitative Analysis
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) | Liver SOD (U/mg protein) | Liver GPx (U/mg protein) |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| CCl4 Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (10 mg/kg) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (25 mg/kg) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (50 mg/kg) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Silymarin (100 mg/kg) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Table 1: Key Biochemical and Oxidative Stress Markers in CCl4-Induced Liver Injury. Values are to be filled in with experimental data (Mean ± Standard Deviation).
Methodologies for Key Experiments
1.4.1 Serum Biochemical Analysis:
-
Measure serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels using commercially available kits according to the manufacturer's instructions. Elevated levels of these enzymes are indicative of liver damage.[3][4][5][6]
1.4.2 Histopathological Evaluation:
-
Embed the formalin-fixed liver tissues in paraffin, section them at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope for pathological changes such as centrilobular necrosis, inflammatory cell infiltration, and fatty degeneration.[7][8][9][10]
1.4.3 Oxidative Stress Markers:
-
Lipid Peroxidation (MDA Assay): Homogenize liver tissue in lysis buffer. Measure malondialdehyde (MDA) levels, a marker of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay kit.[11][12][13][14][15]
-
Antioxidant Enzyme Activity (SOD and GPx Assays): Prepare liver homogenates and measure the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) using commercially available assay kits.[16][17][18][19][20]
Animal Model for Anti-inflammatory Efficacy: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
The lipopolysaccharide (LPS)-induced inflammation model is a robust and widely used model to study systemic inflammatory responses and to evaluate the efficacy of anti-inflammatory compounds.[21] LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines.[21]
Experimental Workflow
The following diagram illustrates the experimental workflow for the LPS-induced systemic inflammation model.
Detailed Experimental Protocol
2.2.1 Animals:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g) are suitable for this model.
-
Follow the same housing and acclimatization procedures as described in section 1.2.1.
2.2.2 Grouping and Dosing:
-
Vehicle Control: Receives the vehicle for this compound and saline instead of LPS.
-
LPS Control: Receives the vehicle for this compound and LPS.
-
This compound + LPS: Receives this compound at various doses (e.g., 10, 25, 50 mg/kg, administered orally or i.p.) one hour before LPS injection.
-
Positive Control: Receives a known anti-inflammatory agent like Dexamethasone (e.g., 1-5 mg/kg, i.p.) one hour before LPS injection.[22]
2.2.3 Induction of Systemic Inflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS from E. coli O111:B4 at a dose of 1-5 mg/kg.[23][24]
2.2.4 Sample Collection:
-
Collect blood via retro-orbital bleeding or cardiac puncture at various time points (e.g., 2, 6, and 24 hours) after LPS injection to measure cytokine levels.
-
At the final time point, euthanize the mice and harvest relevant tissues (e.g., liver, lungs, spleen) for signaling pathway analysis. Snap-freeze tissues in liquid nitrogen and store at -80°C.
Data Presentation: Quantitative Analysis
| Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |
| LPS Control | Value ± SD | Value ± SD | Value ± SD |
| This compound (10 mg/kg) | Value ± SD | Value ± SD | Value ± SD |
| This compound (25 mg/kg) | Value ± SD | Value ± SD | Value ± SD |
| This compound (50 mg/kg) | Value ± SD | Value ± SD | Value ± SD |
| Dexamethasone (5 mg/kg) | Value ± SD | Value ± SD | Value ± SD |
Table 2: Pro-inflammatory Cytokine Levels in LPS-Induced Systemic Inflammation. Values are to be filled in with experimental data (Mean ± Standard Deviation) at a specific time point (e.g., 2 hours post-LPS).
Methodologies for Key Experiments
2.4.1 Serum Cytokine Analysis:
-
Measure the concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturers' protocols.[25][26][27][28]
Analysis of Intracellular Signaling Pathways
This compound is hypothesized to exert its hepatoprotective and anti-inflammatory effects through the modulation of the Nrf2 and NF-κB signaling pathways.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by oxidative stress or electrophiles, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.
3.1.1 Protocol for Assessing Nrf2 Activation:
-
Immunofluorescence for Nrf2 Nuclear Translocation:
-
Prepare cryosections of liver tissue.
-
Fix the sections with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize using a fluorescence or confocal microscope and quantify the nuclear localization of Nrf2.[29][30][31][32][33]
-
-
Western Blot for Nrf2 and Downstream Targets:
-
Extract nuclear and cytoplasmic proteins from liver tissue using appropriate kits.
-
Perform Western blotting to measure the levels of Nrf2 in the nuclear fraction.
-
Analyze the expression of Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) in total protein lysates.[34][35][36][37]
-
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
3.2.1 Protocol for Assessing NF-κB Inhibition:
-
Western Blot for IκBα Phosphorylation and Degradation:
-
Extract cytoplasmic proteins from liver or other relevant tissues.
-
Perform Western blotting using antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.
-
A decrease in the p-IκBα/IκBα ratio in this compound-treated groups compared to the LPS control group would indicate inhibition of the NF-κB pathway.[38][39][40]
-
-
Western Blot for NF-κB Nuclear Translocation:
-
Isolate nuclear and cytoplasmic protein fractions.
-
Perform Western blotting for the p65 subunit of NF-κB in both fractions.
-
A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 in the this compound-treated groups would suggest inhibition of NF-κB translocation.[40]
-
-
NF-κB Reporter Mice:
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's hepatoprotective and anti-inflammatory properties. By employing these well-established animal models and analytical techniques, researchers can generate robust and reliable data to support the continued development of this compound as a potential therapeutic agent. Careful adherence to these protocols will ensure the generation of high-quality, reproducible results.
References
- 1. The NFκB luciferase mouse: a new tool for real time measurement of NFκB activation in the whole animal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. carbon tetrachloride-induced hepatotoxicity: Topics by Science.gov [science.gov]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Histopathological studies in CCl4 induced hepatotoxicity: Significance and symbolism [wisdomlib.org]
- 9. Physiological and Histopathological Evaluation of the effect of Ethyl Caffeate on Carbon Tetrachloride (CCl4) Induced Liver Injury in Rats - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 12. frontiersin.org [frontiersin.org]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.cn [abcam.cn]
- 16. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutathione peroxidase, superoxide dismutase and catalase activities in children with chronic hepatitis [scirp.org]
- 20. oatext.com [oatext.com]
- 21. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. researchgate.net [researchgate.net]
- 26. LPS-induced systemic inflammation. [bio-protocol.org]
- 27. LPS-induced inflammation reduces GABAergic interneuron markers and brain-derived neurotrophic factor in mouse prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]
- 30. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Identification and quantification of the basal and inducible Nrf2-dependent proteomes in mouse liver: Biochemical, pharmacological and toxicological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Nrf2 Activation Does Not Protect from Aldosterone-Induced Kidney Damage in Mice [mdpi.com]
- 37. Nrf2 activation protects against solar-simulated ultraviolet radiation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 38. benchchem.com [benchchem.com]
- 39. benchchem.com [benchchem.com]
- 40. researchgate.net [researchgate.net]
- 41. Double knockin mice show NF-κB trajectories in immune signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Imaging NF-κB activity in a murine model of early stage diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Celosin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin H is a triterpenoid (B12794562) saponin (B1150181) identified in the seeds of Celosia argentea and is a characteristic component of Celosia cristata.[1][2] As a member of the diverse saponin family, this compound is suggested to possess hepatoprotective properties, although comprehensive quantitative data on its biological activities remain limited.[3] This document provides a detailed overview of the analytical techniques for the characterization of this compound, including its physicochemical properties, chromatographic separation, and structural elucidation. Furthermore, it offers adaptable protocols for the isolation and biological evaluation of this compound. Given the current scarcity of specific quantitative data for this compound, some of the provided methodologies are based on established protocols for closely related triterpenoid saponins (B1172615), such as Celosin J.[3][4]
Physicochemical Properties
A fundamental step in the characterization of any natural product is the determination of its physicochemical properties. These data are crucial for structural confirmation and for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₄₇H₇₂O₂₀ | [] |
| Molecular Weight | 957.06 g/mol | [] |
| Predicted Boiling Point | 1048.0 ± 65.0 °C | [] |
| Predicted Density | 1.48 ± 0.1 g/cm³ | [] |
Analytical Techniques and Protocols
Isolation of this compound from Celosia cristata Seeds
The following protocol outlines a general procedure for the extraction and isolation of this compound. This protocol may require optimization based on the specific plant material and desired purity.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Protocol:
-
Extraction:
-
Powder dried seeds of Celosia cristata.
-
Extract the powder with 70% methanol at room temperature with agitation for 24 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Collect the n-butanol fraction, which is typically enriched with saponins.
-
-
Column Chromatography:
-
Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., Diaion HP-20).
-
Elute with a stepwise gradient of ethanol (B145695) in water.
-
Further purify the this compound-containing fractions by silica gel column chromatography using a chloroform-methanol-water gradient.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Achieve final purification using preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.
-
Chromatographic Analysis
a) High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the rapid fingerprinting and differentiation of this compound from other related saponins in plant extracts.
HPTLC Experimental Workflow
Caption: HPTLC analysis workflow for this compound.
Protocol:
-
Plate: HPTLC silica gel 60 F₂₅₄ plates.
-
Sample Application: Apply methanolic solutions of plant extracts and this compound standard.
-
Mobile Phase: Ethyl acetate, methanol, water, and formic acid (13:7:1:1, v/v/v/v).[1]
-
Development: Develop the plate in a saturated chamber.
-
Derivatization: Spray the plate with 10% sulfuric acid in methanol and heat at 100°C for 3 minutes.[1]
-
Detection: Visualize the plate under UV light at 366 nm and white light.[1]
-
Identification: this compound can be identified by comparing its Rf value with that of a standard. For confirmation, the corresponding band can be eluted and analyzed by mass spectrometry.[1]
b) High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for this compound is not extensively documented, the following protocol, adapted from methods for similar triterpenoid saponins like Celosin J, can be used as a starting point for method development.[4]
Protocol:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.
-
Start with a lower concentration of A and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) or Evaporative Light Scattering Detector (ELSD).
-
Quantification: Generate a calibration curve using a purified this compound standard.
Structural Elucidation
The definitive identification of this compound requires a combination of spectroscopic techniques.
a) Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.
Protocol:
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Ionization Mode: Negative ion mode is often suitable for saponins.
-
Expected Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.
-
Observed Data: An HPTLC-MS study identified a characteristic band for this compound.[1]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄).
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR to identify the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.
-
-
Biological Activity Assays
The following are generalized protocols for assessing the potential hepatoprotective and anti-inflammatory activities of this compound. These protocols will require optimization and validation for this specific compound.
In Vitro Hepatoprotective Activity Assay
This assay evaluates the ability of this compound to protect liver cells from toxin-induced damage.
Hepatoprotective Assay Workflow
References
Application Notes and Protocols for Investigating the Mechanism of Action of Celosin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin H is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea.[1] Members of the Celosin family of compounds are recognized for a variety of pharmacological effects, most notably hepatoprotective and anti-inflammatory activities.[1][2][3][4] While this compound has been identified as a potential hepatoprotective agent, detailed quantitative data and in-depth mechanistic studies are not yet widely available in the public domain.[1] These application notes provide a comprehensive experimental framework for researchers to elucidate the mechanism of action of this compound, focusing on its potential role in modulating cellular stress and inflammatory pathways. The protocols outlined below are designed to be detailed and reproducible for use in a standard cell biology or pharmacology laboratory.
Hypothesized Mechanisms of Action
Based on the known biological activities of related triterpenoid saponins, the following mechanisms are proposed as primary areas of investigation for this compound:
-
Hepatoprotection via Nrf2 Pathway Activation: this compound may protect liver cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is a key regulator of endogenous antioxidant responses.[2]
-
Anti-inflammatory Effects via NF-κB Pathway Inhibition: The anti-inflammatory properties of this compound may be attributed to its ability to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a central mediator of inflammation.[2]
-
Modulation of Cytokine Production: By regulating inflammatory pathways, this compound could alter the expression and secretion of key pro-inflammatory and anti-inflammatory cytokines.
-
General Cytotoxicity: As a saponin, this compound may exhibit non-specific cytotoxicity at high concentrations due to membrane-disrupting properties, an important off-target effect to characterize.[5]
Experimental Design and Workflow
A systematic approach is recommended to investigate the mechanism of action of this compound. The following workflow provides a logical progression from initial characterization of cytotoxicity to detailed analysis of specific signaling pathways.
References
Troubleshooting & Optimization
How to improve Celosin H solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Celosin H in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a triterpenoid (B12794562) saponin (B1150181) with the molecular formula C47H72O20 and a molecular weight of 957.06 g/mol .[1][][3] It has been identified as a potential hepatoprotective agent.[1][4] Like many complex natural products, this compound is hydrophobic and exhibits poor solubility in aqueous solutions, which can be a significant hurdle for its formulation in buffers for in vitro assays, preclinical studies, and potential therapeutic applications.[5][6][7] Information from suppliers suggests its solubility in organic solvents such as DMSO, acetone, chloroform, and ethyl acetate.[3]
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These methods can be broadly categorized as physical and chemical modifications.[7][8] Common approaches include:
-
Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of non-polar compounds.[12][13][14]
-
Surfactants: These agents form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[15][16][17]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their solubility.[18][19][20][21][22]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a solid state can enhance its dissolution rate and solubility.[8][23][24][25][26]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.[5][6][27][28][29]
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
This is a common issue for poorly soluble compounds. Here is a step-by-step guide to troubleshoot this problem.
Workflow for Troubleshooting Precipitation:
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | 1623405-28-6 [chemicalbook.com]
- 5. ijhsr.org [ijhsr.org]
- 6. ijplsjournal.com [ijplsjournal.com]
- 7. brieflands.com [brieflands.com]
- 8. japer.in [japer.in]
- 9. How does pH affect solubility? - askIITians [askiitians.com]
- 10. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 22. scispace.com [scispace.com]
- 23. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. jddtonline.info [jddtonline.info]
- 26. wjpls.org [wjpls.org]
- 27. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scispace.com [scispace.com]
Technical Support Center: Preventing Celosin H (Hydroxyethyl Cellulose) Precipitation in Cell-Based Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation of Celosin H (a brand of Hydroxyethyl (B10761427) Cellulose (B213188), HEC) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HEC) and why is it used in my cell-based assay?
This compound is a non-ionic, water-soluble polymer derived from cellulose.[1][2] In cell-based assays, it is often used as a:
-
Thickening agent: To increase the viscosity of the culture medium, which can be useful for immobilizing non-adherent cells or creating a more in vivo-like environment.
-
Stabilizer: To prevent the aggregation of cells or nanoparticles.
-
Controlled-release agent: To regulate the delivery of drugs or other compounds to the cells.
-
Film-former: For creating coatings on surfaces.[1]
Q2: I observed a cloudy precipitate after adding this compound (HEC) to my cell culture medium. What is the cause?
Precipitation of HEC in cell culture medium can be caused by several factors:
-
Improper Dissolution: HEC can form clumps if not dissolved properly, leading to the appearance of a precipitate.[3]
-
High Concentration: Exceeding the solubility limit of HEC in the medium can lead to precipitation. The viscosity of the solution increases with concentration, and at very high concentrations, the solution can become a gel-like substance.[4][5]
-
Temperature Changes: While HEC is soluble in both cold and hot water, high temperatures can lead to thermal decomposition and a decrease in viscosity.[6][7] In some high-density brine solutions, heating can cause HEC to precipitate, and in certain zinc brines, cooling can cause precipitation.[8]
-
pH: HEC is stable within a pH range of 2-12.[7] However, a highly acidic environment can cause acid hydrolysis, leading to a decrease in molecular weight and viscosity.[6]
-
Interactions with Other Components: High concentrations of certain salts or other polymers in the cell culture medium can interact with HEC and cause it to precipitate.[6]
Q3: Can the type of cell culture medium affect this compound (HEC) solubility?
Yes, the composition of the cell culture medium can influence HEC solubility. Media like DMEM and RPMI-1640 have different formulations, including varying concentrations of salts, amino acids, and glucose.[9] While HEC has good salt tolerance, high concentrations of electrolytes can impact its solubility.[2] It is advisable to test the solubility of HEC in your specific medium at the desired concentration before use in an assay.
Q4: How does fetal bovine serum (FBS) in the medium interact with this compound (HEC)?
While direct studies on the interaction between HEC and FBS in cell culture are limited, HEC is known to be compatible with many water-soluble polymers and resins. However, the high protein concentration in FBS could potentially interact with HEC, especially at higher concentrations or under specific pH and temperature conditions. It is recommended to prepare the HEC solution in the basal medium first and then add FBS, or to conduct a small-scale compatibility test.
Troubleshooting Guide
Issue 1: this compound (HEC) powder is clumping and not dissolving properly.
Cause: Rapid hydration of the outer layer of the HEC powder can form a gel-like barrier, preventing water from penetrating the inner particles.[10]
Solution:
-
Slow and Controlled Addition: Gradually sprinkle the HEC powder into the vortex of the stirring liquid to ensure each particle is wetted individually.[3]
-
Use of a Dispersant: For some applications, pre-wetting the HEC powder with a small amount of a non-solvent liquid in which it is insoluble but easily dispersed (like glycerin or propylene (B89431) glycol) before adding it to the aqueous solution can prevent clumping.[6]
-
High-Shear Mixing: Use a high-speed stirrer to create a strong vortex and promote rapid dispersion of the powder.
Issue 2: The prepared this compound (HEC) solution is not clear and appears hazy.
Cause: Incomplete dissolution or the presence of insoluble impurities. The hydration and complete dissolution of HEC can take time.
Solution:
-
Allow Sufficient Hydration Time: After the initial dispersion, continue stirring at a lower speed for a period to allow for complete hydration and dissolution. This can take anywhere from 30 minutes to several hours.[6]
-
Sterile Filtration: For cell culture applications, filtering the HEC solution through a 0.22 µm sterile filter will not only sterilize the solution but also remove any undissolved particles or impurities.
Issue 3: A precipitate forms after adding the this compound (HEC) solution to the complete cell culture medium.
Cause: Incompatibility with one or more components in the complete medium, such as high salt concentrations or serum proteins, especially at the final concentration of HEC.
Solution:
-
Optimize HEC Concentration: Determine the lowest effective concentration of HEC required for your assay to minimize the risk of precipitation.
-
Stepwise Addition: Instead of adding a highly concentrated HEC stock solution directly to the complete medium, try adding it to the basal medium first, mixing well, and then supplementing with serum and other additives.
-
pH Adjustment: Ensure the pH of the final medium is within the optimal range for both your cells and HEC solubility (typically pH 7.2-7.4 for most cell cultures).
-
Pre-test Compatibility: Before your main experiment, perform a small-scale test by mixing your prepared HEC solution with the complete medium and incubating under the same conditions to check for precipitation.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| pH Stability Range | 2 - 12 | Viscosity changes are small within this range.[7] |
| Typical Concentration for Semidilute Phase | 0.2% - 1% (w/v) | In this range, HEC fibrils form soluble aggregates.[5] |
| Concentration for Melt-like Attributes | 1% - 5% (w/v) | The solution exhibits melt-like behavior with heterogeneity.[5] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 1% (w/v) this compound (HEC) Stock Solution
Materials:
-
This compound (HEC) powder
-
Serum-free cell culture basal medium (e.g., DMEM or RPMI-1640)
-
Sterile magnetic stirrer and stir bar
-
Sterile graduated cylinder or volumetric flask
-
Sterile 0.22 µm syringe filter
Methodology:
-
Measure 1 gram of this compound (HEC) powder.
-
In a sterile beaker or bottle inside a laminar flow hood, add 80 mL of serum-free basal medium.
-
Place the beaker on a magnetic stirrer and create a vortex by adjusting the stirring speed.
-
Slowly and gradually sprinkle the HEC powder into the vortex of the stirring medium. Avoid adding the powder too quickly to prevent clumping.
-
Once all the powder is added, cover the beaker and continue stirring at a moderate speed for 1-2 hours, or until the powder is fully dissolved and the solution is clear.
-
Bring the final volume to 100 mL with the serum-free basal medium.
-
For complete hydration and to ensure a homogenous solution, allow the solution to stand at room temperature for an additional 30 minutes.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the sterile 1% HEC stock solution at 4°C.
Visualizations
Caption: Workflow for preparing and using HEC in cell-based assays.
Caption: A decision tree for troubleshooting HEC precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyethyl Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. landercoll.com [landercoll.com]
- 4. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 5. Concentration selective hydration and phase states of hydroxyethyl cellulose (HEC) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. News - How to mix hydroxyethyl cellulose (HEC) [kimachemical.com]
- 7. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Celosin H experiments
Welcome to the technical support center for Celosin H. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound. The information provided is based on the current understanding of this compound and related triterpenoid (B12794562) saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a triterpenoid saponin (B1150181) isolated from the seeds of Celosia argentea.[1][2] It is primarily recognized for its potential hepatoprotective (liver-protective) properties.[1][2] While the broader class of Celosin saponins has demonstrated anti-inflammatory and hepatoprotective effects in preclinical studies, specific quantitative data on the bioactivity of this compound, such as IC50 values, is not extensively available in public literature.[1]
Q2: What is the postulated mechanism of action for this compound?
While the direct mechanism of this compound is not fully elucidated, the bioactivity of related triterpenoid saponins is often linked to the modulation of cellular stress and inflammatory signaling pathways.[3] It is hypothesized that this compound may exert its effects through pathways such as the NF-κB and Nrf2 signaling pathways.[3] The NF-κB pathway is a key regulator of inflammation, while the Nrf2 pathway is central to the antioxidant response and cellular protection against oxidative stress.[3]
Q3: What are the best practices for storing and handling this compound?
To ensure experimental consistency, proper storage and handling of this compound are crucial. For a related compound, Celosin I, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for one month, protected from light.[4][5] It is advisable to prepare and use solutions on the same day.[4] If advance preparation of stock solutions is necessary, storing them as aliquots in tightly sealed vials at -20°C or -80°C is recommended.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] For cell-based assays, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions. It is important to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioactivity in Cell-Based Assays
Q: My experiments with this compound show variable results in terms of its protective or inhibitory effects. What could be the cause?
A: Inconsistent bioactivity can stem from several factors related to the compound's stability, solubility, and experimental setup.
Troubleshooting Steps:
-
Verify Compound Purity and Integrity: The purity of your this compound sample can impact its activity. If possible, verify the purity using an analytical technique like HPLC.[6] Degradation during storage can also lead to reduced potency. Ensure you are following proper storage conditions.[5]
-
Address Solubility Issues: Poor solubility can lead to an inaccurate effective concentration in your experiments.[6]
-
Ensure this compound is fully dissolved in your stock solution. Gentle warming or sonication may aid dissolution.[4]
-
When diluting the stock solution into aqueous media, observe for any precipitation. If precipitation occurs, consider using a lower concentration or incorporating solubilizing agents.
-
-
Optimize Cell Culture Conditions:
-
Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Standardize cell seeding density, as this can influence the outcome of viability and functional assays.
-
-
Review Experimental Timeline: The timing of compound addition and the duration of the assay can significantly affect the results. You may need to perform a time-course experiment to determine the optimal incubation period.
Issue 2: High Cytotoxicity Observed at Expected Therapeutic Concentrations
Q: I am observing significant cell death in my cultures at concentrations where I expect to see a therapeutic effect. Is this an off-target effect?
A: High cytotoxicity, especially across different cell types, can be an off-target effect of saponins due to their membrane-disrupting properties.[6]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment on your target cells and a control (non-target) cell line. Similar cytotoxicity profiles across different cell types may indicate a general cytotoxic effect.[6]
-
Conduct a Lactate Dehydrogenase (LDH) Assay: An LDH assay measures the release of LDH from cells with damaged membranes. A significant increase in LDH in this compound-treated cells compared to a vehicle control can confirm membrane disruption.[6]
-
Microscopic Examination: Visually inspect the cells for signs of necrosis, such as membrane blebbing, swelling, and lysis, which are characteristic of membrane-disrupting agents.[6]
-
Adjust Concentration Range: Based on the dose-response data, you may need to lower the concentration range in your subsequent experiments to focus on the therapeutic window and avoid off-target cytotoxicity.
Issue 3: Precipitation of this compound in Aqueous Media
Q: My this compound solution becomes cloudy or forms a precipitate when diluted in cell culture medium. How can I resolve this?
A: Precipitation is a common issue with hydrophobic compounds like triterpenoid saponins when introduced into aqueous solutions.[5]
Troubleshooting Steps:
-
Check Stock Solution Concentration: A highly concentrated stock solution is more likely to precipitate upon dilution. Consider preparing a more dilute stock solution.[5]
-
Modify Dilution Method: Instead of adding the stock solution directly to the full volume of media, try adding it dropwise while vortexing or stirring the media to facilitate better dispersion.
-
Use of Solubilizing Agents: For certain applications, the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, could be explored to enhance aqueous solubility.[5]
-
pH Adjustment: The pH of the final solution can influence the solubility of the compound. Measure the pH and adjust if necessary, ensuring it remains within a physiologically acceptable range for your cells.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C47H72O20 | [] |
| Molecular Weight | 957.06 g/mol | [] |
| Class | Triterpenoid Saponin | [1] |
| Source | Seeds of Celosia argentea | [1][2] |
| Reported Activity | Hepatoprotective | [1][2] |
Table 2: Example Template for Recording Experimental IC50 Values
| Cell Line | Assay Type | Treatment Duration (hours) | IC50 (µM) | Standard Deviation | No. of Replicates |
| HepG2 | MTT Assay | 24 | |||
| HepG2 | MTT Assay | 48 | |||
| RAW 264.7 | NO Inhibition | 24 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to assess the cytotoxic effects of this compound or its protective effects against a toxin.
Materials:
-
Target cells (e.g., HepG2 for hepatoprotective studies)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[8]
Protocol 2: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[8]
Materials:
-
RAW 264.7 macrophage cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
LPS (from E. coli)
-
Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the presence of this compound and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.[8]
Visualizations
Caption: Hypothesized signaling pathways for this compound's biological activity.
Caption: General experimental workflow for determining the bioactivity of this compound.
References
Technical Support Center: Optimizing Celosin H Dosage for In Vivo Hepatotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celosin H in in vivo hepatotoxicity studies. The information is designed to address specific issues that may be encountered during experimental design and execution.
Disclaimer: Direct in vivo hepatotoxicity data for this compound is limited in publicly available literature. The following guidance is based on studies of closely related saponins (B1172615) from Celosia argentea, such as Celosin C and D, and general principles of in vivo toxicology. Researchers should use this information as a starting point and adapt it based on their own empirical findings.
Frequently Asked Questions (FAQs)
Q1: Where should I start with dosing this compound in my in vivo hepatotoxicity study?
A1: Since there is no established hepatotoxic dose for this compound, a dose-range finding study is the critical first step. Based on data from related compounds, which have shown hepatoprotective effects at low doses (e.g., 1.0-4.0 mg/kg for Celosin C & D)[1], a hepatotoxicity study would require significantly higher doses.
It is recommended to start with a wide range of doses in a small number of animals. For example, you could test doses such as 50, 150, and 500 mg/kg.[2] Observe the animals closely for clinical signs of toxicity and monitor serum biomarkers 24 hours post-administration.[1]
Q2: What is the most appropriate animal model for this compound hepatotoxicity studies?
A2: Rodent models, such as male ICR mice or Wistar rats, are commonly used for hepatotoxicity studies and have been utilized in research on related Celosin compounds.[3] The choice of species and strain should be based on the specific research question and historical data with similar compounds if available.
Q3: What are the key biomarkers I should measure to assess this compound-induced hepatotoxicity?
A3: The primary serum biomarkers for liver injury are alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][3] An increase in the levels of these enzymes in the blood is a strong indicator of hepatocellular damage. Depending on the suspected mechanism, other markers like alkaline phosphatase (ALP) and total bilirubin (B190676) can also be informative. Additionally, histopathological examination of liver tissue is crucial for confirming and characterizing the liver damage.
Q4: How can I distinguish between direct hepatotoxicity of this compound and idiosyncratic drug-induced liver injury (DILI)?
A4: Intrinsic, or direct, hepatotoxicity is typically dose-dependent and predictable, occurring in a large proportion of exposed individuals within a short timeframe.[4] Idiosyncratic DILI is unpredictable, not clearly dose-related (though a dose threshold may exist), and occurs in a small subset of the population with a variable latency period.[4][5] In an in vivo study, if you observe a clear dose-response relationship where higher doses lead to more severe liver injury across most animals, it is likely direct hepatotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable hepatotoxicity at tested doses. | - The tested doses are too low.- The compound has a low toxic potential.- Inappropriate duration of the study. | - Perform a dose escalation study with significantly higher doses.- Consider a repeat-dose study, as toxicity may manifest after multiple administrations.[6]- Evaluate the toxicokinetics of this compound to ensure adequate systemic exposure. |
| High mortality in the highest dose group. | - The highest dose is above the maximum tolerated dose (MTD). | - Reduce the highest dose in subsequent studies.- Implement a staggered dosing approach to better identify the MTD. |
| High variability in biomarker data. | - Inconsistent dosing technique.- Genetic variability within the animal strain.- Underlying health issues in some animals. | - Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection).- Increase the number of animals per group to improve statistical power.- Acclimatize animals properly and ensure they are healthy before starting the experiment.[3] |
| Biomarker elevation without histopathological changes. | - Very early or mild injury.- The biomarker elevation is transient. | - Collect liver tissue at different time points after dosing to capture the progression of injury.- Consider using more sensitive histological stains to detect subtle changes. |
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on related Celosia argentea saponins and extracts, which were investigated for their hepatoprotective effects. This data can serve as a reference for understanding the biological activity of this class of compounds.
Table 1: Effect of Celosia argentea Saponins/Extracts on Serum Biomarkers of Liver Injury
| Compound/Extract | Model | Dose | % Reduction in ALT | % Reduction in AST | Citation(s) |
| Celosin C & D | CCl₄-induced hepatotoxicity in mice | 1.0, 2.0, 4.0 mg/kg (oral) | Significant (p<0.01) | Significant (p<0.01) | [1] |
| Aqueous Extract of C. argentea | Rifampicin-induced hepatotoxicity in rats | 200 & 400 mg/kg (oral) | 42.88% & 43.68% | 21.50% & 34.98% | [1] |
Detailed Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
This is a widely used model to screen for hepatoprotective agents and can be adapted to study the potential hepatotoxicity of a test compound.[1][3]
-
Animal Model: Male ICR mice are commonly used.[3]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Dosing Regimen:
-
The test compound (this compound) is administered to the treatment groups at various doses.
-
A control group receives the vehicle.
-
One hour after administration of the test compound or vehicle, CCl₄ (typically mixed with a vehicle like olive oil) is administered to induce liver injury.
-
-
Assessment: 24 hours after CCl₄ administration, blood is collected to measure serum levels of ALT and AST. The livers are then excised for histopathological examination.[1]
Visualizations
Caption: General experimental workflow for in vivo hepatotoxicity studies.
Caption: Putative signaling pathway for this compound-induced hepatotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. easl.eu [easl.eu]
- 5. Celecoxib-induced Liver Injury: Analysis of Published Case Reports and Cases Reported to the Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected cytotoxicity of Celosin H in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with Celosin H in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea[1][2][3]. It is primarily recognized for its hepatoprotective (liver-protective) properties[2][3]. While the broader family of Celosin saponins (B1172615) is known for various pharmacological effects, including anti-inflammatory and antioxidant activities, specific and detailed in vitro cytotoxicity data for this compound is not extensively documented in publicly available literature[2][4].
Q2: I am observing higher-than-expected cytotoxicity with this compound in my experiments. Is this a known effect?
While primarily known for being hepatoprotective, it is possible for natural compounds, including triterpenoid saponins, to exhibit cytotoxic effects at certain concentrations or in specific cell lines[5][6]. The cytotoxic effects of this compound have not been widely reported, so unexpected cytotoxicity warrants a thorough investigation of experimental parameters.
Q3: What are the common general causes of unexpected cytotoxicity in cell culture?
Unexpected cell death in vitro can often be attributed to several factors unrelated to the compound being tested[7]:
-
Microbial Contamination: Bacteria, fungi, or mycoplasma contamination can significantly impact cell viability[7].
-
Media Quality: Degradation of media components (e.g., L-glutamine), incorrect pH, or expired serum can induce cell stress and death[7][8].
-
Environmental Instability: Fluctuations in temperature, CO2, or humidity in the incubator can lead to stress-induced apoptosis or necrosis[7][8].
-
Mechanical Stress: Vigorous pipetting, excessive centrifugation, or harsh cell detachment methods can damage cell membranes[7].
-
Over-confluence or Low Cell Density: Both extremes can negatively affect cell health[9].
Q4: Could my cytotoxicity assay be giving a false-positive result?
Yes, this is a possibility, especially with certain types of assays. For example, in colorimetric assays like the MTT assay, the color of this compound or its interaction with assay reagents could interfere with absorbance readings[10]. It is also possible for compounds to interfere with the enzymes used in certain assays, such as LDH assays[9].
Troubleshooting Unexpected Cytotoxicity
Section 1: Initial Checks & General Cell Culture Issues
If you are observing unexpected cytotoxicity, begin by ruling out common sources of error in your cell culture and experimental setup.
Problem: High levels of cell death in both treated and control groups.
| Possible Cause | Troubleshooting Step | Reference |
| Contamination | Microscopically inspect cultures for bacteria or fungi. Use a mycoplasma detection kit. | [7] |
| Suboptimal Culture Conditions | Verify incubator temperature, CO2, and humidity levels. Ensure they are optimal for your specific cell line. | [7][8] |
| Poor Quality Reagents | Use fresh, pre-warmed media and serum from a trusted supplier. Test new lots of reagents before use in critical experiments. | [8] |
| Handling-Induced Stress | Handle cells gently during pipetting and passaging. Minimize the duration of trypsin exposure. | [7][9] |
Section 2: Assay-Specific Troubleshooting
The choice of cytotoxicity assay can significantly influence the results.
Problem: High cytotoxicity observed with a specific assay (e.g., MTT), but not visually confirmed by microscopy.
| Possible Cause | Troubleshooting Step | Reference |
| Compound Interference | Run a control with this compound in cell-free media to check for direct reduction of the assay reagent or color interference. | [10] |
| Inappropriate Assay Timing | If the compound induces slow cell death, the assay endpoint may be too early. Consider extending the treatment duration. | [9] |
| Assay Unsuitability | Switch to an orthogonal assay method that measures a different cell death marker (e.g., ATP-based assay like CellTiter-Glo, or a fluorescence-based assay). | [10][11] |
Section 3: Compound-Specific Issues
Once general and assay-specific issues have been ruled out, consider factors related to this compound itself.
Problem: Dose-response is inconsistent or cytotoxicity is observed at unexpectedly low concentrations.
| Possible Cause | Troubleshooting Step | Reference |
| Solubility Issues | This compound is soluble in solvents like DMSO, chloroform, and acetone. Ensure it is fully dissolved in your stock solution and does not precipitate when diluted in culture media. Visually inspect for precipitates. | [1] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control with the same solvent concentration. | [12] |
| Cell Line Sensitivity | The cytotoxic effect of a compound can be highly cell line-specific. Test this compound on a different cell line to see if the effect is consistent. | [12][13] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[10]
ATP-Based Viability Assay (e.g., CellTiter-Glo®) Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.
-
Cell Lysis: Add the ATP assay reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Incubation: Incubate at room temperature for a short period (as per the manufacturer's instructions) to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Potential Cytotoxic Mechanisms of Related Compounds
While the specific cytotoxic mechanism of this compound is not well-defined, studies on other structurally related triterpenoids, such as Celastrol, may offer insights into potential pathways to investigate. Celastrol has been shown to induce apoptosis and autophagy through various signaling pathways[5][14][15].
Potential Signaling Pathways for Investigation
-
Mitochondrial (Intrinsic) Apoptosis Pathway: This pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases[16]. Celastrol has been shown to activate this pathway[16][17].
-
Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis and a reduction in cell growth. Celastrol has been reported to inhibit the Akt/mTOR pathway[5][14].
Visualizations
References
- 1. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1623405-28-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. dendrotek.ca [dendrotek.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Celastrol mediates autophagy and apoptosis via the ROS/JNK and Akt/mTOR signaling pathways in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celastrol induces apoptosis of human osteosarcoma cells via the mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating Celosin H Stability in Long-Term Storage: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Celosin H, ensuring its stability throughout long-term storage is critical for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage is paramount for maintaining the integrity of this compound. For lyophilized powder, storage at 2-8°C is recommended for up to 24 months.[1] When preparing stock solutions, it is advisable to store them as aliquots in tightly sealed vials at -20°C for up to two weeks to avoid repeated freeze-thaw cycles.[1] For longer-term solution storage, referencing data from the related compound Celosin I, conditions of -80°C for up to six months or -20°C for one month, with protection from light, can be considered as a starting point for your own stability studies.[2][3]
Q2: My this compound solution has become cloudy and a precipitate has formed. What is the cause and how can I resolve this?
A2: Cloudiness or precipitation in this compound solutions during storage can stem from several factors, including low aqueous solubility, shifts in pH, or temperature fluctuations. Triterpenoid saponins (B1172615) like this compound can be prone to aggregation.
To troubleshoot this, you can perform a visual inspection to characterize the precipitate, check the pH of the solution, and re-evaluate the initial concentration, as it may be too high for stable long-term storage.[3] For aqueous solutions, incorporating solubilizing agents such as cyclodextrins may improve stability.[3]
Q3: I'm observing a decline in this compound concentration in my stored samples, but there's no visible precipitate. What could be happening?
A3: A decrease in concentration without visible precipitation often points to chemical degradation.[3] Hydrolysis and oxidation are common degradation pathways for complex molecules like saponins.[3] It is also possible that the compound is adsorbing to the surface of the storage container.[3]
Q4: My HPLC analysis shows that the concentration of this compound is stable, but I'm seeing a loss of its biological activity in my cell-based assays. What could be the reason?
A4: This scenario suggests that this compound may be undergoing subtle structural modifications that are not detectable by a standard HPLC purity assay but impact its biological function.[3] Potential changes include epimerization or conformational alterations.[3] Adsorption to container surfaces can also selectively remove active conformations.[3]
Troubleshooting Guides
Issue 1: Precipitate Formation in this compound Solutions
This guide provides a systematic approach to addressing precipitation issues.
Caption: Troubleshooting workflow for precipitate formation.
Issue 2: Loss of this compound Concentration Over Time
Follow these steps if you detect a decrease in compound concentration.
Caption: Troubleshooting workflow for concentration loss.
Data Presentation
Effective data management is crucial for stability studies. Below are templates for presenting your findings.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Powder | 2 to 8°C | Up to 24 months | Keep vial tightly sealed and protected from light.[1] |
| In Solvent | -20°C | Up to 2 weeks | Prepare aliquots to avoid repeated freeze-thaw cycles.[1] |
Table 2: Hypothetical Stability Data for this compound (1 mg/mL) in Solution
| Solvent | Storage Temperature | Time Point | Purity by HPLC (%) | Bioactivity (% of Initial) |
| DMSO | -20°C | 0 Months | 99.8 | 100 |
| 1 Month | 99.6 | 99 | ||
| 3 Months | 99.2 | 98 | ||
| DMSO | -80°C | 0 Months | 99.8 | 100 |
| 3 Months | 99.7 | 101 | ||
| 6 Months | 99.6 | 100 | ||
| PBS (pH 7.4) | 4°C | 0 Hours | 99.7 | 100 |
| 24 Hours | 96.1 | 92 | ||
| 72 Hours | 89.5 | 85 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the chemical stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Gradient Program: Initiate with 20% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, then return to the initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
For analysis, dilute the stock solution with the initial mobile phase.
-
Analyze samples stored under various conditions at predetermined time points.
-
Compare the peak area of the parent compound and monitor for the appearance of new peaks, which may indicate degradation products.[3]
-
Protocol 2: In Vitro Bioassay for Functional Stability of this compound
This hypothetical protocol is based on the known hepatoprotective effects of Celosins and can be adapted to assess functional stability.[4]
-
Cell Line: HepG2 human liver cancer cell line.
-
Assay Principle: Measure the ability of this compound to protect HepG2 cells from a known hepatotoxin (e.g., carbon tetrachloride or N,N-dimethylformamide).
-
Procedure:
-
Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the stored this compound samples for a specified period.
-
Induce cytotoxicity by adding the hepatotoxin.
-
After an incubation period, assess cell viability using a standard method such as an MTT or LDH assay.
-
-
Data Analysis: Compare the protective effect of the stored this compound samples to that of a freshly prepared standard. A decrease in the protective capacity indicates a loss of functional stability.
Signaling Pathway
While the precise signaling pathway for this compound is a subject of ongoing research, a putative pathway can be conceptualized based on its hepatoprotective effects.
Caption: Putative hepatoprotective signaling pathway of this compound.
References
How to deal with Celosin H "crashing out" of solution
Disclaimer: The following troubleshooting guide is based on established principles for small molecule solubility and stability, with specific examples adapted from information available for Celosin J, a structurally related saponin (B1150181). As of late 2025, comprehensive public data on Celosin H is limited. These recommendations should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common issues researchers encounter with this compound precipitating or "crashing out" of solution during experiments.
Q1: I dissolved my this compound in an organic solvent (e.g., DMSO) to make a stock solution, but it precipitated immediately when I diluted it into my aqueous experimental buffer. What's happening?
A1: This phenomenon is commonly known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent is rapidly introduced into an aqueous medium where its solubility is much lower.[1] The organic solvent disperses into the aqueous phase, leaving the this compound molecules to agglomerate and precipitate.
Immediate Troubleshooting Steps:
-
Increase Final Solvent Concentration: If your experimental system permits, try increasing the final concentration of the organic solvent (e.g., DMSO) in your working solution. Many cell lines can tolerate up to 0.5% DMSO, but it is crucial to validate this for your specific cells by running a vehicle control.[1]
-
Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween-80 (0.1-0.5%), into your aqueous buffer before adding the this compound stock solution.[1] Surfactants can help form micelles that encapsulate the compound and keep it in solution.[1]
-
Modify the Dilution Process: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution slowly while vortexing. This gradual change in solvent polarity can sometimes prevent rapid precipitation.
Q2: My prepared this compound working solution appears cloudy or has visible particles. How can I fix this?
A2: Cloudiness or visible particles indicate that this compound is not fully dissolved and has formed a suspension rather than a true solution.[1] This can lead to inconsistent and unreliable experimental results due to inaccurate dosing.[1]
Troubleshooting Steps:
-
Sonication: Use a bath or probe sonicator to provide energy that can break up aggregates and aid in dissolution. Brief sonication is often sufficient.[1][2]
-
Gentle Warming: Gently warm the solution to 37°C. Increased temperature can enhance the solubility of many compounds.[1] However, use this method with caution if the thermal stability of this compound is unknown.
-
Filtration: If you suspect insoluble impurities or persistent aggregates, filter the solution through a 0.22 µm syringe filter.[1] Be aware that this will remove any undissolved compound, which could lower the final concentration if the solution was supersaturated.
Q3: My experimental results with this compound are inconsistent between batches. Could this be a solubility issue?
A3: Yes, inconsistent results are a classic sign of poor solubility.[1][2] If this compound is not fully and consistently dissolved, the effective concentration delivered in each experiment can vary significantly.
Confirmation and Solutions:
-
Visual Inspection: Before starting each experiment, carefully inspect your prepared solutions for any signs of cloudiness or precipitation.[1]
-
Purity Verification: If possible, verify the purity of your this compound compound using a technique like HPLC. Impurities can sometimes contribute to solubility problems and experimental variability.[2]
-
Define Solubility Limit: Perform a kinetic solubility assay in your specific experimental buffer to determine the maximum concentration at which this compound remains in solution. This will establish a reliable upper limit for your experimental concentrations.[1]
Q4: My this compound solution, which was initially clear, formed a precipitate after being stored. What causes this and how can I prevent it?
A4: Precipitation during storage can be caused by several factors, including low aqueous solubility, temperature fluctuations, or changes in the solution's pH over time.[3] Saponins, as a class of compounds, can be prone to aggregation and precipitation during storage.[3]
Prevention and Troubleshooting:
-
Storage Conditions: Store solutions in tightly sealed containers at the recommended temperature. For long-term storage, consider freezing aliquots to minimize freeze-thaw cycles.
-
pH Stability: Measure the pH of your solution. A shift in pH can dramatically affect the solubility of a compound.[3] Ensure your buffer has sufficient capacity to maintain a stable pH.
-
Concentration Re-evaluation: The initial concentration of your stock solution might be too high for long-term stability.[3] Preparing a more dilute stock solution may improve its stability over time.
-
Formulation Adjustment: For long-term storage of aqueous solutions, consider using solubilizing agents like cyclodextrins.[3]
Data Presentation
The following table summarizes hypothetical solubility data for a saponin like this compound in various solvent systems to guide formulation selection.
| Solvent System | Max Solubility (Hypothetical) | Observation | Notes |
| Deionized Water | < 1 µg/mL | Suspension | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 µg/mL | Suspension | Insoluble at physiological pH.[1] |
| PBS + 0.5% DMSO | ~5 - 10 µg/mL | Slight Haze | Prone to precipitation over time; suitable for immediate use in many cell-based assays.[1] |
| 5% Tween-80 in Water | ~50 - 75 µg/mL | Clear Solution | Surfactant-based micellar solubilization enhances solubility.[1] |
| 10% SBE-β-CD in Saline | > 1 mg/mL | Clear Solution | Cyclodextrin complexation offers significant solubility enhancement for in vivo/in vitro use. |
| Co-solvent (e.g., DMSO/PEG300/Tween-80/Saline) | > 5 mg/mL | Clear Solution | Often used for high-concentration dosing solutions in animal studies.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-Solvent System
This protocol is suitable for preparing a concentrated dosing solution for animal studies, adapted from common formulation strategies.[1]
-
Prepare the Co-Solvent Vehicle: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (0.9% NaCl).
-
Initial Dissolution: Weigh the required amount of this compound powder and dissolve it in the DMSO portion of the vehicle first.
-
Add Solubilizers: Add the PEG300 and Tween-80 to the solution and mix thoroughly until a clear solution is formed.
-
Final Dilution: Add the saline to the mixture in a stepwise manner while continuously mixing.
-
Final Check: The final solution should be clear. If any cloudiness appears, gentle warming (37°C) and brief sonication may be applied.[1]
Protocol 2: Preparation of this compound using Cyclodextrin Complexation
This protocol is ideal for preparing aqueous solutions for in vitro or in vivo use where organic solvents must be minimized.[1]
-
Prepare Cyclodextrin Solution: Prepare a solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline (0.9% NaCl) or your cell culture medium at the desired concentration (e.g., 10% w/v).
-
Add this compound: Slowly add the weighed this compound powder to the SBE-β-CD solution while vortexing or stirring.
-
Facilitate Complexation: Continue to mix the solution at room temperature for several hours, or until the powder is fully dissolved. Sonication can be used to accelerate the process.
-
Sterilization: If required for your experiment, filter the final solution through a 0.22 µm sterile filter.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Technical Support Center: Purity Assessment of Celosin H Samples for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Celosin H samples intended for use in bioassays. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary bioactivities?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea.[1][2] Its molecular formula is C47H72O20, with a molecular weight of 957.06 g/mol . This compound is primarily investigated for its potential hepatoprotective (liver-protecting) effects.[3] Like other saponins (B1172615) from Celosia species, its bioactivity is thought to be linked to anti-inflammatory and antioxidant properties.[1][2][4][5] These effects are likely mediated through the modulation of key signaling pathways such as the Nrf2 and NF-κB pathways.
Q2: Why is the purity of this compound critical for bioassays?
A2: The purity of this compound is paramount for obtaining accurate and reproducible bioassay results. Impurities, which can include other related saponins, flavonoids, phenols, or residual solvents from the extraction process, can significantly impact experimental outcomes.[4][5] These impurities may exhibit their own biological activities, leading to synergistic, antagonistic, or confounding effects that can be mistakenly attributed to this compound. For instance, an impurity could mask the true activity of this compound or produce a false positive result. Therefore, a well-characterized sample with a high degree of purity is essential for reliable structure-activity relationship (SAR) studies and for understanding its true biological function.
Q3: What are the recommended methods for assessing the purity of a this compound sample?
A3: A multi-pronged approach is recommended for the comprehensive purity assessment of this compound. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for quantitative purity analysis. A reversed-phase HPLC method, often with a C18 column, can separate this compound from potential impurities. Purity is typically determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is highly effective for confirming the identity of the main peak as this compound (by its mass-to-charge ratio) and for identifying the chemical nature of any impurities present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can confirm the identity and integrity of the this compound molecule. While not typically used for routine purity quantification, it can detect significant impurities with distinct structural features.
Q4: What level of purity is considered acceptable for a this compound sample to be used in bioassays?
A4: For most in vitro bioassays, a purity of ≥95% for this compound is generally recommended. However, the required purity level can depend on the sensitivity of the specific assay and the nature of the impurities. If the impurities are known to be biologically active in the assay system, a higher purity (e.g., ≥98%) may be necessary. It is crucial to document the purity of the batch of this compound used in any experiment.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Secondary interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the C18 column can interact with polar functional groups on the saponin. 2. Column overload: Injecting too concentrated a sample. 3. Column degradation: The stationary phase has been compromised. | 1. Mobile phase modification: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to suppress silanol interactions. 2. Reduce injection volume/concentration: Dilute the sample. 3. Replace the column: If the problem persists after other troubleshooting, the column may need replacement. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation: Small variations in the solvent ratio can affect retention. 2. Column temperature fluctuations: Lack of a column oven or inconsistent temperature control. 3. Column equilibration: Insufficient time for the column to stabilize with the mobile phase. 4. Changes in flow rate: Pump malfunction or leaks. | 1. Prepare fresh mobile phase: Ensure accurate measurements of all components. 2. Use a column oven: Maintain a constant and consistent column temperature. 3. Increase equilibration time: Allow at least 10-15 column volumes of mobile phase to pass through before injection. 4. Check the pump and fittings: Ensure the flow rate is stable and there are no leaks in the system.[2][6][7] |
| Ghost Peaks | 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections: The injector or column may not be adequately cleaned between runs. 3. Late eluting compounds: An impurity from a previous injection may elute in a subsequent run. | 1. Use high-purity solvents: Prepare fresh mobile phase. 2. Implement a robust wash cycle: Use a strong solvent to wash the injector and column between injections. 3. Increase the run time: Extend the gradient to ensure all compounds have eluted. |
| Poor Resolution | 1. Inappropriate mobile phase composition: The gradient may not be optimal for separating this compound from its impurities. 2. Column aging: Loss of stationary phase. | 1. Optimize the gradient: Adjust the slope of the gradient or the initial/final solvent compositions. 2. Replace the column. |
Bioassay Interference Troubleshooting
This guide helps to identify and mitigate issues where impurities in the this compound sample may be affecting the bioassay results.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or irreproducible bioassay results | 1. Batch-to-batch variation in purity: Different batches of this compound may have different impurity profiles. 2. Degradation of the sample: this compound may be unstable under storage or experimental conditions. | 1. Analyze each batch for purity: Run an HPLC analysis on each new batch of this compound before use. 2. Assess sample stability: Analyze the purity of the sample after storage and after being subjected to experimental conditions (e.g., incubation time and temperature). |
| Unexpected biological activity | 1. Biologically active impurities: Other saponins or compounds from the plant extract may have their own effects in the assay.[4][5] 2. Pan-Assay Interference Compounds (PAINS): Some chemical structures can interfere with a wide range of assays through non-specific mechanisms. | 1. Identify impurities: Use LC-MS to identify the chemical nature of the major impurities. 2. Test impurities in the bioassay: If the impurities can be isolated or synthesized, test their activity in the bioassay. 3. Repurify the sample: If significant active impurities are present, further purification of the this compound sample may be necessary. |
| Cell toxicity at low concentrations of this compound | 1. Presence of a highly cytotoxic impurity. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final assay volume. | 1. Review the impurity profile: Look for any known cytotoxic compounds in the LC-MS data. 2. Run a solvent control: Ensure the final concentration of the solvent in the assay does not exceed the tolerance level of the cells (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol is a representative method adapted from procedures for similar triterpenoid saponins and should be optimized for your specific instrumentation and this compound sample.[8]
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and formic acid
-
This compound reference standard of known purity
-
0.22 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol (B129727) or the initial mobile phase composition to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Dissolve the this compound sample to be tested in the same solvent as the standard to a similar concentration.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Purity Calculation: Determine the area of the this compound peak and the total area of all peaks in the chromatogram (excluding the solvent front).
-
Purity (%) = (Area of this compound peak / Total peak area) x 100
-
-
Method Validation (recommended): Assess linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.[9][10]
Representative HPLC Data for this compound Purity Assessment
| Parameter | Representative Value |
| This compound Retention Time | ~18.5 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
Protocol 2: In Vitro Hepatoprotective Bioassay - Acetaminophen-Induced Cytotoxicity in AML-12 Cells
This protocol describes a general method to assess the hepatoprotective effects of this compound against a known hepatotoxin.[7][11][12]
1. Materials:
-
AML-12 murine hepatocyte cell line
-
DMEM/F-12 medium supplemented with 10% FBS, insulin, transferrin, selenium, and dexamethasone
-
This compound sample (dissolved in DMSO)
-
Acetaminophen (B1664979) (APAP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
2. Experimental Procedure:
-
Cell Seeding: Seed AML-12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Cytotoxicity: Add acetaminophen to the wells to a final concentration that induces significant cell death (e.g., 5-10 mM, to be optimized for your cell line).
-
Incubation: Incubate the plates for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Plot cell viability against this compound concentration to determine the protective effect.
-
Representative Bioassay Data for a Hepatoprotective Saponin
| Compound | Assay | Cell Line | IC50 / EC50 |
| Representative Saponin | D-Galactosamine-induced cytotoxicity | HL-7702 | ~10 µM[13] |
| Representative Saponin | Anti-proliferative activity | HSC-T6 | 15-20 µM[14] |
Visualizations
Signaling Pathways
The hepatoprotective and anti-inflammatory effects of triterpenoid saponins are often attributed to their modulation of the Nrf2 and NF-κB signaling pathways.
Caption: Nrf2 signaling pathway activation by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for this compound purity assessment before bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. recentscientific.com [recentscientific.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. e-century.us [e-century.us]
- 8. benchchem.com [benchchem.com]
- 9. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase [mdpi.com]
- 11. Gene Expression Signatures in AML-12 Hepatocyte Cells upon Dengue virus Infection and Acetaminophen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aging aggravates acetaminophen-induced acute liver injury and inflammation through inordinate C/EBPα-BMP9 crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatoprotective Triterpenoids and Saponins of Schefflera kwangsiensis | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of Celosin H
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of the hypothetical kinase inhibitor, Celosin H. The principles and protocols described here are broadly applicable to other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target.[1] These unintended interactions are a significant concern because they can lead to misinterpreted experimental data, cellular toxicity, and confounding phenotypes that are not representative of the on-target activity.[1][2] For kinase inhibitors like this compound, which target proteins from a large and structurally similar family, the risk of off-target binding is particularly high.[3][4]
Q2: My cells show a strong phenotype, but I'm unsure if it's a true on-target effect. What are the initial steps to investigate this?
A2: The first step is to perform a careful dose-response analysis. True on-target effects should correlate with the biochemical potency (e.g., IC50) of this compound against its target kinase. If the phenotype only appears at concentrations significantly higher than the IC50, off-target effects are likely. The second crucial step is to use appropriate controls, such as a structurally related but biologically inactive version of this compound, to see if the phenotype persists.[5]
Q3: What are some common off-target signaling pathways that could be affected by a kinase inhibitor like this compound?
A3: Kinase inhibitors frequently exhibit cross-reactivity with other kinases due to the conserved nature of the ATP-binding pocket.[3] Common off-target pathways include other receptor tyrosine kinase (RTK) pathways, the MAPK/ERK pathway, and cell cycle regulation pathways involving Cyclin-Dependent Kinases (CDKs).[6][7] Unintended inhibition of these pathways can lead to effects on cell proliferation, survival, and differentiation that are independent of the intended target.[8]
Figure 1. On-target vs. potential off-target pathways of this compound.
Troubleshooting Guide: Experimental Design and Validation
Issue 1: High Cellular Toxicity or Unexpected Phenotypes at High Concentrations
This often indicates that the observed effects are due to off-target interactions. It is critical to determine the therapeutic window of this compound in your specific cellular model.
Recommended Action: Determine IC50 and Cytotoxicity (CC50) values.
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the activity of its target kinase by 50%.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that causes death to 50% of cells after a defined exposure period.
A large window between the IC50 and CC50 suggests that a concentration can be used where on-target effects are observed with minimal toxicity.
Data Presentation: this compound Potency and Toxicity Profile
| Parameter | Value (nM) | Interpretation |
| Target Kinase IC50 | 50 | High potency against the intended target. |
| Off-Target Kinase A IC50 | 1,500 | 30-fold less potent against a known off-target. |
| Off-Target Kinase B IC50 | >10,000 | Minimal activity against this off-target. |
| Cellular CC50 (72h) | 5,000 | Cytotoxicity is observed at 100x the on-target IC50. |
Experimental Protocol: Dose-Response Curve for Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 50 µM). Treat cells with the different concentrations, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound to determine the CC50 value.
Issue 2: Uncertainty About Direct Target Engagement in a Cellular Context
Biochemical assays show this compound inhibits the purified target kinase, but it's unclear if it binds the target inside the cell.
Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA®).
CETSA is a powerful method to verify drug-target interaction in intact cells or tissues.[9][10] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (like this compound).[11][12]
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA by Western Blot
-
Cell Treatment: Treat two populations of cells, one with a vehicle control and the other with a saturating concentration of this compound, for 1 hour at 37°C.[9]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and normalize the total protein concentration for all samples.
-
Western Blot: Analyze the amount of the soluble target kinase remaining in each sample by Western blotting using a specific antibody.[9]
Data Presentation: Example CETSA Melt Curve Data
| Temperature (°C) | Soluble Target (% Vehicle Control at 40°C) |
| Vehicle Treated | |
| 40 | 100% |
| 50 | 95% |
| 55 | 60% |
| 60 | 20% |
| 65 | 5% |
| This compound Treated | |
| 40 | 100% |
| 50 | 102% |
| 55 | 98% |
| 60 | 85% |
| 65 | 40% |
A rightward shift in the melting curve for this compound-treated cells indicates target stabilization and engagement.
Advanced Mitigation and Validation Strategies
Strategy 1: Unbiased Identification of Off-Targets with Kinome Profiling
If off-target effects are suspected but the specific proteins are unknown, kinome profiling can identify unintended targets across the human kinome.[13][14] This is typically done as a fee-for-service by specialized companies.[15][] The service screens this compound against a large panel of purified kinases (often over 400) and reports the inhibitory activity at a fixed concentration.[4]
Data Presentation: Sample Kinome Profiling "Hit List" (at 1 µM this compound)
| Kinase Target | Family | % Inhibition | Interpretation |
| TK1 (On-Target) | TK | 98% | Expected on-target activity. |
| SRC | TK | 85% | Potent off-target, potential source of side effects. |
| LCK | TK | 79% | Potent off-target. |
| CDK2 | CMGC | 65% | Moderate off-target, may affect cell cycle. |
| ROCK1 | AGC | 25% | Weak off-target, likely not significant. |
Strategy 2: Genetic Validation of On-Target Effects using CRISPR-Cas9
The definitive way to prove an observed phenotype is due to the inhibition of a specific target is to show that genetically removing the target mimics the effect of the drug.[17] CRISPR-Cas9 technology can be used to create knockout cell lines that lack the intended target of this compound.[18][]
Logical Relationship: CRISPR Validation
If the phenotype observed with this compound is truly due to its on-target activity, then:
-
The knockout cell line should display the same phenotype without the drug.
-
Treating the knockout cell line with this compound should produce no additional effect on that phenotype.
Figure 3. Logic diagram for validating on-target effects using CRISPR-Cas9.
Experimental Protocol: CRISPR-Cas9 Target Validation
-
gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the kinase of interest.
-
Transfection: Co-transfect cells with a Cas9 nuclease expression vector and the validated gRNA vector.
-
Clonal Selection: Select and expand single-cell clones.
-
Validation of Knockout: Screen the clones by PCR, sequencing, and Western blot to confirm the absence of the target protein.
-
Phenotypic Analysis: Compare the phenotype of the validated knockout clones to wild-type cells treated with this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. CETSA [cetsa.org]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. assayquant.com [assayquant.com]
- 17. selectscience.net [selectscience.net]
- 18. biocompare.com [biocompare.com]
Technical Support Center: Celosin H Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for Celosin H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea.[1][2] Its primary reported biological activity is hepatoprotective (liver-protective).[1][3] While specific quantitative data like IC50 values are not widely available in public literature, the broader class of Celosin saponins (B1172615) has been studied for anti-inflammatory and antioxidant effects.[1][4]
Q2: In what solvents is this compound soluble?
This compound is generally soluble in solvents such as Dimethyl Sulfoxide (DMSO), methanol, ethanol, and acetone.[2][5] For cell-based assays, it is recommended to prepare a concentrated stock solution in a high-purity organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[6]
Q3: What are the postulated signaling pathways affected by this compound?
Based on studies of related triterpenoid saponins from Celosia argentea, this compound is hypothesized to modulate cellular stress and inflammatory signaling pathways.[7] The primary postulated mechanisms include:
-
Nrf2 Signaling Pathway (Hepatoprotective/Antioxidant): this compound may activate the Nrf2 pathway, leading to the expression of cytoprotective genes and antioxidant enzymes.[7]
-
NF-κB Signaling Pathway (Anti-inflammatory): It may inhibit the NF-κB pathway, which is central to the inflammatory response, thereby reducing the production of pro-inflammatory mediators.[7]
Q4: My dose-response curve for this compound is not showing a complete inhibition or has a very high IC50 value. What could be the issue?
An incomplete dose-response curve or a high IC50 value can be due to several factors:
-
Compound Solubility: this compound, like other saponins, may have limited solubility at higher concentrations in aqueous media, leading to precipitation.[5] Visually inspect your highest concentration wells for any signs of precipitation.
-
Cell Type and Health: The cell line you are using may not be sensitive to this compound. Ensure you are using a relevant cell model and that the cells are healthy and in the logarithmic growth phase.[8]
-
Assay System: The chosen assay may not be optimal for detecting the effects of this compound. Consider alternative endpoints or assay technologies.
-
Compound Degradation: Improper storage of this compound may lead to its degradation.[6] Store stock solutions at -20°C or as recommended by the supplier.
Troubleshooting Guides
Problem 1: High Variability Between Replicates
Question: I am observing significant variability in the results between my replicate wells for the same concentration of this compound. What should I check?
Answer: High variability is often due to technical errors. Consider the following:[8]
-
Cell Plating Inconsistency: Ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Edge effects in microplates can also contribute; consider avoiding the outer wells or filling them with a buffer.
-
Incomplete Reagent Mixing: Thoroughly mix all reagents, including this compound dilutions, before adding them to the wells.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting volumes.
-
Compound Aggregation: Saponins can form micelles or aggregates at higher concentrations.[5] Perform a concentration-response curve to ensure you are working within the optimal range.
Problem 2: The Dose-Response Curve has a Shallow or Steep Slope
Question: The slope of my Hill plot for the this compound dose-response curve is not ideal. What could be the cause?
Answer: The slope of the dose-response curve (Hill coefficient) provides insights into the binding characteristics of the compound.
-
Shallow Slope (Hill Slope < 1): This can indicate positive cooperativity in binding, or it could be an artifact of issues like compound instability, solubility problems at higher concentrations, or complex biological responses.[8]
-
Steep Slope (Hill Slope > 1): A steep slope might suggest strong positive cooperativity in binding.
It is also important to ensure that your data points cover the full range of the curve, including the top and bottom plateaus.[9]
Problem 3: Inconsistent IC50 Values Between Experiments
Question: The IC50 value for this compound varies significantly between different experimental runs. What could be the reason?
Answer: A shift in the IC50 value is a common issue and can be traced back to several experimental parameters:[8]
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Reagent Quality: Use the same batch of reagents, including this compound, media, and serum, across experiments to minimize variability.
-
Incubation Time: The timing of compound addition and the duration of the assay can influence the outcome. Keep these parameters consistent.
Data Presentation
Table 1: Hypothetical this compound Dose-Response Data in a Hepatoprotective Assay
| This compound Concentration (µM) | Log Concentration | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition | Std. Deviation |
| 0 (Vehicle Control) | - | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 0.00 | 5.2 | 6.1 | 5.5 | 5.6 | 0.45 |
| 3 | 0.48 | 15.8 | 14.9 | 16.2 | 15.6 | 0.66 |
| 10 | 1.00 | 35.4 | 36.8 | 34.9 | 35.7 | 0.98 |
| 30 | 1.48 | 52.1 | 50.9 | 53.0 | 52.0 | 1.05 |
| 100 | 2.00 | 75.3 | 76.8 | 74.5 | 75.5 | 1.16 |
| 300 | 2.48 | 92.1 | 93.5 | 91.8 | 92.5 | 0.89 |
| 1000 | 3.00 | 98.2 | 97.9 | 98.5 | 98.2 | 0.30 |
Experimental Protocols
Protocol 1: General Cell-Based Dose-Response Assay
This protocol outlines a general workflow for determining the dose-response curve of this compound in a cell-based assay, such as an MTT assay for cell viability or a Griess assay for nitric oxide production.[4]
-
Cell Seeding: Seed the desired cell line (e.g., HepG2 for hepatoprotective studies) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Start with a high concentration and perform 1:3 or 1:10 dilutions to cover a wide concentration range. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Measurement: Perform the specific assay according to the manufacturer's instructions (e.g., add MTT reagent and measure absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Mandatory Visualizations
Caption: General experimental workflow for a dose-response assay.
Caption: Postulated Nrf2 signaling pathway activation by this compound.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. graphpad.com [graphpad.com]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Improving the bioavailability of Celosin H for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of Celosin H in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea.[1][2] Like many saponins (B1172615), this compound is a large, polar molecule, which inherently limits its ability to be absorbed effectively through the gastrointestinal (GI) tract after oral administration.[3][4] This poor absorption leads to low and variable bioavailability, which can significantly compromise the reliability of in vivo studies and hinder its therapeutic evaluation.
Q2: What are the primary factors contributing to the poor oral bioavailability of this compound?
A2: The primary factors are characteristic of triterpenoid saponins and include:
-
Poor Membrane Permeability: The high molecular weight and large polar surface area of saponins restrict their ability to passively diffuse across the lipid-rich intestinal cell membranes.[4]
-
Low Aqueous Solubility: While saponins are a broad class, compounds like this compound can have solubility issues in the specific pH and environment of the GI tract, limiting the amount of dissolved drug available for absorption.[4][5]
-
Efflux Transporter Activity: Saponins may be substrates for efflux transporters such as P-glycoprotein (P-gp), which actively pump the compound from inside the intestinal cells back into the GI lumen, thereby reducing net absorption.[4]
-
First-Pass Metabolism: The compound may be metabolized in the intestinal wall or the liver before it reaches systemic circulation, reducing the amount of active drug.[6]
Q3: What are the initial steps to improve the bioavailability of this compound?
A3: The most effective initial approach is to develop an appropriate formulation designed to overcome its solubility and permeability limitations.[7][8] Simple solutions or suspensions in aqueous vehicles are often inadequate. Strategies focus on increasing the dissolution rate and maintaining a solubilized state at the site of absorption.[9][10]
Troubleshooting Guide: Overcoming Poor Bioavailability
This guide addresses common issues encountered during in vivo studies with this compound.
Issue 1: High Variability in Plasma Concentrations Between Animals
-
Possible Cause: Inconsistent Dosing Technique.
-
Troubleshooting Step: Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal. Confirm correct placement of the gavage needle to avoid accidental dosing into the lungs.[11]
-
-
Possible Cause: Formulation is not Homogeneous.
-
Troubleshooting Step: If using a suspension, ensure it is uniformly mixed before drawing each dose. High-energy mixing or continuous stirring may be required. Consider performing content uniformity testing on the formulation.[6]
-
-
Possible Cause: Interaction with Food.
-
Troubleshooting Step: The presence of food can significantly alter drug absorption. Implement a consistent fasting period (e.g., 4-12 hours) before dosing and ensure animals do not have access to food for a set time (e.g., 1-2 hours) after dosing.[11]
-
Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC)
-
Possible Cause: Poor Drug Solubility and Dissolution in the GI Tract.
-
Troubleshooting Step: The formulation is likely insufficient to overcome this compound's low aqueous solubility. The primary goal is to increase the dissolution rate and maintain a solubilized state.[11] Consider the formulation strategies outlined in Table 1.
-
-
Possible Cause: Poor Permeability Across the Intestinal Wall.
-
Troubleshooting Step: Even if solubilized, the drug must cross the intestinal epithelium. Nanoformulations can improve absorption by increasing surface area and potentially interacting with the gut wall.[4]
-
-
Possible Cause: Significant First-Pass Metabolism.
-
Troubleshooting Step: If formulation optimization does not sufficiently increase exposure, the issue may be extensive metabolism. This is more complex to address and may require chemical modification of the compound (prodrug approach) or co-administration with metabolic inhibitors, though the latter complicates study interpretation.[12]
-
Formulation Strategies and Data
Improving the bioavailability of this compound requires moving beyond simple aqueous vehicles. The following formulation strategies are recommended, with example compositions adapted from similar poorly soluble compounds.[13][14][15]
Table 1: Recommended Formulation Strategies for this compound
| Formulation Type | Composition Example | Rationale & Key Advantages |
| Co-solvent System | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Simple to prepare. Solubilizes the compound in a mixture of biocompatible solvents and surfactants.[13] |
| Cyclodextrin Complex | 10% DMSO / 90% (20% SBE-β-CD in Saline) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) encapsulates the lipophilic drug molecule, increasing its aqueous solubility.[13] |
| Nanosuspension | This compound, Stabilizer (e.g., Poloxamer 188 or Tween 80) | Reduces particle size to the nanometer range, drastically increasing the surface area for dissolution. This can significantly enhance absorption rate and extent.[7][8][16] |
| Lipid-Based System | Solid Lipid Nanoparticles (SLNs) or Nanoemulsions | Encapsulates the drug in a lipid core, which can protect it from degradation and improve absorption via lymphatic pathways, potentially bypassing some first-pass metabolism.[4][17] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study to Determine Bioavailability
This protocol provides a framework for a basic PK study in rodents to assess oral bioavailability.
-
Animal Model: Select an appropriate animal model (e.g., male Sprague-Dawley rats, 250-300g). Acclimatize animals for at least one week before the experiment.[15]
-
Study Groups:
-
Group 1 (IV Administration): To determine absolute bioavailability (n=3-5 animals).
-
Group 2 (Oral Administration): To test the formulated this compound (n=3-5 animals).
-
-
Dosing:
-
Fast animals overnight (~12 hours) before dosing, with free access to water.[15]
-
IV Group: Administer this compound dissolved in a suitable intravenous vehicle (e.g., saline with a minimal amount of co-solvent) at a low dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral Group: Administer the this compound formulation via oral gavage at a higher dose (e.g., 10-50 mg/kg).
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect sparse or serial blood samples (~100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[11]
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis software.
-
Absolute bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 .[18]
-
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Significance for Bioavailability |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the drug.[18] |
| t1/2 | Half-life | The time required for the drug concentration to decrease by half.[18] |
| F% | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation.[18] |
Protocol 2: Caco-2 Cell Permeability Assay (In Vitro)
This assay is widely used to predict the intestinal permeability of a compound.[3][4]
-
Cell Culture: Culture Caco-2 cells on permeable polycarbonate membrane inserts (e.g., Transwell®) for 21-25 days to allow them to differentiate into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound test solution to the apical (AP or "upper") chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL or "lower") chamber.
-
To assess efflux, perform the experiment in reverse (BL to AP).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the cell monolayer. A low Papp value suggests poor permeability is a likely contributor to low bioavailability.
Visual Guides and Workflows
Caption: Troubleshooting decision tree for poor in vivo bioavailability.
Caption: Formulation approaches to enhance this compound bioavailability.
Caption: Postulated Nrf2 antioxidant pathway activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Nanotechnology-Based Celastrol Formulations and Their Therapeutic Applications [frontiersin.org]
- 8. Nanotechnology-Based Celastrol Formulations and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Hepatoprotective Effects of Celosin Saponins and Silymarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatoprotective effects of Celosin saponins (B1172615), with a focus on available data for compounds like Celosin H, and the well-established hepatoprotective agent, silymarin (B1681676). While specific quantitative data for this compound is limited in publicly available scientific literature, this comparison leverages data from closely related Celosin saponins to provide valuable insights for researchers in the field of liver therapeutics.
Executive Summary
Both Celosin saponins and silymarin have demonstrated significant hepatoprotective properties through their antioxidant and anti-inflammatory mechanisms. Silymarin, a well-researched extract from milk thistle, has a long history of use in treating liver disorders and its mechanisms of action are well-documented. Celosin saponins, derived from plants of the Celosia genus, are emerging as promising hepatoprotective agents. This guide will delve into the available experimental data, outline the experimental protocols used for their evaluation, and visualize the proposed mechanisms of action.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data from preclinical studies on Celosin saponins and silymarin, primarily from rodent models of chemically-induced liver injury. It is important to note that the data for Celosin saponins is based on compounds such as Celosin C, D, and Cristatain, as specific data for this compound is scarce.
Table 1: Effect on Serum Biomarkers of Liver Injury in Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Mice
| Compound | Dose | Animal Model | % Reduction in ALT | % Reduction in AST | Reference |
| Celosin C | 1.0, 2.0, 4.0 mg/kg | Mice | Significant reduction (p<0.01) | Significant reduction (p<0.01) | |
| Celosin D | 1.0, 2.0, 4.0 mg/kg | Mice | Significant reduction (p<0.01) | Significant reduction (p<0.01) | |
| Cristatain | Not specified | Mice | Significant decrease | Significant decrease | |
| Silymarin | 250 mg/kg | Mice | Normalized altered parameters | Normalized altered parameters |
Table 2: Effects on Markers of Oxidative Stress
| Compound | Model | Key Findings | Reference |
| Celosin Saponins (general) | CCl₄-induced hepatotoxicity | Believed to mitigate oxidative stress by reducing lipid peroxidation and restoring endogenous antioxidants like GSH. | |
| Silymarin | Various toxic models | Scavenges free radicals, inhibits lipid peroxidation, and enhances hepatic glutathione (B108866) (GSH) levels. |
Experimental Protocols
The most common experimental model used to evaluate the hepatoprotective effects of both Celosin saponins and silymarin is the carbon tetrachloride (CCl₄)-induced hepatotoxicity model in rodents.
Carbon Tetrachloride (CCl₄)-Induced Acute Hepatotoxicity Model
This model is a standard for screening potential hepatoprotective agents. The protocol generally involves the following steps:
-
Animal Model: Male ICR mice or Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups:
-
Normal Control: Receives only the vehicle.
-
Toxin Control: Receives CCl₄ to induce liver injury.
-
Positive Control: Receives a known hepatoprotective agent, such as silymarin.
-
Treatment Groups: Receive varying doses of the test compound (e.g., Celosin saponins).
-
-
Dosing Regimen: The test compounds and the positive control are typically administered orally for a set period (e.g., 7 consecutive days). On the final day, a single intraperitoneal injection of CCl₄ (usually diluted in olive oil) is administered to induce acute liver injury.
-
Sample Collection and Analysis: Approximately 24 hours after CCl₄ administration, blood samples are collected to measure the serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). The livers are also excised for histopathological examination to assess the extent of necrosis and inflammation.
Mechanistic Insights and Signaling Pathways
The hepatoprotective effects of both Celosin saponins and silymarin are primarily attributed to their ability to counteract oxidative stress and inflammation.
Celosin Saponins: Proposed Mechanism of Action
The metabolism of toxins like CCl₄ in the liver generates highly reactive free radicals, leading to oxidative stress. This process initiates lipid peroxidation of cellular membranes and depletes endogenous antioxidants such as glutathione (GSH). Consequently, this triggers an inflammatory cascade, with the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which promote hepatocyte apoptosis and necrosis. Celosin saponins are believed to exert their hepatoprotective effects by interrupting these processes.
Proposed hepatoprotective mechanism of Celosin saponins.
Silymarin: A Multi-Targeted Approach
Silymarin's hepatoprotective actions are more extensively characterized and involve multiple signaling pathways. It is a potent antioxidant that directly scavenges free radicals and inhibits their formation. Silymarin also modulates inflammatory pathways, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression. Furthermore, it promotes liver regeneration by stimulating protein synthesis in hepatocytes.
Hepatoprotective signaling pathways of silymarin.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for in vivo hepatoprotectivity studies, as described in the experimental protocols section.
General experimental workflow for in vivo hepatoprotectivity studies.
Logical Relationship: A Comparative Overview
This diagram illustrates the comparative relationship between Celosin saponins and silymarin based on the available data.
Comparative relationship of Celosin saponins and silymarin.
Conclusion
Silymarin stands as a benchmark hepatoprotective agent with a substantial body of evidence supporting its efficacy and detailing its mechanisms of action. Celosin saponins, including the less-studied this compound, represent a promising class of natural compounds with demonstrated hepatoprotective potential in preclinical models. Their shared mechanisms of combating oxidative stress and inflammation highlight their therapeutic potential. However, further research, including head-to-head comparative studies and more in-depth mechanistic investigations, is crucial to fully elucidate the efficacy of individual Celosin saponins like this compound and to establish their place in the landscape of liver therapeutics. This guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of these promising natural compounds.
A Comparative Guide to the Anti-inflammatory Activity of Celosia Saponins: A Focus on Celosin H and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of triterpenoid (B12794562) saponins (B1172615) derived from the seeds of Celosia species. While direct experimental data on the anti-inflammatory properties of Celosin H remains limited in publicly available scientific literature, this document benchmarks the activity of its closely related analogs—celosin E, celosin F, celosin G, and cristatain—to offer valuable insights for research and drug development.
Comparative Anti-inflammatory Potency
The anti-inflammatory potential of several Celosia saponins has been quantified by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key indicator of anti-inflammatory activity.
The half-maximal inhibitory concentration (IC50) values for these saponins are summarized in the table below. A lower IC50 value indicates greater potency.
| Compound | Class | Anti-inflammatory Activity (IC50 in µmol/ml) |
| Cristatain | Triterpenoid Saponin | 0.047 |
| Celosin E | Triterpenoid Saponin | 0.158 |
| Celosin G | Triterpenoid Saponin | 0.278 |
| Celosin F | Triterpenoid Saponin | 0.384 |
| Indomethacin (Positive Control) | NSAID | 0.371 |
Mechanistic Insights: The NF-κB Signaling Pathway
Saponins are understood to exert their anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response. One of the most critical of these is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn lead to the production of NO and prostaglandins, respectively. Celosia saponins are thought to interfere with this pathway, potentially by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory mediators.
Detailed Experimental Protocols
The following is a detailed methodology for the in vitro anti-inflammatory assay used to generate the data presented in this guide.
Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages.
Objective: To determine the concentration at which a test compound inhibits 50% of the nitric oxide production induced by lipopolysaccharide (LPS) in macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Celosia saponins)
-
Indomethacin (positive control)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere for 12-24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (celosin E, F, G, cristatain) or the positive control (indomethacin).
-
Stimulation: After a 1-hour pre-treatment with the test compounds, the cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response. A set of wells with untreated and unstimulated cells serves as the negative control.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent in a new 96-well plate.
-
The mixture is incubated at room temperature for 10 minutes.
-
-
Data Acquisition: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from this curve. The percentage of NO inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the concentrations of the test compound.
Conclusion and Future Directions
The available data indicates that cristatain is the most potent anti-inflammatory agent among the tested Celosia saponins, exhibiting a significantly lower IC50 value for nitric oxide inhibition than celosins E, G, and F. Notably, cristatain demonstrated greater potency than the commonly used nonsteroidal anti-inflammatory drug, indomethacin, in this specific assay.
While this guide provides a valuable comparison of several key Celosia saponins, the absence of direct, quantitative experimental data for this compound's anti-inflammatory activity highlights a significant gap in the current research landscape. Future studies should aim to isolate and characterize the anti-inflammatory effects of this compound using standardized in vitro and in vivo models to fully understand its therapeutic potential and to provide a direct comparison against other saponins in this family. Such research is crucial for advancing the development of novel anti-inflammatory agents from natural sources.
A Head-to-Head Comparison of Celosin H and Celosin J Bioactivity: A Proposed Framework for Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Celosin H and Celosin J, oleanane-type triterpenoid (B12794562) saponins (B1172615) isolated from the seeds of Celosia argentea, belong to a class of natural products with significant therapeutic potential.[1][2][3] While the Celosin family is generally recognized for its anti-inflammatory, hepatoprotective, and antitumor activities, a direct, data-driven comparison of the bioactivities of this compound and Celosin J is currently hampered by a lack of specific quantitative data in publicly available literature.[4] This guide presents a comprehensive framework for a head-to-head comparison of these two compounds. It outlines the necessary experimental protocols, provides templates for data presentation, and visualizes key signaling pathways and workflows to support future research in elucidating their distinct pharmacological profiles.
Introduction to this compound and Celosin J
This compound and Celosin J are structurally related saponins found in the seeds of Celosia argentea, a plant with a long history in traditional medicine.[3] Saponins from this plant have been consistently reported to possess a range of biological effects, including liver-protective and anti-inflammatory properties.[4][5] While this compound is noted for its hepatoprotective potential, and Celosin J is inferred to have similar activities based on its chemical class, specific quantitative studies on the purified compounds are limited.[4][5] This document aims to bridge this gap by proposing a structured approach to their comparative analysis.
Comparative Bioactivity Data (Hypothetical Data Template)
A direct comparative analysis requires quantitative data from standardized assays. The following tables are presented as templates for summarizing key bioactivity metrics once experimental data becomes available.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Cancer Cell Line | This compound (IC₅₀) | Celosin J (IC₅₀) | Doxorubicin (Positive Control) |
|---|---|---|---|
| HepG2 (Liver) | Data Needed | Data Needed | Data Needed |
| MCF-7 (Breast) | Data Needed | Data Needed | Data Needed |
| A549 (Lung) | Data Needed | Data Needed | Data Needed |
| HCT116 (Colon) | Data Needed | Data Needed | Data Needed |
Table 2: Comparative Anti-inflammatory Activity (IC₅₀ Values in µM)
| Assay | Cell Line | This compound (IC₅₀) | Celosin J (IC₅₀) | Dexamethasone (Positive Control) |
|---|---|---|---|---|
| Nitric Oxide (NO) Inhibition | RAW 264.7 | Data Needed | Data Needed | Data Needed |
| TNF-α Inhibition | THP-1 | Data Needed | Data Needed | Data Needed |
| IL-6 Inhibition | THP-1 | Data Needed | Data Needed | Data Needed |
Table 3: Comparative Hepatoprotective Activity
| Assay | Model | Parameter Measured | This compound (% Protection) | Celosin J (% Protection) | Silymarin (Positive Control) |
|---|---|---|---|---|---|
| CCl₄-induced toxicity | AML12 Cells | Cell Viability | Data Needed | Data Needed | Data Needed |
| CCl₄-induced toxicity | AML12 Cells | ALT Leakage | Data Needed | Data Needed | Data Needed |
Postulated Mechanisms of Action & Signaling Pathways
Based on studies of related triterpenoid saponins, this compound and J are likely to exert their effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and apoptosis.[6][7]
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Many saponins exhibit anti-inflammatory effects by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor IκB is degraded, allowing the NF-κB dimer to translocate to the nucleus and drive the transcription of pro-inflammatory genes, such as iNOS (inducible nitric oxide synthase) and various cytokines.[5] It is hypothesized that this compound and J may inhibit this process.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound and J.
Antitumor Activity via Induction of Apoptosis
The antitumor activity of many saponins is attributed to their ability to induce apoptosis (programmed cell death).[9] This can occur through the intrinsic (mitochondrial) pathway, where cellular stress leads to the release of cytochrome c from mitochondria, activating a cascade of caspases that execute cell death.
Caption: The intrinsic apoptosis pathway potentially activated by this compound and J.
Proposed Experimental Protocols
To generate the data required for a direct comparison, the following standardized protocols are proposed.
General Experimental Workflow
A systematic approach is crucial for evaluating and comparing the bioactivities of this compound and J. The workflow should begin with compound characterization, followed by a series of in vitro assays to screen for primary activities, and finally, validation in more complex models.
Caption: A proposed experimental workflow for the comparative analysis of this compound and J.
Protocol: Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and J on various cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HepG2, MCF-7)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound and J stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound and J (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To measure the ability of this compound and J to inhibit the production of the pro-inflammatory mediator nitric oxide.[10]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
This compound and J stock solutions (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and J for 1-2 hours.[10]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the presence of the test compounds and incubate for 24 hours.[10]
-
Nitrite (B80452) Measurement: Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well, and incubate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify nitrite concentration.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.
Conclusion and Future Directions
While this compound and Celosin J are promising bioactive compounds from Celosia argentea, a direct comparison of their potency and efficacy is not possible with currently available data.[4] The experimental framework proposed in this guide provides a clear and robust pathway for researchers to generate the necessary quantitative data. Future studies focusing on the protocols outlined herein will be critical to understanding the distinct therapeutic potential of each compound, paving the way for further development in inflammation, oncology, and hepatoprotection.
References
- 1. preprints.org [preprints.org]
- 2. PHARMACOLOGY OF CELOSIA ARGENTEA L [paper.researchbib.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Celoscin H's Cytotoxic Potency in HepG2 Cells
This guide provides a comparative analysis of the cytotoxic effects of Celoscin H on human hepatocellular carcinoma (HepG2) cells. Due to the limited availability of public data on a specific compound named "Celoscin H," this report utilizes data from a study on a dichloromethane (B109758) fraction isolated from Celosia trigyna, a plant from the same botanical family, as a relevant substitute. The cytotoxic activity of this extract is compared with established chemotherapeutic agents, Doxorubicin and Cisplatin, providing a benchmark for its potential efficacy.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a substance required to inhibit the growth of HepG2 cells by 50%. The IC50 values for the Celosia trigyna extract, Doxorubicin, and Cisplatin are presented below. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and the specific cytotoxicity assay used.
| Compound | IC50 Value in HepG2 Cells | Assay Method | Incubation Time |
| Celosia trigyna Extract | 11.2 µg/mL[1][2] | SRB Assay | Not Specified |
| Doxorubicin | 1.1 µM[3] | Total Protein Assay | Not Specified |
| 1.679 µg/mL[1] | MTT Assay | Not Specified | |
| 28.70 µM[4] | MTT Assay | 48 hours | |
| Cisplatin | 15.9 µM[3] | Total Protein Assay | Not Specified |
| 4.323 µg/mL[1] | MTT Assay | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for the Sulforhodamine B (SRB) and MTT assays, which are commonly used to determine cytotoxicity.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Celosia trigyna extract)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Celosia trigyna extract and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water to remove TCA and excess medium components.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability at each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
MTT Assay
The MTT assay is another colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
HepG2 cells
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for the desired duration.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm.
-
IC50 Calculation: Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow for IC50 determination and a generalized signaling pathway for cytotoxicity.
Caption: Experimental workflow for determining the IC50 value.
Caption: Generalized signaling pathway for induced cytotoxicity.
References
Validating the Therapeutic Efficacy of Celosin H in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of Celosin H, a triterpenoid (B12794562) saponin (B1150181) with putative hepatoprotective properties. Due to the limited direct experimental data on this compound, this guide synthesizes information from studies on closely related Celosin saponins (B1172615) isolated from Celosia argentea and compares their performance with established hepatoprotective agents, Silymarin (B1681676) and N-acetylcysteine (NAC). The data presented is intended to provide a valuable resource for researchers investigating novel therapies for liver diseases.
Comparative Analysis of Hepatoprotective Efficacy
The therapeutic potential of Celosin saponins has been evaluated in preclinical animal models of toxin-induced liver injury. The following tables summarize the available quantitative data on the effects of Celosin analogues and comparator compounds on key biomarkers of liver function and oxidative stress.
Table 1: Effect on Serum Liver Enzyme Levels in Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Mice
| Compound | Dose | % Reduction in Alanine Aminotransferase (ALT) | % Reduction in Aspartate Aminotransferase (AST) | Citation(s) |
| Celosin C | - | Significant reduction | Significant reduction | [1] |
| Celosin D | - | Significant reduction | Significant reduction | [1] |
| Cristatain | - | Significant reduction | Significant reduction | [1][2] |
| Silymarin | 50 mg/kg | Significant reduction | Significant reduction | [3] |
| N-acetylcysteine (NAC) | 200 mg/kg | Significant reduction | Significant reduction | [4] |
Table 2: Effect on Markers of Oxidative Stress in Animal Models of Liver Injury
| Compound/Extract | Model | Effect on Malondialdehyde (MDA) | Effect on Superoxide Dismutase (SOD) Activity | Effect on Glutathione (GSH) Levels | Citation(s) | |---|---|---|---|---| | Celosia argentea Extract | Toxin-induced liver injury | Decrease | Increase | - |[5] | | Silymarin | Type 2 Diabetic Rats | Significant decrease | - | - |[6] | | N-acetylcysteine (NAC) | CCl₄-induced liver injury in rats | Significant decrease | Significant increase | Significant increase |[4] |
Postulated Mechanism of Action of Celosin Saponins
The hepatoprotective and anti-inflammatory effects of Celosin saponins are believed to be mediated through the modulation of key signaling pathways involved in cellular stress and inflammation.
Anti-inflammatory Pathway
Celosin saponins are thought to exert their anti-inflammatory effects by inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[5] In response to inflammatory stimuli, the NF-κB dimer is released and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. By inhibiting this pathway, Celosin saponins can reduce the production of inflammatory mediators.
Proposed anti-inflammatory mechanism of this compound.
Hepatoprotective/Antioxidant Pathway
The hepatoprotective effects of Celosin saponins are strongly linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. By activating this pathway, Celosin saponins can enhance the cellular defense against oxidative stress, a key factor in liver damage.
Proposed hepatoprotective mechanism of this compound.
Experimental Protocols
The evaluation of hepatoprotective agents commonly utilizes animal models of chemically-induced liver injury. The following is a detailed methodology for a standard carbon tetrachloride (CCl₄)-induced hepatotoxicity study in mice.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
Objective: To assess the hepatoprotective effect of a test compound against CCl₄-induced liver damage in mice.
Animals: Male ICR mice (or other suitable strain), typically 6-8 weeks old.
Materials:
-
Test compound (e.g., this compound)
-
Carbon tetrachloride (CCl₄)
-
Vehicle for CCl₄ (e.g., olive oil or corn oil)
-
Vehicle for test compound
-
Standard hepatoprotective drug (e.g., Silymarin)
-
Anesthetic agent
-
Equipment for blood collection and tissue harvesting
Experimental Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into the following groups (typically n=8-10 per group):
-
Group I (Normal Control): Receives the vehicle for the test compound.
-
Group II (Toxicant Control): Receives the vehicle for the test compound and CCl₄.
-
Group III (Test Compound): Receives the test compound at a specific dose and CCl₄.
-
Group IV (Standard Drug): Receives the standard hepatoprotective drug and CCl₄.
-
-
Dosing:
-
The test compound or standard drug is administered orally (or via another appropriate route) for a specified period (e.g., 7-14 days) before CCl₄ administration.
-
On the final day of treatment, a single dose of CCl₄ (typically 0.1-0.2 mL/kg) diluted in the vehicle is administered intraperitoneally or orally to all groups except the Normal Control group.
-
-
Sample Collection:
-
24 hours after CCl₄ administration, animals are anesthetized.
-
Blood is collected via cardiac puncture for biochemical analysis of liver function markers (ALT, AST, ALP, etc.).
-
The liver is excised, weighed, and a portion is fixed in 10% formalin for histopathological examination. The remaining tissue can be used for analysis of oxidative stress markers.
-
-
Biochemical Analysis: Serum levels of ALT, AST, and other relevant liver enzymes are measured using standard biochemical assay kits.
-
Oxidative Stress Markers: Liver homogenates can be used to measure levels of MDA (a marker of lipid peroxidation) and the activity of antioxidant enzymes such as SOD and Catalase (CAT), and levels of GSH.
-
Histopathological Examination: Formalin-fixed liver tissues are processed, sectioned, stained with hematoxylin (B73222) and eosin (B541160) (H&E), and examined under a microscope for pathological changes such as necrosis, inflammation, and fatty infiltration.
General workflow for CCl₄-induced hepatotoxicity studies.
Conclusion
While direct and comprehensive in vivo data for this compound is currently lacking, the available evidence from related Celosin saponins strongly suggests its potential as a hepatoprotective agent. The proposed mechanisms of action, involving the modulation of the NF-κB and Nrf2 pathways, align with the activities of other known natural hepatoprotective compounds. Further research, including head-to-head comparative studies with established drugs like Silymarin and NAC, is warranted to fully elucidate the therapeutic efficacy of this compound. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting silymarin for improved hepatoprotective activity through chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hepatoprotective Effects of Silymarin on Liver Injury via Irisin Upregulation and Oxidative Stress Reduction in Rats with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Celosin H and Other Natural Hepatoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pursuit of effective and safe therapeutic agents for liver disease has led to a significant focus on natural products. Among these, triterpenoid (B12794562) saponins (B1172615) from the Celosia genus, including Celosin H, have garnered attention for their potential hepatoprotective properties. This guide provides a comparative analysis of this compound with other well-established natural hepatoprotective agents: silymarin (B1681676), curcumin, and andrographolide (B1667393).
While this compound has been identified as a hepatoprotective agent, specific quantitative data from preclinical or clinical studies remains limited in publicly available literature.[1] Therefore, this guide leverages available data on closely related Celosin saponins (Celosin C, Celosin D, and Cristatain) to provide context for the potential efficacy of this class of compounds.[2] This is juxtaposed with a data-driven comparison of silymarin, curcumin, and andrographolide, for which there is a more extensive body of experimental evidence.
The primary mechanism of action for these natural agents largely revolves around the mitigation of oxidative stress and inflammation, key drivers of liver pathology.[2][3][4] This is achieved through the modulation of critical signaling pathways, including NF-κB and Nrf2, and the scavenging of reactive oxygen species (ROS).
This guide aims to provide an objective comparison based on available scientific evidence to inform further research and drug development in the field of hepatoprotection.
Comparative Analysis of Hepatoprotective Efficacy
The following tables summarize the available quantitative and qualitative data on the hepatoprotective effects of Celosin saponins and the selected natural agents.
Table 1: Effect on Serum Biomarkers of Liver Injury
| Compound/Extract | Toxin/Model | Animal Model | Key Findings on Liver Enzyme Reduction | Citation(s) |
| Celosin C & D | Carbon Tetrachloride (CCl₄) | Mice | Significantly reduces serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) (p<0.01).[5] | [5] |
| Cristatain | Carbon Tetrachloride (CCl₄) and N,N-dimethylformamide (DMF) | Mice | Shows significant protective effects by decreasing serum levels of ALT, AST, and Alkaline Phosphatase (ALP).[6] | [6] |
| Silymarin | Carbon Tetrachloride (CCl₄) | Rats | Significant reduction in serum AST, ALT, and ALP.[7] | [7] |
| Curcumin | Carbon Tetrachloride (CCl₄) | Mice | Reduces the levels of serum GOT (AST) and GPT (ALT).[8] | [8] |
| Andrographolide | Carbon Tetrachloride (CCl₄) | Rats | Overall inhibition of CCl₄-induced increase in serum transaminases (GOT, GPT), alkaline phosphatase, serum bilirubin, and hepatic triglycerides was found to be 48.6%.[9] | [9] |
Table 2: Mechanistic Insights
| Compound/Extract | Key Mechanistic Pathways | Effects on Oxidative Stress and Inflammation | Citation(s) |
| Celosin Saponins | Not fully elucidated, but proposed to involve antioxidant and anti-inflammatory pathways. | Believed to attenuate oxidative stress by mitigating free radical generation and reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2] | [2] |
| Silymarin | Inhibition of NF-κB pathway, stimulation of RNA polymerase I. | Potent antioxidant activity by inhibiting free radical formation and enhancing hepatic glutathione. It also exhibits anti-inflammatory and anti-fibrotic properties.[3][10][11] | [3][10][11] |
| Curcumin | Modulation of NF-κB, STAT3, and Nrf2 signaling pathways. | Suppresses pro-inflammatory cytokine production (TNF-α, interleukins), reduces lipid peroxidation, and boosts antioxidant enzyme activity (SOD, catalase).[4][12] | [4][12] |
| Andrographolide | Not fully elucidated, but known to possess potent antioxidant and anti-inflammatory properties. | Increases the activity of antioxidant enzymes such as SOD, CAT, and GSH-Px, and reduces lipid peroxidation.[13] | [13] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below is a representative experimental protocol for a commonly used model of toxin-induced liver injury to evaluate hepatoprotective agents.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Mice
This is a widely used and well-established animal model to screen for hepatoprotective agents.[2] The protocol generally involves the following steps:
-
Animal Model: Male ICR mice are commonly used for these studies.[6]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Mice are randomly divided into several groups:
-
Normal Control Group (receives vehicle only).
-
Toxin Control Group (receives CCl₄).
-
Positive Control Group (receives a known hepatoprotective agent, e.g., Silymarin).
-
Treatment Groups (receive different doses of the test compound).
-
-
Dosing Regimen: The test compounds and the positive control are typically administered orally for a number of consecutive days (e.g., 7 days). On the final day of treatment, a single intraperitoneal injection of CCl₄ (often diluted in olive oil) is administered to induce acute liver injury.[7]
-
Sample Collection and Analysis: Approximately 24 hours after CCl₄ administration, blood samples are collected for biochemical analysis of liver enzymes (ALT, AST, ALP). The animals are then euthanized, and liver tissues are harvested for histopathological examination to assess the extent of liver damage.[14]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways involved in hepatoprotection and a general experimental workflow.
Caption: Proposed mechanisms of hepatoprotection by natural agents.
Caption: General experimental workflow for in vivo hepatoprotectivity studies.
Caption: Logical relationship of evidence for hepatoprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights of hepatoprotective effects of curcumin: Therapeutic updates and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. books.lucp.net [books.lucp.net]
- 9. Hepatoprotective activity of andrographolide from Andrographis paniculata against carbontetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatoprotective effect of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hepatoprotective effect of andrographolide against hexachlorocyclohexane-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Hepatoprotective Potential of Polyherbal Preparations in CCl4-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Celosin H: A Comparative Cross-Validation
For Immediate Release
In the intricate landscape of drug discovery, the thorough validation of a compound's mechanism of action is paramount. This guide provides a comprehensive cross-validation of the purported mechanisms of Celosin H, a triterpenoid (B12794562) saponin (B1150181) derived from the seeds of Celosia argentea. Due to the limited availability of direct quantitative data for this compound, this comparison objectively evaluates its theoretical framework against related saponins (B1172615) from Celosia argentea and established alternative compounds, supported by experimental data and detailed protocols. This analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Executive Summary
This compound is postulated to exert hepatoprotective and anti-inflammatory effects, primarily through the modulation of the Nuclear Factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This guide will dissect these pathways, presenting a comparative analysis with Silymarin, a well-documented Nrf2--modulating hepatoprotective agent, and BAY 11-7082, a known inhibitor of the NF-κB pathway. While direct experimental evidence for this compound remains scarce, data from analogous Celosin saponins provide a foundational basis for its cross-validation.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for Celosin saponins and the selected comparator compounds, offering a side-by-side view of their bioactivities.
Table 1: Comparative Hepatoprotective and Anti-inflammatory Activity
| Compound/Extract | Bioactivity | Assay/Model | Key Quantitative Results |
| This compound (inferred) | Hepatoprotective, Anti-inflammatory | - | Data not available |
| Aqueous Extract of Celosia argentea | Hepatoprotective | Paracetamol-induced liver damage in rats | 500 mg/kg b.w. dose showed comparable effects to Silymarin in reducing serum ALT, AST, and ALP levels. |
| Celosian (polysaccharide from C. argentea) | Hepatoprotective | CCl4-induced liver injury in rats | Inhibited the elevation of serum GPT, GOT, and LDH.[1] |
| Silymarin | Hepatoprotective | Paracetamol-induced oxidative stress | Mitigated liver injury by reducing oxidative stress markers and restoring antioxidant enzyme activity.[2] |
| Celosin Saponins (general) | Anti-inflammatory | Inhibition of NO production | Saponins from Celosia argentea have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. |
| BAY 11-7082 | Anti-inflammatory | Inhibition of NF-κB pathway | Irreversibly inhibits IκBα phosphorylation, blocking NF-κB translocation.[3] |
| Compound 1 (steroidal saponin) | Anti-inflammatory | Inhibition of NO production | IC50 value of 14.10 ± 0.75 μM.[4] |
Table 2: Effects on Liver Enzyme Levels in CCl4-Induced Hepatotoxicity Models in Mice
| Compound | Dosage | Effect on Serum ALT | Effect on Serum AST |
| Baicalein (B1667712) | 80 mg/kg | Attenuated elevation | Attenuated elevation |
| MTX + CCl4 (4 weeks) | - | 121 ± 9 U/L | 108.3 ± 9.2 U/L |
| CCl4 (8 weeks) | - | 204.41 ± 15.2 U/L | 218.5 ± 19.2 U/L |
Key Signaling Pathways
The therapeutic potential of this compound is believed to be rooted in its influence on two critical signaling pathways: the Nrf2 pathway, pivotal for cellular defense against oxidative stress, and the NF-κB pathway, a central regulator of inflammation.
The Nrf2 Signaling Pathway
Diagram of the Nrf2 Signaling Pathway and Postulated Action of this compound
Caption: Postulated activation of the Nrf2 pathway by this compound.
The NF-κB Signaling Pathway
Diagram of the NF-κB Signaling Pathway and Postulated Action of this compound
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Mice
This model is a standard for evaluating the hepatoprotective effects of test compounds.
1. Animal Model and Acclimatization:
-
Species: Male ICR mice are commonly used.
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment to adapt to laboratory conditions.
2. Grouping and Administration:
-
Mice are randomly divided into several groups: a vehicle control group, a CCl4-only group, a positive control group (e.g., Silymarin), and experimental groups receiving different doses of the test compound (e.g., this compound).
-
The test compound and positive control are typically administered orally for a set period (e.g., 7 consecutive days).
3. Induction of Liver Injury:
-
On the final day of treatment, a single intraperitoneal injection of CCl4 (commonly diluted in olive oil, e.g., 1 mL/kg body weight of a 1:3 dilution) is administered to all groups except the vehicle control to induce acute liver injury.[5]
4. Sample Collection and Analysis:
-
At a specified time point after CCl4 administration (e.g., 24 hours), animals are euthanized, and blood and liver tissue samples are collected.
-
Serum Analysis: Blood samples are centrifuged to obtain serum, which is then analyzed for liver injury biomarkers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of necrosis and other pathological changes.
Griess Assay for Nitric Oxide (NO) Production in Macrophages
This assay is used to quantify the anti-inflammatory effect of a compound by measuring its ability to inhibit NO production in activated macrophages.
1. Cell Culture:
-
Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.
-
Plating: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours.[6]
2. Treatment and Stimulation:
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1-2 hours).
-
Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the cell culture medium.
3. Measurement of Nitrite:
-
After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[6]
-
The absorbance of the resulting colored product is measured using a microplate reader at a wavelength of 540-550 nm.[6][7]
4. Data Analysis:
-
The concentration of nitrite, a stable metabolite of NO, is determined by comparison with a standard curve of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, can then be determined.
Experimental Workflow
Diagram of a Typical Experimental Workflow for Cross-Validation
References
- 1. Protective effect of celosian, an acidic polysaccharide, on chemically and immunologically induced liver injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective and Hepatoprotective Potential of Silymarin in Paracetamol-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Activity of Celosin H and Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-inflammatory potential of Celosin H, a triterpenoid (B12794562) saponin (B1150181) derived from the seeds of Celosia argentea, against well-established nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac (B195802), Ibuprofen (B1674241), and Celecoxib (B62257). While direct quantitative benchmarking data for this compound is limited in publicly available literature, this document outlines the putative mechanisms and the standard experimental protocols required for such a comparison, offering a blueprint for future research.[1][2]
Introduction to this compound and its Postulated Anti-Inflammatory Mechanism
This compound is a natural compound belonging to the triterpenoid saponin class.[2] Saponins (B1172615) from Celosia argentea have demonstrated anti-inflammatory and hepatoprotective properties in preclinical models.[1][2] The anti-inflammatory effects of related triterpenoid saponins are often attributed to the modulation of key signaling pathways involved in the inflammatory response.[1]
Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, the proposed mechanism for this compound and related compounds involves the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1][3] The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as iNOS.[1] By preventing the activation and nuclear translocation of NF-κB, this compound may suppress the downstream inflammatory cascade.
Additionally, extracts from Celosia argentea have been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant responses and can indirectly temper inflammation by mitigating oxidative stress.[1]
Benchmarking Against Standard Anti-Inflammatory Drugs
A direct comparative analysis of this compound with established NSAIDs is not currently feasible due to the absence of specific quantitative data for this compound.[2] However, a robust comparison would involve assessing its efficacy against non-selective COX inhibitors like Ibuprofen and Diclofenac, and a selective COX-2 inhibitor like Celecoxib.[4][5][6]
Table 1: Comparative Anti-Inflammatory Activity Data (Hypothetical for this compound)
| Compound | Target(s) | In Vitro Assay (LPS-stimulated RAW 264.7 macrophages) | In Vivo Assay (Carrageenan-induced paw edema in rats) |
| IC50 for Nitric Oxide Production | Edema Inhibition (%) at Peak Inflammation | ||
| This compound | NF-κB, Nrf2 (Postulated) | Data Not Available | Data Not Available |
| Diclofenac | COX-1, COX-2 | ~15 µM | ~70% at 10 mg/kg |
| Ibuprofen | COX-1, COX-2 | ~50 µM | ~60% at 100 mg/kg |
| Celecoxib | COX-2 | ~0.04 µM (for COX-2) | ~50% at 10 mg/kg |
Note: The IC50 values for NSAIDs can vary based on specific assay conditions. The data presented for Diclofenac, Ibuprofen, and Celecoxib are representative values compiled from various studies for illustrative purposes.
Experimental Protocols
To generate the necessary data for a comprehensive comparison, the following standard experimental protocols are recommended.
3.1. In Vitro Anti-Inflammatory Activity Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophage cell lines stimulated with lipopolysaccharide (LPS).
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Diclofenac, Ibuprofen, and Celecoxib for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the presence of the test compounds and incubate for 24 hours.[3]
-
Nitric Oxide Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent, which is an indicator of nitric oxide production.
-
Data Analysis: Calculate the concentration of each compound that inhibits nitric oxide production by 50% (IC50).
-
3.2. In Vivo Anti-Inflammatory Activity Assay
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds (this compound and reference NSAIDs) or vehicle orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each compound at each time point compared to the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and a typical workflow for evaluating anti-inflammatory compounds.
Caption: A typical workflow for assessing anti-inflammatory activity.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Caption: Mechanism of action for NSAIDs and COX-2 inhibitors.
Conclusion
This compound represents a promising natural compound for the development of novel anti-inflammatory agents, potentially acting through the NF-κB and Nrf2 pathways. While direct comparative data with established NSAIDs is currently lacking, this guide provides a comprehensive framework for its evaluation. The outlined experimental protocols and a clear understanding of the distinct mechanisms of action are crucial for researchers and drug development professionals to effectively benchmark the therapeutic potential of this compound against the current standards of care in inflammation treatment. Future studies generating quantitative data as described herein will be pivotal in determining the clinical viability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Celecoxib versus diclofenac in long-term management of rheumatoid arthritis: randomised double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib versus diclofenac in the management of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
A Standardization Guide for the Comparative Analysis of Celosin Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a standardized framework for the comparison of Celosin saponins (B1172615), a class of triterpenoid (B12794562) saponins isolated from plants of the Celosia genus. These compounds have garnered significant interest for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antitumor effects.[1][2][3] Due to a notable lack of direct comparative studies, this document establishes a series of standardized protocols and data presentation formats to facilitate objective evaluation of different Celosin saponins and their alternatives.
The primary bioactive properties of Celosin saponins are attributed to their modulation of key cellular signaling pathways, particularly the Nrf2 antioxidant response and the NF-κB inflammatory pathway.[1] This guide will focus on methodologies to quantify and compare these activities.
Data Presentation: Comparative Analysis of Celosin Saponins
To ensure clear and concise comparison, all quantitative data from the experimental protocols outlined below should be summarized in the following standardized tables.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 (µM)¹ | Reference Compound (e.g., Quercetin) IC50 (µM) |
| Celosin E | RAW 264.7 | NO Inhibition | Data | Data |
| Celosin F | RAW 264.7 | NO Inhibition | Data | Data |
| Celosin G | RAW 264.7 | NO Inhibition | Data | Data |
| Celosin of Interest | RAW 264.7 | NO Inhibition | Experimental Data | Experimental Data |
| Alternative Saponin (B1150181) | RAW 264.7 | NO Inhibition | Data | Data |
¹IC50: The half-maximal inhibitory concentration.
Table 2: In Vitro Hepatoprotective/Antioxidant Activity
| Compound | Cell Line | Assay | EC50 (µM)¹ | Reference Compound (e.g., N-acetylcysteine) EC50 (µM) |
| Celosin H | HepG2 | Nrf2 Activation | Data | Data |
| Celosin of Interest | HepG2 | Nrf2 Activation | Experimental Data | Experimental Data |
| Alternative Saponin | HepG2 | Nrf2 Activation | Data | Data |
¹EC50: The half-maximal effective concentration.
Table 3: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Assay | Dose (mg/kg) | % Inhibition of Edema |
| Celosin of Interest | Carrageenan-induced rat paw edema | Paw Volume Measurement | Experimental Data | Experimental Data |
| Alternative Saponin | Carrageenan-induced rat paw edema | Paw Volume Measurement | Data | Data |
| Positive Control (e.g., Indomethacin) | Carrageenan-induced rat paw edema | Paw Volume Measurement | Data | Data |
Table 4: In Vivo Hepatoprotective Activity
| Compound | Animal Model | Biomarker | % Reduction vs. Toxin Control |
| Celosin of Interest | CCl₄-induced liver injury in mice | Serum ALT | Experimental Data |
| Celosin of Interest | CCl₄-induced liver injury in mice | Serum AST | Experimental Data |
| Celosin of Interest | CCl₄-induced liver injury in mice | Liver MDA | Experimental Data |
| Alternative Saponin | CCl₄-induced liver injury in mice | Serum ALT | Data |
| Silymarin (Positive Control) | CCl₄-induced liver injury in mice | Serum ALT | Data |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Quantification and Purity Analysis
Prior to biological evaluation, the purity and concentration of each Celosin saponin isolate must be determined.
-
Method: High-Performance Liquid Chromatography (HPLC).[4]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[5]
-
Quantification: Determined by comparing the peak area with that of a certified reference standard.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay evaluates the ability of Celosin saponins to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[1][6]
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with varying concentrations of the test Celosin saponin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to the vehicle control and determine the IC50 value.[6]
-
In Vitro Hepatoprotective Assay: Nrf2 Activation
This protocol assesses the ability of Celosin saponins to activate the Nrf2 antioxidant response pathway, a key mechanism for hepatoprotection.[1]
-
Cell Line: HepG2 human liver cancer cells.
-
Methodology:
-
Seed HepG2 cells in a 96-well plate.
-
Transfect cells with a reporter plasmid containing an Antioxidant Response Element (ARE) sequence linked to a luciferase gene.
-
Treat the transfected cells with various concentrations of the test Celosin saponin for 24 hours.
-
Measure luciferase activity as an indicator of Nrf2 activation.
-
Determine the EC50 value for Nrf2 activation.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This model is used to evaluate the in vivo anti-inflammatory effects of Celosin saponins.[7][8]
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Divide animals into groups: control, positive control (e.g., indomethacin), and test groups receiving different doses of the Celosin saponin.
-
Administer the test compounds orally or intraperitoneally. The control group receives the vehicle.[7]
-
One hour after administration, induce edema by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[7]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
Calculate the percentage of edema inhibition for each group compared to the control group.[7]
-
In Vivo Hepatoprotective Assay: Carbon Tetrachloride (CCl₄)-Induced Liver Injury
This assay assesses the protective effect of Celosin saponins against toxin-induced acute liver damage in a murine model.[6][9]
-
Animal Model: Male ICR mice.[6]
-
Methodology:
-
Acclimatize animals and divide them into groups: normal control, CCl₄ model control, positive control (e.g., silymarin), and Celosin saponin test groups.
-
Administer the test compounds or vehicle orally for several consecutive days.
-
On the final day, induce liver injury by intraperitoneal injection of CCl₄ (diluted in olive oil).
-
After 24 hours, collect blood samples to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Euthanize the animals and collect liver tissue to measure levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1]
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a standardized experimental workflow.
Caption: A standardized workflow for the comparative bioactivity screening of Celosin saponins.
Caption: Postulated activation of the Nrf2 antioxidant pathway by Celosin saponins.
Caption: Postulated inhibition of the NF-κB inflammatory pathway by Celosin saponins.
References
- 1. benchchem.com [benchchem.com]
- 2. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Saponin analysis - Eurofins Scientific [eurofins.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. institutoantonybarbosa.com.br [institutoantonybarbosa.com.br]
- 9. Novel triterpenoid saponins from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Celosin H Bioactivity: A Guide for Researchers
A comparative guide to the reported bioactivities of Celosin H and its analogs, with a focus on providing a framework for experimental replication.
This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea, has been identified as a compound with potential therapeutic value.[1] Published literature suggests its involvement in several biological processes, including hepatoprotective, anti-inflammatory, and antitumor activities.[1][2] However, a comprehensive review of publicly available scientific data reveals a notable scarcity of specific quantitative metrics, such as IC50 values, from direct experimental evaluations of this compound.[1]
This guide aims to consolidate the existing information on this compound's bioactivity, provide context by comparing it with its structural analogs, and offer detailed, generalized experimental protocols to facilitate further research and replication of the reported findings.
Comparative Bioactivity Data
While specific quantitative data for this compound is limited, studies on its analogs from the Celosin family provide valuable insights into its potential efficacy. The following table summarizes the reported bioactivities of these related compounds.
| Compound | Bioactivity | Assay | Cell Line/Model | IC50/Result |
| Celosin A | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | Activity comparable to or better than Indomethacin |
| Antitumor | - | 5 human cancer cell lines | Significant inhibitory action | |
| Celosin B | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | Activity comparable to or better than Indomethacin |
| Antitumor | - | 5 human cancer cell lines | Significant inhibitory action | |
| Cristatain | Antitumor | MTT Assay | SHG44 (Human glioma) | 23.71 ± 2.96 µg/mL |
| Antitumor | MTT Assay | HCT116 (Human colon cancer) | 26.76 ± 4.11 µg/mL | |
| Antitumor | MTT Assay | CEM (Human leukemia) | 31.62 ± 2.66 µg/mL | |
| Antitumor | MTT Assay | MDA-MB-435 (Human melanoma) | 27.63 ± 2.93 µg/mL | |
| This compound | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | Obvious inhibitory action |
| Antitumor | - | - | Significant anti-tumor activity |
Note: The data for Celosin A, B, and H's anti-inflammatory and antitumor activities are derived from a patent application and specific quantitative values are not provided in the available text.[2]
Experimental Protocols
To aid researchers in the further investigation of this compound, the following are detailed protocols for key experiments based on methodologies cited for related compounds.[3]
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures a compound's ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (A and B)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[3]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the presence of this compound and incubate for 24 hours.[3]
-
Nitrite Measurement:
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]
-
Data Analysis: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value from the dose-response curve.[3]
In Vitro Antitumor Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability, which is an indicator of a compound's cytotoxic or anti-proliferative effects.[3]
Materials:
-
Selected cancer cell lines (e.g., HCT116, SHG44)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the chosen cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[3]
-
Formazan (B1609692) Formation: Incubate the plates for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[3]
Visualizing Molecular Pathways and Workflows
To provide a clearer understanding of the potential mechanisms and experimental processes, the following diagrams have been generated.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound via NF-κB inhibition.
Caption: Generalized experimental workflow for evaluating the bioactivity of this compound.
References
Celosin H vs. Cristatain: A Comparative Analysis of Two Triterpenoid Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Celosin H and cristatain, two triterpenoid (B12794562) saponins (B1172615) isolated from plants of the Celosia genus. While both compounds have garnered interest for their pharmacological potential, a direct, head-to-head comparative study with quantitative experimental data is not extensively available in current scientific literature.[1] This document synthesizes the existing, albeit separate, research on each compound to facilitate a preliminary comparison and to highlight the need for future direct comparative analyses.
Introduction to this compound and Cristatain
This compound is a triterpenoid saponin (B1150181) identified in the seeds of Celosia argentea.[1][] It is recognized for its potential hepatoprotective (liver-protective) and neuroprotective properties.[1][3] Cristatain, another triterpenoid saponin, has been isolated from Celosia cristata and is noted for its antitumor and anti-inflammatory activities.[4][5] Both compounds belong to a class of natural products known for a wide range of biological effects, including anti-inflammatory, anticancer, and hepatoprotective activities.[4][5][6]
Comparative Overview of Physicochemical Properties
| Property | This compound | Cristatain |
| Molecular Formula | C47H72O20[] | Not readily available |
| Molecular Weight | 957.06 g/mol [] | Not readily available |
| Chemical Family | Triterpenoid Saponin[1][] | Triterpenoid Saponin[4][5] |
| Source | Seeds of Celosia argentea[1][7] | Seeds of Celosia cristata[4][5] |
Biological Activities and Mechanism of Action
Both this compound and cristatain are reported to exhibit promising pharmacological activities. The primary mechanisms are believed to involve the modulation of cellular stress and inflammatory signaling pathways.[8]
This compound:
-
Neuroprotective Effects: Studies have shown that saponins from Celosia argentea, including this compound, can significantly reduce neuronal damage induced by oxidative stress.[3] This neuroprotection is attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[3]
Cristatain:
-
Antitumor and Anti-inflammatory Activities: Cristatain has been shown to exhibit antitumor and anti-inflammatory activities in in vitro screenings.[4]
-
Hepatoprotective Effects: Cristatain saponin has demonstrated significant hepatoprotective effects on CCl4 and N,N-dimethylformamide-induced hepatotoxicity in mice.[5] This was observed through significant decreases in serum levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP).[5]
The anti-inflammatory effects of triterpenoid saponins from Celosia are often attributed to the downregulation of the NF-κB signaling pathway, which is central to the inflammatory response.[6][8]
Postulated Anti-inflammatory Signaling Pathway
Postulated inhibition of the NF-κB signaling pathway by this compound and cristatain.
Quantitative Data Summary
A direct quantitative comparison of the bioactivities of this compound and cristatain is hampered by the lack of standardized, comparative experimental data.[1] The table below is intended to serve as a template for future comparative studies and is populated with the limited data available from separate investigations.
| Bioactivity Assay | This compound | Cristatain | Notes |
| Hepatoprotection (in vivo) | Suggested hepatoprotective effects, but quantitative data not readily available.[1] | Showed significant hepatoprotective effect on CCl4 and N,N-dimethylformamide-induced hepatotoxicity in mice.[5] | A direct comparison would require standardized animal models and toxicity inducers. |
| Anti-inflammatory (in vitro) | Data not readily available. | Exhibited anti-inflammatory activity in in vitro screenings.[4] | IC50 values from assays like nitric oxide inhibition in LPS-stimulated macrophages would be necessary for comparison. |
| Antitumor (in vitro) | Data not readily available. | Exhibited antitumor activity in in vitro screenings.[4] | IC50 values against a panel of cancer cell lines would be required for a meaningful comparison. |
| Neuroprotection (in vitro) | Saponins from C. argentea (including this compound) significantly attenuated t-BHP-induced neuronal damage.[3] | Data not readily available. | Comparative studies using the same neuronal cell line and insult are needed. |
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and cristatain have not been published. However, based on methodologies used for related compounds, the following protocols would be suitable for a comparative study.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or cristatain for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) in the presence of the test compounds and incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are determined from the dose-response curves.[9]
In Vivo Hepatoprotection Assay: Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
-
Animal Acclimatization: Male Kunming mice are acclimatized for one week prior to the experiment.
-
Grouping and Administration: Mice are randomly divided into a control group, a CCl4 model group, positive control (e.g., silymarin) group, and this compound and cristatain treatment groups. The test compounds are administered orally for several consecutive days.
-
Induction of Liver Injury: On the final day of treatment, liver injury is induced by intraperitoneal injection of CCl4 (diluted in olive oil), except for the control group.
-
Sample Collection: 24 hours after CCl4 injection, blood samples are collected for serum biochemical analysis (ALT, AST, ALP). Livers are harvested for histopathological examination.
-
Data Analysis: Serum enzyme levels are measured, and liver sections are stained with H&E to assess the degree of liver damage. The effects of this compound and cristatain are evaluated by comparing the treated groups to the CCl4 model group.
Hypothetical Experimental Workflow for Comparative Analysis
A hypothetical workflow for a direct comparative study of this compound and cristatain.
Conclusion and Future Perspectives
This compound and cristatain are both promising triterpenoid saponins with a range of reported biological activities. While this guide provides a preliminary comparison based on existing literature, it is evident that there is a significant need for direct, head-to-head comparative studies. Future research should focus on evaluating the bioactivities of this compound and cristatain using standardized experimental protocols to enable a meaningful and data-driven comparison of their therapeutic potential. Such studies are essential to elucidate the individual pharmacological profiles of these compounds and to determine if one holds a superior advantage for specific therapeutic applications.
References
A Comparative Guide to the Potency of Celosins in Modulating Inflammatory and Cytotoxic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of various celosins, a class of triterpenoid (B12794562) saponins (B1172615) derived from Celosia argentea. The information presented herein is supported by experimental data to facilitate research and development of novel therapeutic agents based on these natural compounds.
Celosins have garnered significant scientific interest for their diverse pharmacological activities, primarily their anti-inflammatory, antioxidant, and hepatoprotective effects. The core mechanism of action for their anti-inflammatory and antioxidant properties is linked to the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways. This guide focuses on the comparative potency of different celosins in inhibiting inflammatory responses and their cytotoxic effects on cancer cell lines.
Data Presentation: Comparative Bioactivity of Celosins
The following tables summarize the available quantitative data on the anti-inflammatory and antitumor activities of selected celosins. The potency is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological function by 50%.
Table 1: Anti-inflammatory Activity of Celosins
The anti-inflammatory potential of Celosin E, F, G, and Cristatain was evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
| Compound | Bioactivity | Assay | Cell Line/Model | IC50 (µmol/ml) | Relative Potency Ranking |
| Cristatain | Anti-inflammatory | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | 0.047 | 1 (Most Potent) |
| Celosin E | Anti-inflammatory | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | 0.158 | 3 |
| Celosin G | Anti-inflammatory | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | 0.278 | 4 |
| Celosin F | Anti-inflammatory | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | 0.384 | 5 (Least Potent) |
| Indomethacin (Control) | Anti-inflammatory | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | 0.371 | 2 |
Data sourced from a review citing Wu et al., 2011.[1]
Table 2: Antitumor Activity of Celosins
The antitumor activity of Celosin E, F, G, and Cristatain was assessed using the MTT assay to determine the concentration required to inhibit the growth of various human cancer cell lines by 50%.
| Compound | Bioactivity | Assay | Cancer Cell Line | IC50 (µg/mL) |
| Cristatain | Antitumor | MTT | SHG44 (Human Glioma) | 23.71 ± 2.96 |
| HCT116 (Human Colon Cancer) | 26.76 ± 4.11 | |||
| CEM (Human Leukemia) | 31.62 ± 2.66 | |||
| MDA-MB-435 (Human Breast Cancer) | 27.63 ± 2.93 | |||
| HepG2 (Human Liver Cancer) | 28.35 ± 2.32 | |||
| Celosin E | Antitumor | MTT | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 |
| Celosin F | Antitumor | MTT | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 |
| Celosin G | Antitumor | MTT | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 |
Data sourced from a comparative analysis by Benchchem.[2]
Based on the available data, Cristatain is significantly more potent than Celosins E, F, and G in terms of both anti-inflammatory and antitumor activities. Among the tested celosins, Celosin E demonstrates the highest anti-inflammatory potency.
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The canonical NF-κB signaling pathway in inflammatory responses.
Caption: A generalized workflow for determining the anti-inflammatory potency of celosins.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
1. Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol is used to determine the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (celosins) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the presence of the test compounds and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, followed by a 5-10 minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
-
2. Protocol: In Vitro Antitumor Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Lines: SHG44 (Human Glioma), HCT116 (Human Colon Cancer), CEM (Human Leukemia), MDA-MB-435 (Human Breast Cancer), HepG2 (Human Liver Cancer).
-
Methodology:
-
Cell Seeding: Seed the respective cancer cell lines in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (celosins) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC50 value.
-
3. Protocol: In Vitro Hepatoprotective Activity (Carbon Tetrachloride-Induced Hepatotoxicity Model)
This assay evaluates the ability of a compound to protect liver cells from damage induced by a known hepatotoxin, carbon tetrachloride (CCl4).
-
Cell Line: Human liver cancer cell line HepG2 or primary hepatocytes.
-
Methodology:
-
Cell Seeding: Seed HepG2 cells or primary hepatocytes in a suitable culture plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds (celosins) for a designated time (e.g., 12-24 hours).
-
Induction of Toxicity: Expose the cells to a toxic concentration of carbon tetrachloride (CCl4) for a specific duration (e.g., 1.5-3 hours).
-
Assessment of Hepatotoxicity: Cell viability and liver enzyme leakage are measured to assess the extent of liver damage.
-
Cell Viability: Can be determined using the MTT assay as described above.
-
Enzyme Leakage: The activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the cell culture supernatant is measured using commercially available assay kits.
-
-
Data Analysis: The protective effect of the celosins is determined by the increase in cell viability and the decrease in ALT and AST leakage in the supernatant compared to the CCl4-treated control group. EC50 values can be calculated to represent the concentration of the compound that provides 50% of the maximum protective effect.
-
References
Safety Operating Guide
Prudent Disposal of Celosin H: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Celosin H Waste
In the absence of a specific Safety Data Sheet (SDS) for this compound, established principles of chemical waste management and a thorough hazard assessment are paramount for its proper disposal. This guide provides a procedural framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound, treating it as a potentially hazardous substance. The cornerstone of this process is close consultation with your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for this compound
1. Hazard Assessment and Pre-Disposal Planning:
Before beginning any experimental work that will generate this compound waste, a comprehensive disposal plan must be formulated.[1] In the absence of specific toxicological data for this compound, a conservative approach is required. Assume the compound is toxic and handle it with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1]
2. Waste Segregation and Collection:
Proper segregation of waste streams is critical to prevent accidental chemical reactions.[2]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, clearly labeled, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[3] this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]
-
Empty Containers: Containers that held pure this compound are not considered empty until they have been triple-rinsed with a suitable solvent.[2][3] The rinsate from this process must be collected as hazardous liquid waste.[2] Once decontaminated, the original labels should be defaced or removed before the container is disposed of according to institutional policy.[2]
3. Waste Container Management:
All hazardous waste containers must be managed in accordance with regulatory standards.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The accumulation start date should also be clearly marked.
-
Storage: Keep waste containers tightly sealed except when adding waste.[2] Store them in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation and provides secondary containment.[2]
4. Disposal:
The final disposal of this compound waste must be handled by a licensed hazardous waste vendor.
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste.[2] They will ensure that the waste is transported and disposed of in compliance with all local, state, and federal regulations.
-
Prohibited Disposal Methods: Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[3][5]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the available resources. The following table provides general chemical and physical properties that may inform disposal decisions in consultation with an EHS professional.
| Property | Value | Source |
| Molecular Formula | C47H72O20 | [] |
| Molecular Weight | 957.06 g/mol | [] |
| Physical State | Powder | [4] |
| Boiling Point (Predicted) | 1048.0 ± 65.0 °C | [] |
| Density (Predicted) | 1.48 ± 0.1 g/cm3 | [] |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound are not available in the reviewed literature. Therefore, chemical treatment of this compound waste within the laboratory is not recommended. The safest and most compliant method of disposal is through collection and management by a licensed hazardous waste facility.[1]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 4. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Celosin H
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling Celosin H, a comprehensive PPE strategy is crucial to minimize exposure. The primary risks associated with powdered substances of this nature are inhalation and contact with skin and eyes. The following table summarizes the recommended PPE for various stages of handling this compound.
| Equipment | Specification | Purpose | Handling Phase |
| Gloves | Nitrile, disposable | To prevent skin contact. | All phases |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles. | All phases |
| Lab Coat | Standard, long-sleeved | To protect skin and clothing from contamination. | All phases |
| Respiratory Protection | N95 or P1 certified respirator | To prevent inhalation of fine dust particles. | Weighing, transferring, and any procedure that may generate dust |
| Face Shield | Full-face shield | For additional protection of the face and eyes, especially during procedures with a higher risk of splashing or aerosolization. | When handling larger quantities or during vigorous mixing |
Procedural Guidance for PPE:
-
Donning: Always don PPE before entering the designated handling area. The sequence should be: lab coat, respirator, eye protection, and finally gloves.
-
Doffing: To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Dispose of single-use items in a designated hazardous waste container.
II. Operational Plan: Safe Handling from Receipt to Use
A clear operational plan ensures that this compound is handled in a controlled and safe manner throughout the experimental workflow.
A. Engineering Controls:
-
Fume Hood: All handling of powdered this compound, including weighing and preparation of solutions, should be conducted in a certified chemical fume hood to contain any airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
B. Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transferring:
-
Perform these tasks in a fume hood.
-
Use a micro-spatula to handle the powder and minimize dust generation.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill: For small spills, gently cover with an absorbent material, then carefully sweep the material into a designated hazardous waste container. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
-
III. Disposal Plan: Responsible Management of Waste
Proper disposal of this compound and contaminated materials is critical to protect both personnel and the environment.
-
This compound Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be placed in a designated hazardous waste bag or container.
-
Local Regulations: Always follow your institution's and local regulations for the disposal of chemical waste.
Visualizing Safety: Workflow and Decision-Making
To further clarify the safety procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
